molecular formula C9H12O3S B1594749 2,4,5-Trimethylbenzenesulfonic acid CAS No. 3453-84-7

2,4,5-Trimethylbenzenesulfonic acid

Cat. No.: B1594749
CAS No.: 3453-84-7
M. Wt: 200.26 g/mol
InChI Key: RFDZNGIWELUYOT-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzenesulfonic acid is a useful research compound. Its molecular formula is C9H12O3S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,5-Trimethylbenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163978. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,5-Trimethylbenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trimethylbenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4,5-trimethylbenzenesulfonic acid
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InChI

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)
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InChI Key

RFDZNGIWELUYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)O)C
Source PubChem
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Molecular Formula

C9H12O3S
Source PubChem
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DSSTOX Substance ID

DTXSID80304033
Record name 2,4,5-trimethylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
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CAS No.

3453-84-7
Record name 2,4,5-Trimethylbenzenesulfonic acid
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Record name 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of 2,4,5-trimethylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. It delves into its synthesis, spectral characteristics, reactivity, and potential applications, grounding all information in established scientific principles.

Introduction: Understanding the Arene Sulfonic Acids

2,4,5-Trimethylbenzenesulfonic acid, also known as pseudocumene-5-sulfonic acid, is an aromatic organic compound belonging to the class of arenesulfonic acids. These compounds are characterized by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. The presence of the electron-withdrawing sulfonic acid group and the specific substitution pattern of the methyl groups on the benzene ring imparts distinct chemical properties to this molecule, making it a subject of interest in various chemical syntheses. Arenesulfonic acids are strong organic acids and serve as key intermediates and catalysts in a multitude of organic reactions.[1] Their utility in the pharmaceutical industry often lies in their role as catalysts or as counterions for basic drug substances.

Physicochemical Properties

The physical and chemical properties of 2,4,5-trimethylbenzenesulfonic acid are summarized in the table below. It is important to note that while some experimental data is available, other properties are estimated based on the behavior of structurally similar compounds.

PropertyValueSource(s)
Chemical Name 2,4,5-Trimethylbenzenesulfonic acid[2]
Synonyms Pseudocumene-5-sulfonic acid, 1,2,4-Trimethyl-5-benzenesulfonic acid[2]
CAS Number 3453-84-7[2]
Molecular Formula C₉H₁₂O₃S[2]
Molecular Weight 200.25 g/mol [2]
Appearance Colorless solid (predicted)[2]
Melting Point 110.5-112 °C[2]
Boiling Point Not available
Density 1.243 g/cm³[2]
Solubility Expected to be soluble in water and polar organic solvents.
pKa Strong acid, pKa is expected to be low.

Synthesis and Purification: A Mechanistic Approach

The primary route for the synthesis of 2,4,5-trimethylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene (pseudocumene).

The Chemistry of Sulfonation and Regioselectivity

Electrophilic aromatic sulfonation involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene ring. The regioselectivity of this reaction on pseudocumene is governed by the directing effects of the three methyl groups. Methyl groups are activating and ortho-, para- directing substituents.

In 1,2,4-trimethylbenzene, the positions for electrophilic attack are C3, C5, and C6.

  • Position 3: Ortho to the methyl group at C2 and meta to the methyl groups at C1 and C4.

  • Position 5: Ortho to the methyl group at C4 and meta to the methyl groups at C1 and C2.

  • Position 6: Ortho to the methyl group at C1 and meta to the methyl groups at C2 and C4.

Steric hindrance plays a significant role in determining the major product. Positions 3 and 6 are sterically hindered by the adjacent methyl groups. Position 5, being the least sterically hindered of the activated positions, is the most favorable site for the bulky sulfonic acid group to attack. Therefore, the sulfonation of pseudocumene predominantly yields 2,4,5-trimethylbenzenesulfonic acid.

Caption: Synthesis of 2,4,5-trimethylbenzenesulfonic acid.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of 2,4,5-trimethylbenzenesulfonic acid, adapted from a procedure for the sulfonation of a related trimethylbenzene isomer.[3]

Materials:

  • 1,2,4-Trimethylbenzene (pseudocumene)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-trimethylbenzene.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid with constant stirring. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture on a water bath for one to two hours to ensure complete reaction.

  • Cool the mixture to room temperature. The product, being a solid, may crystallize out.

  • Pour the reaction mixture into a beaker containing a saturated sodium chloride solution. This will help to precipitate the sulfonic acid and separate it from any unreacted starting material and excess sulfuric acid.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

  • Recrystallize the crude product from a suitable solvent, such as water or a water-ethanol mixture, to obtain pure 2,4,5-trimethylbenzenesulfonic acid.

  • Dry the purified crystals under vacuum.

Spectral Analysis

Due to the limited availability of experimental spectra for 2,4,5-trimethylbenzenesulfonic acid, the following are predicted spectral characteristics based on the known properties of arenesulfonic acids and related trimethylbenzene derivatives.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following signals:

  • Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely be a singlet, and the proton at C3 will also be a singlet. Their exact chemical shifts will be influenced by the sulfonic acid group.

  • Methyl Protons: Three distinct singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, corresponding to the methyl groups at C2, C4, and C5.

  • Sulfonic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show nine distinct signals:

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonic acid group (C5) will be significantly deshielded. The other five aromatic carbons will have chemical shifts influenced by the methyl groups.

  • Methyl Carbons: Three signals in the aliphatic region (δ 15-25 ppm) corresponding to the three methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the sulfonic acid.

  • C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the methyl groups.

  • S=O Stretch: Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).

  • S-O Stretch: A peak in the region of 900-1000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, 2,4,5-trimethylbenzenesulfonic acid (molecular weight: 200.25 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern would likely involve the loss of the sulfonic acid group or parts of it. A common fragmentation for benzenesulfonic acids is the loss of SO₃ (80 Da) to give a fragment corresponding to the protonated aromatic ring.

Reactivity and Chemical Behavior

  • Acidity: As a sulfonic acid, this compound is a strong acid, readily donating its proton in aqueous solutions.[2] This strong acidity makes it a useful catalyst in various acid-catalyzed reactions.

  • Stability: 2,4,5-Trimethylbenzenesulfonic acid is a stable compound under normal conditions.

  • Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo typical reactions, such as conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters. These derivatives are important intermediates in organic synthesis.

Applications in Research and Drug Development

While specific applications for 2,4,5-trimethylbenzenesulfonic acid in drug development are not widely documented, its properties suggest several potential uses:

  • Acid Catalyst: Its strong acidic nature makes it a potential catalyst for reactions such as esterification, alkylation, and condensation, which are common in the synthesis of active pharmaceutical ingredients (APIs).

  • Intermediate in Synthesis: It can serve as a precursor for the synthesis of more complex molecules. The sulfonic acid group can be used as a directing group in further electrophilic aromatic substitutions and can be removed if necessary. Benzenesulfonic acids are also used in the synthesis of sulfa drugs.[4]

  • Counterion for Pharmaceutical Salts: The conjugate base, 2,4,5-trimethylbenzenesulfonate, can be used as a counterion to form stable, crystalline salts of basic drug molecules, which can improve their solubility, stability, and bioavailability.

Safety and Handling

2,4,5-Trimethylbenzenesulfonic acid is a corrosive substance. Appropriate safety precautions must be taken when handling this chemical.

  • Hazards: Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust or fumes.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

2,4,5-Trimethylbenzenesulfonic acid is a versatile aromatic sulfonic acid with well-defined, albeit not extensively documented, chemical properties. Its synthesis via the sulfonation of pseudocumene is a straightforward process governed by the principles of electrophilic aromatic substitution. While specific applications are not abundant in the literature, its characteristics as a strong acid and a stable intermediate suggest its potential utility in various areas of chemical research and development, including the pharmaceutical industry. Further investigation into its catalytic activity and its role as a building block in organic synthesis could unveil novel applications for this compound.

References

  • ResearchGate. Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. Available from: [Link].

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Sources

An In-depth Technical Guide to the Molecular Structure of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2,4,5-trimethylbenzenesulfonic acid. Drawing upon established principles of organic chemistry and spectroscopic techniques, this document delves into the synthesis, structural elucidation, and key chemical properties of this compound, offering valuable insights for its application in research and development.

Introduction: The Significance of Substituted Benzenesulfonic Acids

Benzenesulfonic acids and their derivatives are a cornerstone of modern organic chemistry and pharmaceutical sciences. Their utility as strong acids, catalysts, and versatile intermediates makes them indispensable in a myriad of synthetic transformations. The specific substitution pattern on the benzene ring profoundly influences the molecule's reactivity, solubility, and biological activity. 2,4,5-Trimethylbenzenesulfonic acid, a member of this important class of compounds, presents a unique substitution pattern that warrants a detailed structural investigation. Understanding its molecular architecture is paramount for predicting its behavior in chemical reactions and biological systems.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics.

PropertyValueSource
Chemical Name 2,4,5-Trimethylbenzenesulfonic acidN/A
Synonyms Pseudocumenesulfonic acidN/A
CAS Number 3453-84-7N/A
Molecular Formula C₉H₁₂O₃SN/A
Molecular Weight 200.26 g/mol N/A

Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid: A Mechanistic Approach

The synthesis of 2,4,5-trimethylbenzenesulfonic acid is most logically achieved through the electrophilic aromatic substitution of 1,2,4-trimethylbenzene, also known as pseudocumene. The directing effects of the methyl groups are key to achieving the desired regioselectivity.

The Sulfonation of 1,2,4-Trimethylbenzene

The methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the positions are not all equivalent. The open position at C5 is sterically the most accessible and is activated by the methyl groups at C2 and C4 (ortho and para, respectively). The position at C6 is ortho to the methyl group at C1 and meta to the methyl group at C2, making it less activated. The position at C3 is ortho to the methyl groups at C2 and C4, making it sterically hindered and electronically activated. Therefore, sulfonation is expected to occur predominantly at the C5 position.

The reaction proceeds via the generation of a sulfur trioxide (SO₃) electrophile from concentrated sulfuric acid or oleum.[1] The SO₃ is then attacked by the electron-rich aromatic ring of pseudocumene to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity and yields the final product.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation H2SO4_1 2 H₂SO₄ SO3 SO₃ H2SO4_1->SO3 H3O H₃O⁺ SO3->H3O HSO4 HSO₄⁻ H3O->HSO4 Pseudocumene 1,2,4-Trimethylbenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Pseudocumene->Sigma_Complex + SO₃ Product 2,4,5-Trimethyl- benzenesulfonic acid Sigma_Complex->Product - H⁺

Caption: Proposed reaction mechanism for the sulfonation of 1,2,4-trimethylbenzene.

Experimental Protocol: Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid

This protocol is adapted from the general procedure for the sulfonation of aromatic hydrocarbons.[2]

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Saturated Sodium Chloride solution

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 25 mL of 1,2,4-trimethylbenzene to the cooled sulfuric acid with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture into 200 mL of a cold, saturated sodium chloride solution.

  • The product, 2,4,5-trimethylbenzenesulfonic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified crystals.

  • Dry the crystals in a desiccator.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Structural Elucidation: A Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Aromatic Protons: There will be two singlets in the aromatic region. The proton at C6 will appear as a singlet due to the absence of adjacent protons. The proton at C3 will also appear as a singlet for the same reason. The chemical shifts of these protons will be influenced by the electronic effects of the methyl and sulfonic acid groups. The sulfonic acid group is electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The methyl groups are electron-donating, which will shield the protons, shifting them to a lower chemical shift (upfield).

  • Methyl Protons: There will be three distinct singlets for the three methyl groups at C2, C4, and C5, as they are in different chemical environments.

Predicted ¹H NMR Chemical Shifts:

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 ~7.5 - 7.8 Singlet
H-6 ~7.0 - 7.3 Singlet
CH₃-2 ~2.4 - 2.6 Singlet
CH₃-4 ~2.2 - 2.4 Singlet

| CH₃-5 | ~2.2 - 2.4 | Singlet |

This prediction is based on the analysis of related compounds such as 2,4-dimethylbenzenesulfonic acid.[3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a clear picture of the carbon skeleton.

  • Aromatic Carbons: Six distinct signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbon atom attached to the sulfonic acid group (C1) will be the most deshielded and appear at the lowest field. The carbons bearing the methyl groups (C2, C4, C5) will also be deshielded compared to the unsubstituted carbons. The remaining aromatic carbons (C3, C6) will resonate at higher fields.

  • Methyl Carbons: Three distinct signals are expected for the three methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring.

Key IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (sulfonic acid) 3200-2500 Broad, Strong
C-H stretch (aromatic) 3100-3000 Medium
C-H stretch (methyl) 2980-2850 Medium
S=O stretch (sulfonic acid) 1250-1120 and 1080-1010 Strong
S-O stretch (sulfonic acid) 700-600 Strong

| C=C stretch (aromatic) | 1600-1450 | Medium |

These characteristic peaks for sulfonic acids are well-documented.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For the related 2,4,6-trimethylbenzenesulfonic acid, the mass spectrum shows a molecular ion peak at m/z 200.[6] A similar result is expected for the 2,4,5-isomer.

Crystal Structure and Molecular Geometry

While a specific crystal structure for 2,4,5-trimethylbenzenesulfonic acid is not available, we can infer its likely solid-state arrangement based on the known crystal structure of benzenesulfonic acid.[7][8]

Benzenesulfonic acid crystallizes in a structure characterized by strong intermolecular hydrogen bonding between the sulfonic acid groups. This leads to the formation of dimeric or polymeric structures. The benzene rings typically pack in a herringbone or pi-stacking arrangement.

In 2,4,5-trimethylbenzenesulfonic acid, the presence of the three methyl groups will introduce steric bulk, which will influence the crystal packing. The overall planar geometry of the benzene ring and the tetrahedral geometry around the sulfur atom will be maintained.[7]

G cluster_0 Molecular Geometry cluster_1 Crystal Packing Influences Benzene_Ring Planar Benzene Ring Sulfur Tetrahedral Sulfur Atom Benzene_Ring->Sulfur C-S bond Methyl_Groups Methyl Groups (Free Rotation) Benzene_Ring->Methyl_Groups C-C bonds H_Bonding Intermolecular Hydrogen Bonding (-SO₃H groups) Steric_Hindrance Steric Hindrance (Methyl Groups) Pi_Stacking π-π Stacking (Benzene Rings)

Caption: Key factors influencing the molecular geometry and crystal packing of 2,4,5-trimethylbenzenesulfonic acid.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of 2,4,5-trimethylbenzenesulfonic acid. Through a combination of established synthetic methodology, predictive spectroscopic analysis, and comparative structural insights, a comprehensive picture of this molecule has been constructed. This information is crucial for researchers and developers working with this compound, enabling a deeper understanding of its chemical behavior and potential applications. The provided protocols and data serve as a valuable resource for the synthesis, characterization, and utilization of 2,4,5-trimethylbenzenesulfonic acid in various scientific endeavors.

References

  • ResearchGate. Fig. 4. FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h... Available at: [Link]

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  • Doc Brown's Chemistry. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes. Available at: [Link]

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  • DHC Solvent Chemie GmbH. Safety Data Sheet: 1,2,4-trimethylbenzene. Available at: [Link]

  • ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available at: [Link]

  • s-Space. 1H and 13C NMR spectra of compound 2a. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Available at: [Link]

  • Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

  • MDPI. Salt-Free Pickling with Sulfonic Acid as an Approach to Cleaner Leather Processing. Available at: [Link]

  • ACS Publications. Supporting Information. Available at: [Link]

  • Chemguide. the sulphonation of benzene - electrophilic substitution. Available at: [Link]

  • Argonne National Laboratory. Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. Available at: [Link]

  • ResearchGate. (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available at: [Link]

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An In-Depth Technical Guide to the Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an organosulfur compound, and its derivatives are of significant interest in various chemical and pharmaceutical applications. Their utility stems from the presence of both a hydrophobic trimethylbenzene moiety and a hydrophilic sulfonic acid group, rendering them effective as catalysts, intermediates in organic synthesis, and as specialized surfactants. This guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,4,5-trimethylbenzenesulfonic acid, delving into the mechanistic underpinnings, detailed experimental protocols, and key considerations for achieving high purity and yield.

Primary Synthesis Pathway: Electrophilic Aromatic Sulfonation of 1,2,4-Trimethylbenzene (Pseudocumene)

The most direct and industrially viable route to 2,4,5-trimethylbenzenesulfonic acid is the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene, commonly known as pseudocumene. This reaction leverages the reactivity of the aromatic ring towards electrophilic attack by a sulfonating agent.

Reaction Mechanism and Regioselectivity

The sulfonation of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, +SO₃H, which is generated in situ from concentrated or fuming sulfuric acid.

The reaction proceeds in two main steps:

  • Attack of the electrophile: The π-electron system of the pseudocumene ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction medium, such as HSO₄⁻ or water, abstracts a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Regiochemical Considerations: The directing effects of the three methyl groups on the pseudocumene ring are crucial in determining the position of sulfonation. Methyl groups are activating and ortho-, para-directing. In 1,2,4-trimethylbenzene, the available positions for substitution are 3, 5, and 6.

  • Position 3: Ortho to the methyl groups at positions 2 and 4, and meta to the methyl group at position 1. This position is sterically hindered.

  • Position 5: Para to the methyl group at position 2 and ortho to the methyl groups at positions 1 and 4. While sterically hindered to some extent, it is electronically activated by two ortho and one para methyl group.

  • Position 6: Ortho to the methyl group at position 1 and meta to the methyl groups at positions 2 and 4.

Due to the combined activating and directing effects of the three methyl groups, the 5-position is the most electronically enriched and, despite some steric hindrance, is the favored site of electrophilic attack, leading to the formation of 2,4,5-trimethylbenzenesulfonic acid as the major product.

Experimental Protocol: Sulfonation of Pseudocumene

This protocol is adapted from established procedures for the sulfonation of similar alkylbenzenes.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Concentrated sulfuric acid (98%) or Fuming sulfuric acid (oleum)

  • Ice

  • Saturated sodium chloride solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1,2,4-trimethylbenzene.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (or fuming sulfuric acid for a more vigorous reaction) dropwise from the dropping funnel while maintaining the temperature between 0 and 10 °C. The molar ratio of sulfonating agent to pseudocumene should be carefully controlled to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonic acid.

  • Filter the crude product and wash it with a cold, saturated sodium chloride solution to remove excess sulfuric acid.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or a mixture of organic solvents.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Reactants 1,2,4-Trimethylbenzene, Sulfuric Acid/OleumReadily available starting materials for direct sulfonation.
Temperature 0-10 °C (addition), Room Temperature (reaction)Controls the reaction rate and minimizes the formation of side products like sulfones.
Reaction Time Several hoursEnsures complete conversion of the starting material.
Work-up Quenching on ice, filtrationPrecipitates the sulfonic acid and allows for initial separation from the acidic medium.
Purification RecrystallizationRemoves impurities and isomeric byproducts.

Visualization of the Primary Synthesis Workflow

Sulfonation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Pseudocumene 1,2,4-Trimethylbenzene (Pseudocumene) ReactionVessel Reaction Vessel (0-10°C, then RT) Pseudocumene->ReactionVessel SulfonatingAgent Concentrated H₂SO₄ or Oleum SulfonatingAgent->ReactionVessel Quenching Quenching on Ice ReactionVessel->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2,4,5-Trimethyl- benzenesulfonic Acid Recrystallization->Product

Primary synthesis workflow for 2,4,5-trimethylbenzenesulfonic acid.

Alternative Synthesis Pathway: Chlorosulfonation followed by Hydrolysis

An alternative route to 2,4,5-trimethylbenzenesulfonic acid involves a two-step process: the chlorosulfonation of pseudocumene to form 2,4,5-trimethylbenzenesulfonyl chloride, followed by its hydrolysis.

Step 1: Chlorosulfonation of Pseudocumene

In this step, pseudocumene is reacted with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The regioselectivity is governed by the same electronic and steric factors as in direct sulfonation, favoring substitution at the 5-position.

Experimental Protocol: Chlorosulfonation

  • In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0 °C.

  • Slowly add 1,2,4-trimethylbenzene dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the mixture to stir at room temperature for a specified period.

  • Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.

  • Filter the solid product and wash it with cold water.

Step 2: Hydrolysis of 2,4,5-Trimethylbenzenesulfonyl Chloride

The resulting 2,4,5-trimethylbenzenesulfonyl chloride is then hydrolyzed to the corresponding sulfonic acid. This can be achieved by heating the sulfonyl chloride with water or an aqueous base.

Experimental Protocol: Hydrolysis

  • Suspend the 2,4,5-trimethylbenzenesulfonyl chloride in water.

  • Heat the mixture to reflux with stirring until the hydrolysis is complete (the solid dissolves).

  • Cool the solution to crystallize the 2,4,5-trimethylbenzenesulfonic acid.

  • Filter the product and dry it.

Visualization of the Alternative Synthesis Workflow

Alternative_Synthesis Pseudocumene 1,2,4-Trimethylbenzene Chlorosulfonation Chlorosulfonation Pseudocumene->Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Chlorosulfonation SulfonylChloride 2,4,5-Trimethyl- benzenesulfonyl Chloride Chlorosulfonation->SulfonylChloride Hydrolysis Hydrolysis SulfonylChloride->Hydrolysis Water Water (Heat) Water->Hydrolysis Product 2,4,5-Trimethyl- benzenesulfonic Acid Hydrolysis->Product

Alternative synthesis of 2,4,5-trimethylbenzenesulfonic acid.

Product Characterization

The identity and purity of the synthesized 2,4,5-trimethylbenzenesulfonic acid should be confirmed using standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the methyl groups. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

    • FTIR: The infrared spectrum will show characteristic absorption bands for the S=O stretching of the sulfonic acid group (typically around 1350 and 1175 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), and C-H and C=C stretching of the aromatic ring.

Industrial Applications and Significance

2,4,5-Trimethylbenzenesulfonic acid and its salts have found applications in various industrial sectors. Their surfactant properties make them useful in the formulation of detergents and emulsifiers. In organic synthesis, they can serve as strong acid catalysts that are more soluble in organic solvents than sulfuric acid. Furthermore, they are valuable intermediates in the synthesis of dyes, pigments, and certain pharmaceutical compounds.

Conclusion

The synthesis of 2,4,5-trimethylbenzenesulfonic acid is most efficiently achieved through the direct sulfonation of 1,2,4-trimethylbenzene. Careful control of reaction conditions is paramount to ensure high regioselectivity and minimize the formation of byproducts. An alternative two-step route via chlorosulfonation and subsequent hydrolysis also provides a viable pathway to the desired product. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

  • Please note that as an AI, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a comprehensive technical guide.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.

  • Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 2, p.97 (1922). (Illustrative of general sulfonation procedures).

  • Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation; Interscience Publishers: New York, 1968.

  • Patents detailing the industrial production of alkylbenzenesulfonic acids.

Physical constants of 2,4,5-Trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Constants of 2,4,5-Trimethylbenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 2,4,5-Trimethylbenzenesulfonic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application as a strong organic acid catalyst, a chemical intermediate, or in formulation development. This document synthesizes available data with established scientific principles to offer field-proven insights into its characterization and handling.

Introduction and Significance

2,4,5-Trimethylbenzenesulfonic acid (CAS No. 3453-84-7), an isomer of the more common 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid), belongs to the class of aromatic sulfonic acids. These compounds are characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The presence of the electron-donating methyl groups on the aromatic ring influences the compound's acidity and solubility. Aromatic sulfonic acids are widely utilized in industrial processes as catalysts for esterification and alkylation reactions, as intermediates in the synthesis of dyes and pharmaceuticals, and as components in detergent formulations.[1] Understanding the precise physical constants of the 2,4,5-isomer is critical for process optimization, reaction modeling, and ensuring safe laboratory and industrial handling.

Caption: Chemical structure of 2,4,5-Trimethylbenzenesulfonic acid.

Core Physical and Chemical Properties

Quantitative data for 2,4,5-Trimethylbenzenesulfonic acid is not as widely published as for its isomers. The following table summarizes the most reliable information available, acknowledging where data is currently unavailable in the literature.

PropertyValueSource & Comments
CAS Number 3453-84-7
Molecular Formula C₉H₁₂O₃S
Molecular Weight 200.26 g/mol
Melting Point No data availableExperimental determination required. Expected to be a solid at room temperature.
Boiling Point No data available Sulfonic acids typically decompose at high temperatures before boiling.
Density No data availableExperimental determination required.
pKa No data availableExpected to be a strong acid (pKa < 1) by analogy to similar compounds like p-toluenesulfonic acid.[2]
Solubility No data availableGenerally, short-chain alkylbenzenesulfonic acids show good solubility in water and polar organic solvents.[1]
SMILES Code CC1=CC(C)=C(C=C1C)S(O)(=O)=O

Spectroscopic and Structural Characterization

In the absence of fully published spectra for the 2,4,5-isomer, this section outlines the expected spectroscopic features based on its chemical structure. These predictions are grounded in the well-established principles of NMR, IR, and MS, with comparative data from its 2,4,6-isomer provided for context where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets for the three non-equivalent methyl groups. Additionally, two singlets should appear in the aromatic region, corresponding to the two non-equivalent aromatic protons. For comparison, the ¹H NMR spectrum of the isomeric 2,4,6-trimethylbenzenesulfonic acid shows two singlets: one for the two ortho methyl groups and one for the para methyl group, along with a singlet for the two equivalent aromatic protons.[3]

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals: three for the methyl carbons, and six for the aromatic carbons, as they are all chemically non-equivalent.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint for the functional groups present. Key expected absorptions include:

  • O-H Stretch: A very broad and strong absorption in the 2500-3300 cm⁻¹ region, characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

  • S=O Asymmetric & Symmetric Stretch: Two strong and distinct peaks, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretch: Absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl groups).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200, corresponding to the molecular weight of the compound. The mass spectrum for the 2,4,6-isomer confirms a molecular ion peak at m/z 200.[3] Common fragmentation patterns for arylsulfonic acids involve the loss of SO₃ (80 Da) or the hydroxyl radical (17 Da).

Experimental Protocols for Property Determination

To address the gaps in available data, the following section details standardized, self-validating protocols for determining the key physical constants of 2,4,5-Trimethylbenzenesulfonic acid.

Workflow for Chemical Characterization

The logical flow for characterizing a chemical substance like 2,4,5-Trimethylbenzenesulfonic acid involves purification followed by a series of analytical determinations to confirm structure and measure physical properties.

G cluster_0 Purification cluster_1 Structural Confirmation cluster_2 Physical Constant Measurement Purification Recrystallization NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination NMR->MP Confirmed Pure Sample pKa pKa Titration MP->pKa Sol Solubility Assay pKa->Sol

Caption: Standard workflow for the characterization of a purified chemical compound.

Protocol: Melting Point Determination
  • Principle: The melting point is determined by heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.

  • Methodology:

    • Ensure the 2,4,5-Trimethylbenzenesulfonic acid sample is thoroughly dried to remove any residual solvent.

    • Pack a small amount of the crystalline sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁-T₂.

Protocol: pKa Determination via Potentiometric Titration
  • Causality: As a strong acid, direct titration is the most accurate method. The pKa is the pH at which the acid is 50% dissociated. This point corresponds to the pH at the half-equivalence volume during titration with a strong base.

  • Methodology:

    • Accurately weigh a sample of 2,4,5-Trimethylbenzenesulfonic acid and dissolve it in a known volume of deionized water.

    • Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

    • Place the pH electrode in the acid solution and begin stirring.

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

    • Record the pH after each addition.

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve.

    • Determine the volume of NaOH at the half-equivalence point. The pH at this specific volume is equal to the pKa of the acid.

Safety, Handling, and Storage

  • Hazard Profile: 2,4,5-Trimethylbenzenesulfonic acid is classified as a corrosive substance. It causes severe skin burns and eye damage. Inhalation of dust may cause respiratory tract irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

References

  • ChemSynthesis. (2025). 2,4,6-trimethyl-benzenesulfonic acid amino ester - 36016-40-7. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenesulfonic acid, 4-methyl- (CAS 104-15-4). Available at: [Link]

  • Chemsrc. (2025). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Available at: [Link]

  • PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). Available at: [Link]

  • ResearchGate. (2025). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Available at: [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Available at: [Link]

  • MetaSci. (n.d.). Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. Available at: [Link]

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An In-Depth Technical Guide to the Solubility of 2,4,5-Trimethylbenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an organosulfur compound with the chemical formula C₉H₁₂O₃S, is a strong organic acid characterized by a sulfonic acid group attached to a 2,4,5-trimethylphenyl group. Its molecular structure, combining a polar, hydrophilic sulfonic acid moiety with a nonpolar, lipophilic trimethylbenzene ring, results in a complex solubility profile that is of significant interest in various fields, including organic synthesis, catalysis, and pharmaceutical sciences. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in reaction media, for purification processes such as crystallization, and for the formulation of drug products where it might be used as a counter-ion or catalyst.

This technical guide provides a comprehensive overview of the solubility of 2,4,5-Trimethylbenzenesulfonic acid. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in public literature, this guide will delve into the theoretical principles governing its solubility, present a predicted qualitative solubility profile, and offer detailed experimental protocols for its determination. Furthermore, we will explore the factors influencing solubility and introduce theoretical models for its prediction.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The 2,4,5-Trimethylbenzenesulfonic acid molecule possesses distinct regions with different polarities:

  • The Sulfonic Acid Group (-SO₃H): This is a highly polar and protic group capable of strong hydrogen bonding (both as a donor and an acceptor) and dipole-dipole interactions. This group is responsible for its strong acidic nature.[1]

  • The Trimethylbenzene Ring: This aromatic ring with three methyl groups is nonpolar and lipophilic, capable of engaging in van der Waals forces (specifically, London dispersion forces).

The interplay between these two opposing characteristics dictates the solubility of 2,4,5-trimethylbenzenesulfonic acid in various organic solvents.

  • Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The sulfonic acid group of 2,4,5-trimethylbenzenesulfonic acid can readily interact with these solvents through hydrogen bonding, leading to a high likelihood of good solubility. Aromatic sulfonic acids are generally soluble in ethanol.[1]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide): These solvents have significant dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. The strong dipole of the sulfonic acid group can interact favorably with the dipoles of these solvents. While the lack of hydrogen bond donation from the solvent might slightly reduce the solubility compared to protic solvents, good solubility is still expected.

  • Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The nonpolar trimethylbenzene portion of the molecule will have some affinity for these solvents. However, the highly polar sulfonic acid group will have very unfavorable interactions, leading to an expectation of low to negligible solubility. Aromatic sulfonic acids are generally only slightly soluble in non-polar solvents like benzene.[1]

Qualitative Solubility Profile of 2,4,5-Trimethylbenzenesulfonic Acid

In the absence of comprehensive published quantitative data, the following table provides a predicted qualitative solubility profile of 2,4,5-trimethylbenzenesulfonic acid in a range of common organic solvents at ambient temperature. This profile is based on the theoretical principles discussed above and data for structurally similar compounds.

Disclaimer: This is a predicted solubility profile and should be used as a guideline for solvent selection. Experimental verification is essential for any practical application.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding and dipole-dipole interactions between the sulfonic acid group and the solvent.
EthanolHighSimilar to methanol, strong hydrogen bonding is expected to drive solubility.[1]
IsopropanolModerate to HighIncreased steric hindrance of the solvent may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic AcetoneModerate to HighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent are favorable for dissolution.
Ethyl AcetateModerateThe ester group can act as a hydrogen bond acceptor, but the overall polarity is lower than acetone.
AcetonitrileModerateA polar solvent that can engage in dipole-dipole interactions, but is a weaker hydrogen bond acceptor than ketones or esters.
Dimethylformamide (DMF)HighA highly polar aprotic solvent with a strong ability to solvate polar functional groups.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.
Nonpolar Aromatic TolueneLow to Very LowThe nonpolar trimethylbenzene ring of the solute has some affinity for toluene, but the highly polar sulfonic acid group will be poorly solvated.[1]
BenzeneLow to Very LowSimilar to toluene, unfavorable interactions with the sulfonic acid group will limit solubility.[1]
Nonpolar Aliphatic HexaneInsolubleThe large mismatch in polarity between the highly polar solute and the nonpolar solvent will result in negligible solubility.
CyclohexaneInsolubleSimilar to hexane, poor solvation of the sulfonic acid group will prevent dissolution.
Ethers Diethyl EtherLowWhile the ether oxygen can act as a weak hydrogen bond acceptor, the overall low polarity of the solvent will limit solubility.
Tetrahydrofuran (THF)ModerateMore polar than diethyl ether and a better hydrogen bond acceptor, likely leading to higher solubility.
Halogenated DichloromethaneLow to ModerateA polar aprotic solvent that may offer some solubility due to dipole-dipole interactions, though it is not a strong hydrogen bond acceptor.
ChloroformLowSimilar to dichloromethane, but generally a slightly better solvent for hydrogen bond donors.

Factors Affecting Solubility

Several factors can influence the solubility of 2,4,5-trimethylbenzenesulfonic acid in a given solvent:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. However, the magnitude of this effect varies depending on the specific solute-solvent system.

  • Purity of the Compound: Impurities in the 2,4,5-trimethylbenzenesulfonic acid can affect its solubility. The presence of water, in particular, can significantly influence its solubility in organic solvents due to the high hygroscopicity of sulfonic acids.

  • Solvent Purity: The presence of water or other impurities in the organic solvent can also alter the solubility of the sulfonic acid.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of 2,4,5-trimethylbenzenesulfonic acid being used.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is indispensable. The equilibrium (or shake-flask) method is a widely accepted and robust technique for measuring the solubility of a solid in a liquid.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of 2,4,5-trimethylbenzenesulfonic acid in a selected organic solvent at a specific temperature.

Materials:

  • 2,4,5-Trimethylbenzenesulfonic acid (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration apparatus)

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of 2,4,5-trimethylbenzenesulfonic acid to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. d. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the dissolution rate. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the undissolved solid to settle for a few hours at the same constant temperature. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) syringe. c. Immediately filter the solution through a chemically compatible syringe filter to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility. d. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry, or acid-base titration) to determine the concentration of 2,4,5-trimethylbenzenesulfonic acid. b. Prepare a calibration curve using standard solutions of known concentrations of 2,4,5-trimethylbenzenesulfonic acid in the same solvent.

  • Calculation of Solubility: a. From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

G cluster_prep Preparation cluster_sample Sampling & Dilution cluster_analysis Analysis A Add excess solute to solvent in a vial B Equilibrate at constant temperature with agitation A->B 24-72 hours C Allow solid to settle B->C Allow equilibrium D Withdraw supernatant C->D Careful sampling E Filter the solution D->E Remove particulates F Dilute to a known volume E->F Prepare for analysis G Quantify using analytical method (e.g., HPLC) F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Experimental workflow for solubility determination.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection, the Hansen Solubility Parameters (HSP) can be a valuable tool. HSP is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent.

The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of good solubility.

G A Define Target Solute (2,4,5-Trimethylbenzenesulfonic Acid) B Determine/Estimate HSP of Solute (δD₁, δP₁, δH₁) A->B E Calculate HSP Distance (Ra) for each solvent B->E C Select a Range of Potential Solvents D Obtain HSP of Solvents (δD₂, δP₂, δH₂) C->D D->E F Rank Solvents by Ra (Lower Ra = Higher Predicted Solubility) E->F G Experimental Verification F->G

Caption: Solvent selection workflow using Hansen Solubility Parameters.

Conclusion

The solubility of 2,4,5-trimethylbenzenesulfonic acid in organic solvents is a critical parameter for its application in research and industry. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure. While quantitative data remains scarce, the provided qualitative solubility profile and the detailed experimental protocol for its determination offer a solid foundation for scientists and researchers. The introduction to Hansen Solubility Parameters also provides a pathway for a more predictive approach to solvent selection. Ultimately, for any specific application, the experimental determination of solubility under the relevant conditions is paramount for achieving predictable and reproducible results.

References

  • PubChem. 2,4,6-Triisopropylbenzenesulfonic acid. [Link]

  • Scribd. Trimesic Acid Solubility - Ethanol. [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC press, 2007.
  • Google Patents.
  • Doc Brown's Chemistry. benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes mechanism properties uses of alkylbenzenesulfonic acids benzenesulfonic acid methylbenzene sulfonic acid advanced A level organic chemistry revision notes. [Link]

  • Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2009/0069562 A1. [Link]

  • CEDA. SAFETY DATA SHEET. [Link]

  • Google Patents.
  • Doc Brown.info. Aromatic sulfonic acids. [Link]

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An In-Depth Technical Guide to the Stability and Reactivity of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and reactivity of 2,4,5-trimethylbenzenesulfonic acid, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective application and handling.

Introduction

2,4,5-Trimethylbenzenesulfonic acid, an aromatic sulfonic acid, holds significant potential in various chemical syntheses, including as a catalyst and as a counterion in the formation of pharmaceutical salts. Its utility in drug development is noteworthy, as the formation of sulfonate salts can enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs)[1]. Understanding the stability and reactivity of this molecule is paramount for its safe handling, optimal use in synthetic protocols, and for ensuring the quality and purity of resulting products. This guide delves into the core chemical characteristics of 2,4,5-trimethylbenzenesulfonic acid, offering a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,4,5-trimethylbenzenesulfonic acid, characterized by a benzene ring substituted with a sulfonic acid group and three methyl groups at the 2, 4, and 5 positions, dictates its chemical behavior. The presence of the electron-donating methyl groups and the electron-withdrawing sulfonic acid group creates a unique electronic environment on the aromatic ring, influencing its reactivity.

PropertyValueSource
CAS Number 3453-84-7[2]
Molecular Formula C₉H₁₂O₃S[2][]
Molecular Weight 200.26 g/mol [2]
Appearance Not explicitly available, but likely a crystalline solid
Storage Sealed in dry, 2-8°C[2]

Stability Profile

The stability of 2,4,5-trimethylbenzenesulfonic acid is a critical consideration for its storage and application. While specific data for this isomer is limited, its stability can be inferred from studies on related aromatic sulfonic acids and general chemical principles.

Thermal Stability

Aromatic sulfonic acids are known to undergo thermal decomposition primarily through desulfonation, which is the reverse of the sulfonation reaction used in their synthesis. This process is typically initiated by heat, particularly in the presence of water or acid. The C-S bond cleaves, releasing sulfur trioxide (SO₃) and reverting to the parent aromatic compound, in this case, 1,2,4-trimethylbenzene (pseudocumene).

Thermal_Decomposition cluster_conditions Conditions 2,4,5-Trimethylbenzenesulfonic Acid 2,4,5-Trimethylbenzenesulfonic Acid 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene 2,4,5-Trimethylbenzenesulfonic Acid->1,2,4-Trimethylbenzene Desulfonation SO3 SO3 2,4,5-Trimethylbenzenesulfonic Acid->SO3 Desulfonation Heat (Δ) Heat (Δ)

Caption: Proposed thermal decomposition pathway of 2,4,5-trimethylbenzenesulfonic acid.

Stability in Aqueous Solutions

A study on various sulfonated benzene and naphthalene compounds revealed that the stability of aromatic sulfonic acids in an aqueous matrix is significantly influenced by pH. The study demonstrated good stability for these compounds when stored in water at an acidic pH of 2.5-3[4]. This suggests that 2,4,5-trimethylbenzenesulfonic acid is likely to be stable in acidic aqueous solutions. Conversely, in neutral or basic solutions, the stability may be compromised over time, although specific degradation kinetics are not documented. For practical purposes, storing aqueous solutions of this acid under acidic conditions is recommended to maintain its integrity[4].

General Chemical Stability

Safety data for the closely related isomer, 2,4,6-trimethylbenzenesulfonic acid, indicates that it is chemically stable under standard ambient conditions (room temperature). It is reasonable to extrapolate a similar level of stability to the 2,4,5-isomer. However, as a strong acid, it is incompatible with strong oxidizing agents and bases.

Reactivity Profile

The reactivity of 2,4,5-trimethylbenzenesulfonic acid is governed by the sulfonic acid group and the substituted aromatic ring.

Acidity and Salt Formation

As a sulfonic acid, 2,4,5-trimethylbenzenesulfonic acid is a strong acid and will readily react with bases to form stable sulfonate salts. This property is particularly relevant in the pharmaceutical industry, where it can be used to form salts of basic drug molecules, potentially improving their solubility and stability[1].

Salt_Formation 2,4,5-Trimethylbenzenesulfonic Acid (Ar-SO3H) 2,4,5-Trimethylbenzenesulfonic Acid (Ar-SO3H) Sulfonate Salt (Ar-SO3- BH+) Sulfonate Salt (Ar-SO3- BH+) 2,4,5-Trimethylbenzenesulfonic Acid (Ar-SO3H)->Sulfonate Salt (Ar-SO3- BH+) + Base Base (B) Base (B)

Caption: General reaction scheme for the formation of sulfonate salts.

Electrophilic Aromatic Substitution

Further substitution on the aromatic ring of 2,4,5-trimethylbenzenesulfonic acid is a complex interplay of directing effects. The three methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. The positions on the ring are C1 (ipso-SO₃H), C2 (-CH₃), C3 (-H), C4 (-CH₃), C5 (-CH₃), and C6 (-H). The vacant C3 and C6 positions are the likely sites for further electrophilic attack. The strong activating effect of the three methyl groups will likely dominate, directing incoming electrophiles to the C3 and C6 positions.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be converted into other functional groups, providing synthetic utility. Common transformations include:

  • Conversion to Sulfonyl Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the sulfonic acid to the corresponding sulfonyl chloride (Ar-SO₂Cl).

  • Formation of Sulfonamides: The resulting sulfonyl chloride can then react with ammonia or amines to form sulfonamides (Ar-SO₂NR₂).

  • Formation of Sulfonate Esters: Reaction with alcohols in the presence of a dehydrating agent can yield sulfonate esters (Ar-SO₂OR). Of note in a pharmaceutical context is the potential for the formation of genotoxic alkyl sulfonate esters from residual alcohols used in manufacturing[1].

Desulfonation

As mentioned in the stability section, desulfonation is a key reaction of aromatic sulfonic acids. This reaction is reversible and can be driven to completion by heating the sulfonic acid in dilute aqueous acid[5][6][7][8]. This reversibility can be exploited in synthesis, where the sulfonic acid group can be used as a temporary protecting or directing group and later removed.

Experimental Protocols

The following are generalized, self-validating protocols for the analysis and characterization of 2,4,5-trimethylbenzenesulfonic acid, adapted from methodologies for similar compounds.

Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the analysis of benzenesulfonic acids[9].

Objective: To determine the purity of a sample of 2,4,5-trimethylbenzenesulfonic acid.

Materials:

  • 2,4,5-Trimethylbenzenesulfonic acid sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Ammonium formate

  • Formic acid

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a 2,4,5-trimethylbenzenesulfonic acid reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 100 mL solution.

    • Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 2,4,5-trimethylbenzenesulfonic acid sample and prepare a 100 mL solution in a 1:1 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Analysis and Data Interpretation:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve. The system is self-validating through the linearity of the calibration curve (R² > 0.999) and the reproducibility of replicate injections (RSD < 2%).

Protocol 2: Monitoring Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of 2,4,5-trimethylbenzenesulfonic acid.

Materials:

  • 2,4,5-Trimethylbenzenesulfonic acid sample

  • TGA instrument

  • Nitrogen gas (high purity)

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Setup and Calibration:

    • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

    • Set the nitrogen purge gas flow rate to a constant value (e.g., 20 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2,4,5-trimethylbenzenesulfonic acid sample into a TGA pan.

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • The primary mass loss event should correspond to the loss of SO₃ and potentially water of hydration if present. The self-validating aspect of this protocol lies in the consistent and reproducible thermogram obtained from multiple runs of the same sample.

Visualization of Key Concepts

Caption: Logical relationships of the stability and reactivity of 2,4,5-trimethylbenzenesulfonic acid.

Conclusion

2,4,5-Trimethylbenzenesulfonic acid is a versatile compound with a stability and reactivity profile that makes it suitable for various applications, particularly in the pharmaceutical industry. Its strong acidity allows for the formation of stable salts with APIs, while its reactivity provides pathways for the synthesis of other important sulfur-containing compounds. A thorough understanding of its thermal and chemical stability, as outlined in this guide, is essential for its effective and safe utilization. The provided experimental protocols offer a starting point for the quality control and characterization of this important chemical intermediate. Further research to obtain specific quantitative data for this isomer would be beneficial for its broader application.

References

  • APPLICATIONS - Phenomenex. (n.d.). Retrieved January 26, 2026, from [Link]

  • Alonso, M. C., & Barceló, D. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 231–244. [Link]

  • Desulfonation of benzenesulfonic acid. (2018, March 29). Frostburg State University Chemistry Department. [Video]. YouTube. [Link]

  • Desulfonation. (2017, December 11). Sarah Chem. [Video]. YouTube. [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018, May 6). The Organic Chemistry Tutor. [Video]. YouTube. [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds | Video Summary and Q&A. (2018, May 6). Glasp. Retrieved January 26, 2026, from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved January 26, 2026, from [Link]

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A Technical Guide to 2,4,5-Trimethylbenzenesulfonic Acid: Distinguishing a Niche Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Trimethylbenzenesulfonic Acids

In the realm of organic synthesis and pharmaceutical sciences, precision is paramount. The specific arrangement of functional groups on an aromatic ring can dramatically alter a compound's reactivity, physical properties, and biological activity. This guide focuses on 2,4,5-Trimethylbenzenesulfonic acid , an isomer within the trimethylbenzenesulfonic acid family. Crucially, this document serves not only to characterize the 2,4,5-isomer but also to clearly differentiate it from its more commonly utilized structural counterparts, particularly the 2,4,6- (mesitylenesulfonic) and para-toluenesulfonic acids. An understanding of these distinctions is vital for accurate experimental design and the avoidance of potentially costly and time-consuming errors in substance selection. While sulfonic acids, as a class, are pivotal in drug development as salt-forming agents and catalysts, the utility of this specific isomer is less documented, making a clear-eyed assessment of its properties and place in the chemical landscape essential.[1][2]

Compound Identification and Nomenclature

Clarity in communication begins with unambiguous identification. This section provides the key identifiers for 2,4,5-Trimethylbenzenesulfonic acid.

Primary Name and Synonyms

The most widely accepted IUPAC name for this compound is 2,4,5-Trimethylbenzenesulfonic acid . However, researchers may encounter it under various synonyms in chemical databases and older literature. It is crucial to verify the identity using the CAS number.

Common Synonyms:

  • Benzenesulfonic acid, 2,4,5-trimethyl-

It is important to note that this compound is distinct from its isomers, such as 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid) and 3,4,5-trimethylbenzenesulfonic acid.

Chemical Identifiers

To ensure the correct compound is being sourced and utilized, the following identifiers should be used for cross-referencing.

IdentifierValueSource
CAS Number 3453-84-7Alfa Chemistry, BOC Sciences[][4]
Molecular Formula C₉H₁₂O₃SBOC Sciences[]
Molecular Weight 200.25 g/mol BOC Sciences[]
InChI InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)BOC Sciences[]
InChIKey RFDZNGIWELUYOT-UHFFFAOYSA-NBOC Sciences[]
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)O)CBOC Sciences[]

Physicochemical and Spectroscopic Properties

The following table summarizes the known physicochemical properties of 2,4,5-Trimethylbenzenesulfonic acid. The limited availability of extensive experimental data for this specific isomer necessitates a reliance on supplier-provided information and computational predictions.

PropertyValueNotes
Density 1.243 g/cm³BOC Sciences[]
Predicted XlogP 1.8PubChemLite[5]
Predicted Collision Cross Section ([M+H]⁺) 138.1 ŲPubChemLite[5]
Predicted Collision Cross Section ([M-H]⁻) 141.7 ŲPubChemLite[5]

Synthesis and Reactivity Profile

General Synthesis Pathway

Aromatic sulfonic acids are typically synthesized via electrophilic aromatic sulfonation. For 2,4,5-Trimethylbenzenesulfonic acid, the logical synthetic precursor is 1,2,4-trimethylbenzene (pseudocumene). The sulfonation is generally achieved by reacting the arene with a sulfonating agent such as concentrated sulfuric acid or fuming sulfuric acid (oleum).[6]

The directing effects of the methyl groups on the pseudocumene ring will influence the regioselectivity of the sulfonation reaction. The three methyl groups are activating and ortho-, para-directing. A detailed analysis of the directing effects would be necessary to optimize the yield of the desired 2,4,5-isomer over other potential products.

G 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene (Pseudocumene) 2,4,5-Trimethylbenzenesulfonic_acid 2,4,5-Trimethylbenzenesulfonic acid 1,2,4-Trimethylbenzene->2,4,5-Trimethylbenzenesulfonic_acid Sulfonating Agent (e.g., H₂SO₄/SO₃)

Caption: General synthetic route to 2,4,5-Trimethylbenzenesulfonic acid.

Isomeric Considerations in Synthesis

It is critical for synthetic chemists to recognize that the sulfonation of 1,2,4-trimethylbenzene can yield multiple isomers. The precise reaction conditions (temperature, concentration of sulfonating agent, reaction time) will dictate the product distribution. Therefore, purification and rigorous analytical characterization are essential to isolate and confirm the 2,4,5-isomer.

Applications and Utility: A Comparative Perspective

A comprehensive search of the scientific literature and chemical databases reveals a notable scarcity of specific applications for 2,4,5-Trimethylbenzenesulfonic acid, especially when compared to its isomers.

Role as an Acid Catalyst

While aromatic sulfonic acids like p-toluenesulfonic acid are widely employed as strong, non-oxidizing acid catalysts in organic synthesis (e.g., for esterifications, acetal formations, and condensations), there is a lack of documented examples specifically utilizing the 2,4,5-trimethyl isomer for this purpose.[1][7] Researchers seeking a solid, acidic catalyst with bulky substituents would more commonly turn to 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid).

Use in Pharmaceutical Salt Formation

Sulfonic acids are frequently used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs), which can improve properties such as solubility, stability, and bioavailability.[2] However, the selection of a specific sulfonic acid is a careful process. While benzenesulfonic acid and p-toluenesulfonic acid are common choices, there is no significant body of evidence to suggest that 2,4,5-trimethylbenzenesulfonic acid is a preferred or commonly used counterion in pharmaceutical development.

The choice of a counterion is a critical step in drug development, and the lack of precedent for the 2,4,5-isomer would likely lead formulation scientists to select more well-characterized and regulatory-accepted options.

G cluster_0 Commonly Used Sulfonic Acids cluster_1 Less Common Isomer p-Toluenesulfonic_acid p-Toluenesulfonic acid Mesitylenesulfonic_acid 2,4,6-Trimethylbenzenesulfonic acid (Mesitylenesulfonic acid) Benzenesulfonic_acid Benzenesulfonic acid Target_Isomer 2,4,5-Trimethylbenzenesulfonic acid Applications Applications Applications->p-Toluenesulfonic_acid Widely Used Catalyst Applications->Mesitylenesulfonic_acid Bulky Catalyst Applications->Benzenesulfonic_acid Common Counterion Applications->Target_Isomer Limited Documented Use

Caption: Comparative utility of 2,4,5-Trimethylbenzenesulfonic acid.

Safety and Handling

As with all strong acids, appropriate personal protective equipment (PPE) should be used when handling 2,4,5-Trimethylbenzenesulfonic acid. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Recommendations

2,4,5-Trimethylbenzenesulfonic acid is a specific, lesser-known isomer of trimethylbenzenesulfonic acid. While its fundamental chemical properties are in line with other aromatic sulfonic acids, it is distinguished by a significant lack of documented applications in catalysis and pharmaceutical sciences compared to its isomers, such as p-toluenesulfonic acid and 2,4,6-trimethylbenzenesulfonic acid.

Key recommendations for researchers and scientists are as follows:

  • Verify the Isomer: Always use the CAS number (3453-84-7) to confirm the identity of the compound being sourced. Be aware of the potential for isomeric confusion with more common trimethylbenzenesulfonic acids.

  • Assume Lack of Precedent: When considering this compound for a novel application, proceed with the understanding that there is little to no established precedent for its use as a catalyst or pharmaceutical counterion.

  • Prioritize Common Isomers for Established Protocols: For standard applications requiring an aromatic sulfonic acid (e.g., acid catalysis, salt formation), it is advisable to use well-characterized and widely available isomers like p-toluenesulfonic acid or mesitylenesulfonic acid, for which extensive data and established protocols exist.

  • Conduct Thorough In-House Validation: If there is a specific, theoretical reason to investigate the properties of the 2,4,5-isomer, be prepared to conduct thorough in-house analytical and performance validation, as external reference data is sparse.

This guide serves as a foundational resource for understanding 2,4,5-Trimethylbenzenesulfonic acid, with a primary emphasis on its differentiation from more synthetically and pharmaceutically relevant isomers. This distinction is a critical piece of technical knowledge for any researcher working in the field.

References

  • ChemSrc. (2022, August 22). 2,4,5-Trimethylbenzoic Acid. Retrieved from [Link]

  • Revista de Chimie. (n.d.). Benzenesulfonic Acid - a Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]

  • Elder, D. P., et al. (2010). Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology, 62(12), 1579-1604. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(((2,4,6-trimethylphenyl)methyl)amino)benzenesulfonic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Retrieved from [Link]

  • Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
  • Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]

  • Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Benzene methylbenzene naphthalene Electrophilic substitution ring sulfonation of arenes. Retrieved from [Link]

  • Société Chimique de Tunisie. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]

  • DTIC. (n.d.). Thermal stability of organic compounds by the isoteniscope method. Retrieved from [Link]

  • IJCRT. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022109050A1 - Complexing agent salt formulations of pharmaceutical compounds.
  • SIELC Technologies. (2018, February 16). 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4,5-trimethylbenzenesulfonic acid (C9H12O3S). Retrieved from [Link]

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Methodological & Application

The Strategic Application of 2,4,5-Trimethylbenzenesulfonic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4,5-trimethylbenzenesulfonic acid as a robust and efficient Brønsted acid catalyst in organic synthesis. With full editorial control, this guide moves beyond a simple recitation of steps to offer in-depth scientific rationale, self-validating protocols, and a thorough grounding in authoritative literature.

Introduction: Unveiling the Potential of a Specialized Catalyst

2,4,5-Trimethylbenzenesulfonic acid, a member of the aromatic sulfonic acid family, is a crystalline solid that offers a unique combination of strong acidity, steric bulk, and solubility in various organic solvents. These properties make it an attractive alternative to more common acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA), particularly in reactions where substrate sensitivity, catalyst handling, or side-product formation are significant concerns.

The presence of three methyl groups on the benzene ring influences the catalyst's electronic and steric properties. Electronically, the methyl groups are weakly electron-donating, which can slightly modulate the acidity of the sulfonic acid group compared to unsubstituted benzenesulfonic acid. More significantly, the steric hindrance provided by the methyl groups can play a crucial role in directing reaction pathways and, in some cases, enhancing selectivity by influencing the approach of reactants to the catalytic site.

This guide will focus on a key application where 2,4,5-trimethylbenzenesulfonic acid is poised to excel: the Biginelli reaction for the synthesis of dihydropyrimidinones, a class of compounds with significant pharmacological interest.[1][2]

Core Principles of Catalysis with 2,4,5-Trimethylbenzenesulfonic Acid

As a Brønsted acid, 2,4,5-trimethylbenzenesulfonic acid functions by donating a proton to a substrate, thereby activating it towards nucleophilic attack.[3] This fundamental principle underpins its utility in a wide array of acid-catalyzed reactions, including esterifications, condensations, and multicomponent reactions.[4]

The general mechanism of Brønsted acid catalysis involves the following key steps, which will be illustrated in the context of the Biginelli reaction:

  • Protonation of a Substrate: The catalyst protonates a basic site on one of the reactants, typically a carbonyl oxygen or a nitrogen atom. This protonation increases the electrophilicity of the atom, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile in the reaction mixture attacks the activated electrophile.

  • Intermediate Formation and Rearrangement: A series of intermediates are formed, often involving intramolecular rearrangements or further reactions with other components.

  • Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of an intermediate to yield the product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.

The following diagram illustrates the logical flow of a generic Brønsted acid-catalyzed reaction.

Brønsted Acid Catalysis Workflow Catalyst 2,4,5-Trimethylbenzenesulfonic Acid (H-A) Protonated_Substrate Protonated Substrate (B-H+) Catalyst->Protonated_Substrate Protonation Substrate Substrate (B) Substrate->Protonated_Substrate Intermediate Intermediate Protonated_Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Product (P) Intermediate->Product Rearrangement/Elimination Regenerated_Catalyst Regenerated Catalyst (H-A) Product->Regenerated_Catalyst Deprotonation Biginelli Reaction Mechanism cluster_0 Catalytic Cycle Catalyst 2,4,5-Trimethylbenzenesulfonic Acid (ArSO3H) Protonated_Aldehyde Protonated Aldehyde Catalyst->Protonated_Aldehyde Protonation Aldehyde Aldehyde (RCHO) Aldehyde->Protonated_Aldehyde Urea Urea Acyliminium N-Acyliminium Ion Urea->Acyliminium Protonated_Aldehyde->Acyliminium Adduct Michael Adduct Acyliminium->Adduct Michael Addition Ketoester β-Ketoester Ketoester->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization DHPM Dihydropyrimidinone (Product) Cyclized_Intermediate->DHPM Dehydration DHPM->Catalyst Regeneration

Caption: Proposed mechanism for the Biginelli reaction catalyzed by 2,4,5-trimethylbenzenesulfonic acid.

Protocol: General Procedure for the Synthesis of Dihydropyrimidinones

This protocol is a self-validating system designed for efficiency and high yield, based on established procedures for similar sulfonic acid catalysts.

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.1 mmol, 10 mol%)

  • Ethanol (5 mL) or solvent-free conditions

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and 2,4,5-trimethylbenzenesulfonic acid (0.1 mmol).

  • Solvent Addition (Optional): For a solvent-based reaction, add 5 mL of ethanol. For a solvent-free reaction, proceed to the next step. Solvent-free conditions are often more environmentally benign and can lead to shorter reaction times.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of cold water to the flask.

    • Stir the mixture for 15 minutes, during which the product should precipitate.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water (2 x 5 mL) to remove any remaining catalyst and unreacted urea.

  • Purification: The crude product is often of high purity. If necessary, recrystallize the solid from ethanol to obtain the pure dihydropyrimidinone.

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst Loading: 10 mol% is a typical starting point for Brønsted acid catalysis. This amount is sufficient to ensure a reasonable reaction rate without leading to significant side reactions or complicating purification. The loading can be optimized for specific substrates.

  • Excess Urea/Thiourea: A slight excess of urea or thiourea is used to drive the equilibrium towards the formation of the acyliminium ion intermediate.

  • Temperature: The reaction is heated to provide the necessary activation energy for the condensation and cyclization steps. The chosen temperature range is a balance between achieving a good reaction rate and minimizing potential decomposition of reactants or products.

  • Work-up: The addition of cold water serves to precipitate the organic product while dissolving the water-soluble catalyst and excess urea, providing a simple and efficient initial purification.

Data Presentation: Expected Outcomes

Based on analogous reactions with other aromatic sulfonic acids, the use of 2,4,5-trimethylbenzenesulfonic acid as a catalyst in the Biginelli reaction is expected to provide high yields of the corresponding dihydropyrimidinones across a range of aldehyde substrates.

EntryAldehydeβ-KetoesterUrea/ThioureaExpected Yield (%)
1BenzaldehydeEthyl acetoacetateUrea>90
24-ChlorobenzaldehydeEthyl acetoacetateUrea>90
34-MethoxybenzaldehydeEthyl acetoacetateUrea>85
4BenzaldehydeMethyl acetoacetateThiourea>85

Note: These are projected yields based on literature for similar catalysts and should be confirmed experimentally.

Conclusion and Future Directions

2,4,5-Trimethylbenzenesulfonic acid presents itself as a highly promising Brønsted acid catalyst for organic synthesis. Its unique steric and electronic properties, combined with its ease of handling, make it a valuable tool for a variety of transformations. The proposed application in the Biginelli reaction highlights its potential for the efficient and environmentally conscious synthesis of medicinally relevant compounds.

Further research should focus on exploring the full scope of this catalyst's utility in other acid-catalyzed reactions, such as esterifications, Friedel-Crafts reactions, and protection/deprotection chemistry. Investigating the impact of the trimethyl substitution pattern on regioselectivity and stereoselectivity will undoubtedly uncover new and valuable synthetic methodologies.

References

  • Luan, H., et al. (2015). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Journal of Surface Engineered Materials and Advanced Technology, 5, 93-101. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(38), 6937-6963. (A comprehensive review of the Biginelli reaction, accessible through university library databases or online scientific journal repositories).
  • Ishihara, K., & Yamamoto, H. (2000). Brønsted Acid Catalysis in Organic Synthesis. In Modern Carbonyl Chemistry (pp. 355-397). Wiley-VCH. (A foundational text on Brønsted acid catalysis, available in academic libraries and through online book retailers).

Sources

Application Notes and Protocols for 2,4,5-Trimethylbenzenesulfonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Catalyst for Ester Synthesis

In the landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Esterification, a fundamental transformation in the synthesis of pharmaceuticals, polymers, and fine chemicals, traditionally relies on strong mineral acids like sulfuric acid. However, the corrosive nature and challenging workup associated with such catalysts have driven the exploration of alternatives. Aromatic sulfonic acids have emerged as a compelling class of catalysts, offering high catalytic activity with reduced corrosivity and side reactions.[1][2]

This guide focuses on 2,4,5-trimethylbenzenesulfonic acid , a member of the substituted benzenesulfonic acid family. While specific literature on its application in esterification is emerging, its structural similarity to well-established catalysts like p-toluenesulfonic acid (PTSA) and other substituted benzenesulfonic acids allows for a detailed exploration of its potential and application.[1] This document provides a comprehensive overview of its properties, the mechanistic basis for its catalytic activity, and detailed protocols for its use in esterification reactions, empowering researchers to effectively integrate this promising catalyst into their synthetic workflows.

Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonic Acid

Understanding the physical and chemical characteristics of a catalyst is crucial for its effective application. 2,4,5-Trimethylbenzenesulfonic acid is typically available as a dihydrate.

PropertyValueReference
Molecular Formula C₉H₁₂O₃S·2H₂O[3]
Molecular Weight 236.29 g/mol [3]
Appearance Crystalline solid[3]
Crystal System Monoclinic[3]
Calculated Density 1.353 g/cm³[3]

The Mechanistic Heart of the Reaction: Acid-Catalyzed Esterification

The role of 2,4,5-trimethylbenzenesulfonic acid in esterification is rooted in the principles of acid catalysis, specifically the Fischer esterification mechanism.[4][5] This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The reaction is reversible, and the catalyst's primary function is to accelerate the attainment of equilibrium.[6]

The catalytic cycle can be visualized as follows:

Fischer_Esterification CarboxylicAcid Carboxylic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedCarbonyl Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination Water Water TetrahedralIntermediate->Water Ester Ester ProtonatedEster->Ester Deprotonation RegeneratedCatalyst Regenerated Catalyst (H⁺) ProtonatedEster->RegeneratedCatalyst Alcohol Alcohol Alcohol->TetrahedralIntermediate Catalyst 2,4,5-Trimethyl- benzenesulfonic Acid (H⁺) Catalyst->ProtonatedCarbonyl

Figure 1: The catalytic cycle of Fischer esterification.

The key steps in the mechanism are:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination of Water: A proton is transferred from the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). The subsequent elimination of a water molecule reforms the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Catalytic Performance and Advantages

While direct comparative studies featuring 2,4,5-trimethylbenzenesulfonic acid are limited, its catalytic activity can be inferred from studies on its isomers and other substituted benzenesulfonic acids. A study on the esterification of acetic acid with n-propanol revealed the following order of catalytic activity for various benzenesulfonic acid derivatives in a batch reaction: Sulfuric Acid > p-Phenolsulfonic Acid > p-Toluenesulfonic Acid > Benzenesulfonic Acid > 2,4-Dimethylbenzenesulfonic Acid.[1]

This trend suggests that the electronic and steric effects of the substituents on the benzene ring influence the acidity and, consequently, the catalytic efficiency of the sulfonic acid. The presence of electron-donating methyl groups in 2,4,5-trimethylbenzenesulfonic acid might slightly reduce its acidity compared to unsubstituted benzenesulfonic acid. However, it is still expected to be a highly effective catalyst.

The primary advantages of using aromatic sulfonic acids like 2,4,5-trimethylbenzenesulfonic acid over traditional mineral acids include:

  • Reduced Corrosivity: They are generally less corrosive to stainless steel reactors.[1]

  • Fewer Side Reactions: Aromatic sulfonic acids often lead to cleaner reactions with fewer byproducts compared to sulfuric acid.[2]

  • Ease of Handling: As solid compounds, they are often easier to handle and weigh than corrosive liquids.

Experimental Protocols

The following protocols are generalized for the use of an aromatic sulfonic acid catalyst in esterification and can be adapted for 2,4,5-trimethylbenzenesulfonic acid.

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid

This protocol describes a typical batch esterification reaction.

Protocol1 Start Start ChargeReactants Charge Carboxylic Acid, Alcohol, and Solvent to Flask Start->ChargeReactants AddCatalyst Add 2,4,5-Trimethylbenzenesulfonic Acid ChargeReactants->AddCatalyst HeatToReflux Heat Reaction Mixture to Reflux AddCatalyst->HeatToReflux MonitorReaction Monitor Reaction Progress (TLC, GC, or LC-MS) HeatToReflux->MonitorReaction CoolAndWorkup Cool to Room Temperature and Perform Aqueous Workup MonitorReaction->CoolAndWorkup Upon Completion Extract Extract with Organic Solvent CoolAndWorkup->Extract DryAndConcentrate Dry Organic Layer and Concentrate in vacuo Extract->DryAndConcentrate Purify Purify by Chromatography or Distillation DryAndConcentrate->Purify End Obtain Pure Ester Purify->End

Figure 2: Workflow for a general esterification protocol.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.5 - 5.0 eq, can also be used as solvent)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.01 - 0.1 eq)

  • Anhydrous solvent (e.g., toluene, cyclohexane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the carboxylic acid, alcohol, and solvent. If the alcohol is a liquid and used in large excess, it can serve as the solvent. For reactions where water removal is critical, a solvent that forms an azeotrope with water (like toluene) and a Dean-Stark trap should be used.[6]

  • Add 2,4,5-trimethylbenzenesulfonic acid to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a solvent was used, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by flash column chromatography or distillation.

Protocol 2: Microwave-Assisted Esterification

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (2.0 - 3.0 eq)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.05 - 0.1 eq)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine the carboxylic acid, alcohol, and 2,4,5-trimethylbenzenesulfonic acid.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purification can be performed as described in Protocol 1.

Safety and Handling

Substituted benzenesulfonic acids are strong acids and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Conclusion

2,4,5-Trimethylbenzenesulfonic acid is a promising and effective catalyst for esterification reactions, offering a milder and often cleaner alternative to traditional mineral acids. Its performance can be reliably predicted based on the extensive data available for other substituted benzenesulfonic acids. The protocols provided herein serve as a robust starting point for researchers to incorporate this catalyst into their synthetic strategies for the efficient production of a wide range of esters.

References

  • Yao, P., et al. (2021).
  • Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(5), 2529-2536.
  • Master Organic Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • O'Connell, T., et al. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. International Journal of Molecular Sciences, 23(23), 14787.
  • LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • Pankov, A. A., et al. (2019). Synthesis, structure and proton conductivity of 2,4,5-trimethylbenzenesulfonic acid dihydrate. New Journal of Chemistry, 43(35), 14035-14042.

Sources

Application of 2,4,5-Trimethylbenzenesulfonic acid in polymerization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2,4,5-Trimethylbenzenesulfonic Acid in Polymerization

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2,4,5-trimethylbenzenesulfonic acid (TMSA) in various polymerization reactions. While specific documented protocols for TMSA are not widely available, this document synthesizes information from closely related sulfonic acids to present detailed application notes and robust protocols. The principles outlined herein are grounded in the established roles of sulfonic acids as catalysts and dopants in polymer chemistry.

Introduction: The Role of 2,4,5-Trimethylbenzenesulfonic Acid in Polymer Science

2,4,5-Trimethylbenzenesulfonic acid is an organic sulfonic acid characterized by a benzene ring substituted with a sulfonic acid group and three methyl groups. This substitution pattern imparts specific properties, such as increased hydrophobicity and steric bulk, which can influence its catalytic activity and solubility in organic media. In the realm of polymerization, sulfonic acids are versatile molecules that can function as:

  • Catalysts: Primarily in cationic polymerization and acid-catalyzed curing reactions.

  • Dopants: To enhance the electrical conductivity of conjugated polymers.

The trimethyl substitution on the benzene ring can offer advantages over simpler aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA). The increased steric hindrance may influence regioselectivity in certain reactions, while the enhanced hydrophobicity can improve solubility in non-polar monomers and solvents, potentially leading to more homogeneous reaction conditions. Comparative studies on different sulfonic acid catalysts have shown that increased hydrophobicity can enhance reaction rates in certain systems.[1]

Application I: Catalysis of Epoxy Resin Curing

Sulfonic acids are effective catalysts for the curing of epoxy resins, promoting the ring-opening polymerization of the epoxide groups.[2][3] They can be used as accelerators in conjunction with amine curing agents to significantly reduce gel times.[4]

Mechanistic Insight

The catalytic action of TMSA in epoxy curing proceeds via the protonation of the oxygen atom of the epoxy ring. This protonation makes the electrophilic carbon of the epoxide more susceptible to nucleophilic attack by another epoxy group, an amine, or a hydroxyl group present in the system.

G cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration Epoxy Epoxy Monomer ProtonatedEpoxy Protonated Epoxy Epoxy->ProtonatedEpoxy Protonation TMSA TMSA (R-SO3H) TMSA->ProtonatedEpoxy Nucleophile Nucleophile (e.g., another Epoxy, Amine, or Hydroxyl) Dimer Dimer/Growing Polymer Chain ProtonatedEpoxy->Dimer Nucleophile->Dimer Nucleophilic Attack TMSA_regen TMSA (R-SO3H) Dimer->TMSA_regen Deprotonation

Caption: Cationic ring-opening mechanism of epoxy resins catalyzed by TMSA.

Experimental Protocol: Accelerated Curing of a Bisphenol A-based Epoxy Resin

This protocol is adapted from general procedures for acid-catalyzed epoxy curing.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 2,4,5-Trimethylbenzenesulfonic acid (TMSA)

  • Amine curing agent (e.g., diethylenetriamine)

  • Anhydrous solvent (e.g., acetone or toluene), if required for viscosity reduction

Procedure:

  • Preparation of the Resin Mixture: In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin. If necessary, gently warm the resin to reduce its viscosity.

  • Catalyst Addition: Add 2,4,5-trimethylbenzenesulfonic acid to the epoxy resin. The typical catalyst loading is in the range of 0.1 to 2.0 parts per hundred parts of resin (phr).

  • Homogenization: Thoroughly mix the TMSA with the epoxy resin using a mechanical stirrer until the catalyst is completely dissolved and the mixture is homogeneous. The increased hydrophobicity of TMSA may facilitate dissolution in the resin.

  • Addition of Curing Agent: Add the stoichiometric amount of the amine curing agent to the epoxy-catalyst mixture.

  • Final Mixing: Mix all components thoroughly for 2-5 minutes, ensuring a uniform dispersion. Avoid excessive mixing to prevent significant heat generation and premature curing.

  • Application and Curing: Apply the resin mixture to the desired substrate or mold. Cure the resin according to a predefined temperature profile. A typical curing schedule might be 2 hours at 80°C followed by 1 hour at 120°C. The optimal curing schedule should be determined experimentally.[5]

Self-Validation: The progress of the curing reaction can be monitored using Differential Scanning Calorimetry (DSC) to determine the exothermic curing peak and the glass transition temperature (Tg) of the cured polymer. The degree of cure can also be assessed using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the epoxide peak (around 915 cm⁻¹).

Application II: Doping of Conductive Polymers

The electrical conductivity of conjugated polymers such as polyaniline (PANI) and poly(3-hexylthiophene) (P3HT) can be significantly enhanced by doping with strong acids.[6][7] The sulfonic acid protonates the polymer backbone, creating charge carriers (polarons and bipolarons) that can move along the polymer chain.

Mechanism of Doping

In the case of PANI, the emeraldine base form is doped by protonation of the imine nitrogen atoms by TMSA. This results in the formation of the conductive emeraldine salt. For P3HT, the doping mechanism involves the transfer of a proton to the polymer backbone, leading to the formation of a polaron.

G cluster_doping Doping Process cluster_conductivity Enhanced Conductivity PANI Polyaniline (Emeraldine Base) PANI_doped Protonated Polyaniline (Emeraldine Salt) PANI->PANI_doped Protonation TMSA 2,4,5-Trimethylbenzenesulfonic Acid (TMSA) TMSA->PANI_doped Charge_carriers Mobile Charge Carriers PANI_doped->Charge_carriers Formation of Polarons/Bipolarons Conductivity Increased Electrical Conductivity Charge_carriers->Conductivity Charge Transport

Caption: Doping mechanism of polyaniline with 2,4,5-trimethylbenzenesulfonic acid.

Protocol for Doping of Polyaniline

This protocol is based on established methods for doping PANI with other sulfonic acids.

Materials:

  • Polyaniline (emeraldine base) powder

  • 2,4,5-Trimethylbenzenesulfonic acid (TMSA)

  • Solvent (e.g., m-cresol, chloroform, or N-methyl-2-pyrrolidone)

Procedure:

  • Solution Preparation: Prepare a solution of TMSA in the chosen solvent. The concentration will depend on the desired doping level.

  • Dispersion of PANI: Disperse the polyaniline (emeraldine base) powder in the solvent.

  • Doping: Add the TMSA solution to the PANI dispersion with vigorous stirring. The color of the suspension should change from blue to green, indicating the formation of the emeraldine salt.

  • Homogenization: Continue stirring the mixture for several hours (e.g., 24 hours) at room temperature to ensure complete doping.

  • Film Casting/Processing: The resulting conductive PANI solution/dispersion can be used to cast films, spin-coat substrates, or for other processing techniques.

  • Drying: Dry the cast film or processed material under vacuum to remove the solvent.

Self-Validation: The success of the doping process can be confirmed by several characterization techniques:

  • UV-Vis Spectroscopy: A shift in the absorption peaks, with the appearance of characteristic polaron and bipolaron bands at higher wavelengths, indicates successful doping.

  • Four-Point Probe Measurement: This technique can be used to measure the sheet resistance and calculate the electrical conductivity of the doped polymer film.

  • FTIR Spectroscopy: Changes in the vibrational spectra, particularly in the regions associated with the quinoid and benzenoid rings, can confirm the protonation of the PANI backbone.

Quantitative Data Summary

The following table provides representative data for the doping of P3HT with an analogous organosulfonic acid, 2-ethylbenzenesulfonic acid (EBSA), which can serve as a reference for expected outcomes with TMSA.[6]

Dopant Concentration (wt%)Hole Mobility (cm²/Vs)On/Off Ratio
0 (Undoped)~1 x 10⁻⁴~10⁵
0.5~5 x 10⁻³~10⁴
1.0~1 x 10⁻²~10³

Data is illustrative and based on results for a similar sulfonic acid dopant.

Concluding Remarks

2,4,5-Trimethylbenzenesulfonic acid is a promising candidate for applications in polymerization, particularly as a catalyst for epoxy curing and as a dopant for conductive polymers. Its unique structure may offer advantages in terms of solubility and catalytic activity. The protocols provided in this guide, while based on analogous systems, offer a solid foundation for researchers to begin exploring the use of TMSA in their specific applications. As with any new material, experimental optimization of parameters such as catalyst/dopant concentration, temperature, and reaction time is crucial for achieving desired material properties.

References

  • Google Patents.
  • PubMed. Doping effect of organosulfonic acid in poly(3-hexylthiophene) films for organic field-effect transistors.
  • ThreeBond Technical News. Curing Agents for Epoxy Resin.
  • ResearchGate.
  • Journal of Materials Chemistry A.
  • MATEC Web of Conferences. Single-component and fast-curing epoxy resin for liquid composite molding processes.
  • ResearchGate. Doping effect of dodecyl benzene sulphonic acid in poly(3-hexylthiophene)-P3HT-films.
  • ResearchGate.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,4,5-trimethylbenzenesulfonic acid. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and reliable analytical method for this compound. The methodologies detailed herein cover two primary approaches: a reversed-phase (RP-HPLC) method and an ion-pair chromatography method, providing flexibility for various analytical challenges. The protocols are designed to be self-validating and are supported by scientific principles and references to authoritative guidelines.

Introduction

2,4,5-Trimethylbenzenesulfonic acid (TMBSA), with the chemical formula C₉H₁₂O₃S, is an aromatic sulfonic acid that finds application in various chemical syntheses and as a counter-ion in pharmaceutical formulations. The accurate quantification of TMBSA is critical for quality control, stability testing, and formulation development. Due to its polar nature, the analysis of TMBSA by traditional reversed-phase HPLC can be challenging, often resulting in poor retention and peak shape. This application note addresses these challenges by providing detailed protocols for two effective HPLC methods. The causality behind experimental choices, from column and mobile phase selection to detection parameters, is explained to provide a deeper understanding of the method development process.

Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonic Acid

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of 2,4,5-Trimethylbenzenesulfonic Acid

PropertyValueSource
CAS Number 3453-84-7[1]
Molecular Formula C₉H₁₂O₃S[1]
Molecular Weight 200.26 g/mol [1]
Acidity (pKa) Strong acid (pKa for benzenesulfonic acid is ~ -6.5)
UV Absorbance Expected in the 200-285 nm range. A structurally similar compound, 2,4,6-trimethylbenzoic acid, exhibits absorption maxima at 208.5 nm and 282.5 nm.[2]

The strong acidic nature of TMBSA dictates that it will be fully ionized in typical HPLC mobile phases. This property is a key consideration for its retention behavior. The aromatic ring and the sulfonic acid group contribute to its UV absorbance, making UV detection a suitable choice.

HPLC Methodologies

Two primary HPLC methods are presented to provide versatility for different laboratory setups and analytical requirements.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is a straightforward approach that can be implemented in most analytical laboratories. To overcome the low retention of the polar TMBSA on a standard C18 column, a polar-modified C18 column is recommended.

Table 2: RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV detector---
Column Polar-modified C18 (e.g., Luna Omega Polar C18), 150 x 4.6 mm, 5 µmThe polar modification enhances the retention of polar analytes like TMBSA.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-40% B; 15-17 min: 40-95% B; 17-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% BA gradient elution allows for the efficient elution of TMBSA while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 220 nm and 270 nmBased on the expected absorbance of aromatic sulfonic acids. A photodiode array (PDA) detector is recommended to monitor the entire spectrum and confirm peak purity.
Injection Volume 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Sample Diluent Mobile Phase A or Water:Acetonitrile (95:5)Ensures compatibility with the mobile phase and good peak shape.
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both mobile phases before use.

  • Standard Solution Preparation: Prepare a stock solution of 2,4,5-Trimethylbenzenesulfonic acid at 1 mg/mL in the sample diluent. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing TMBSA in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples and acquire the chromatograms.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MP_Prep Mobile Phase Preparation Equilibrate System Equilibration MP_Prep->Equilibrate Std_Prep Standard Preparation Inject Injection Std_Prep->Inject Sample_Prep Sample Preparation Sample_Prep->Inject Equilibrate->Inject Data_Acq Data Acquisition & Processing Inject->Data_Acq IP_HPLC_Logic Analyte TMBSA (Anion) Mobile_Phase Mobile Phase (Polar) Analyte->Mobile_Phase poorly retained in Ion_Pair Neutral Ion-Pair Analyte->Ion_Pair forms IP_Reagent Tetrabutylammonium (Cation) IP_Reagent->Ion_Pair forms Stationary_Phase C18 Stationary Phase (Non-polar) Ion_Pair->Stationary_Phase retained by

Sources

Application Notes & Protocols: 2,4,5-Trimethylbenzenesulfonic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the application of 2,4,5-Trimethylbenzenesulfonic acid as a versatile and potent acid catalyst in pharmaceutical synthesis. We delve into its fundamental physicochemical properties, critical safety protocols, and its primary role in key organic transformations. Detailed, field-tested protocols for Fischer-Speier esterification and the deprotection of silyl ethers are presented, emphasizing the mechanistic rationale behind procedural steps. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis of active pharmaceutical ingredients (APIs) and intermediates, offering insights into leveraging this reagent to enhance reaction efficiency, yield, and purity.

Introduction: The Role of Aromatic Sulfonic Acids in Drug Synthesis

Aromatic sulfonic acids are a cornerstone of modern organic synthesis, prized for their strong acidity, stability, and efficacy as catalysts.[1] Unlike mineral acids such as sulfuric acid, which can be highly oxidizing and lead to unwanted side reactions, arylsulfonic acids like p-toluenesulfonic acid (PTSA) offer a "greener" and often more selective alternative.[2]

2,4,5-Trimethylbenzenesulfonic acid (TMBSA) belongs to this crucial class of reagents. Its structure, featuring a benzene ring functionalized with a sulfonic acid group and three electron-donating methyl groups, confers strong acidity and sufficient organic solubility. The methyl groups enhance the inductive effect, influencing the electronic properties of the aromatic ring and the acidity of the sulfonic acid moiety.[3] In pharmaceutical manufacturing, where process purity and control are paramount, TMBSA serves as a highly effective catalyst for a range of transformations essential for building complex molecular architectures found in modern therapeutics.[1][4]

This guide will focus on the practical application of TMBSA, treating it as a valuable tool for driving reactions that are fundamental to drug development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.

Key Properties

The essential physicochemical data for 2,4,5-Trimethylbenzenesulfonic acid are summarized below.

PropertyValueSource
CAS Number 3453-84-7[5][]
Molecular Formula C₉H₁₂O₃S[5][]
Molecular Weight 200.26 g/mol [5][]
Appearance White crystalline solid[3]
Solubility Soluble in water and many organic solvents[3]
Storage Sealed in dry, 2-8°C[5]
Hazard Analysis and Safe Handling

2,4,5-Trimethylbenzenesulfonic acid is a corrosive substance that demands stringent safety protocols.

  • GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[5]

  • Signal Word: Danger.[5][7]

Mandatory Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles/face shield.[8]

Handling and Storage Protocols:

  • Dispensing: Always handle the solid reagent inside a certified chemical fume hood to avoid inhalation of dust. Do not breathe dust or vapors.[7]

  • Environment: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]

  • Spill Response: In case of a spill, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a designated container for chemical waste disposal.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Core Applications in Pharmaceutical Synthesis

TMBSA's primary utility stems from its role as a strong Brønsted acid catalyst. It efficiently protonates substrates, activating them towards nucleophilic attack. This function is pivotal in several classes of reactions.

Fischer-Speier Esterification

Ester functional groups are ubiquitous in pharmaceuticals. Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental method for their synthesis. The reaction is reversible and often slow, necessitating an acid catalyst to accelerate the rate and drive the equilibrium toward the product.[10]

Causality & Mechanistic Insight: TMBSA is an excellent catalyst for this transformation for two key reasons:

  • High Acidity: It readily protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the alcohol.[10]

  • Non-Oxidizing Nature: Unlike sulfuric acid, it does not typically cause charring or oxidation of sensitive organic substrates.[2]

The general mechanism is depicted below.

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination & Ester Formation RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH H_plus H⁺ (from TMBSA) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') ROH R'-OH Protonated_Ether R-C(OH)(OH₂⁺)R' Protonated_RCOOH_ref->Tetrahedral_Intermediate Protonated_Ester R-COOR' + H₂O + H⁺ Tetrahedral_Intermediate_ref->Protonated_Ether Ester_end Ester Protonated_Ester->Ester_end Protonated_Ether_ref->Protonated_Ester RCOOH_start Carboxylic Acid RCOOH_start->RCOOH ROH_start Alcohol ROH_start->ROH

Caption: Mechanism of TMBSA-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of a Model Ester (e.g., Propyl Acetate)

This protocol outlines a general procedure. Molar equivalents and reaction times should be optimized for specific substrates.

Materials:

  • Acetic Acid (1.0 eq)

  • n-Propanol (3.0 eq, serves as reactant and solvent)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.02-0.05 eq)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add acetic acid (1.0 eq) and n-propanol (3.0 eq).

  • Catalyst Addition: Add 2,4,5-Trimethylbenzenesulfonic acid (0.02-0.05 eq) to the mixture.

    • Rationale: A catalytic amount is sufficient to achieve a reasonable reaction rate. Using a large excess of the alcohol helps shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

    • Rationale: Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and products, maximizing the potential yield.[10]

  • Workup - Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with: a. Water (to remove the bulk of the alcohol and catalyst). b. Saturated NaHCO₃ solution until effervescence ceases (to neutralize the remaining carboxylic acid and the TMBSA catalyst). c. Brine (to break any emulsions and remove residual water).

    • Rationale: The aqueous workup is critical for removing the water-soluble catalyst and unreacted starting materials, which is essential for achieving high product purity.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude ester.

  • Purification: If necessary, purify the ester by fractional distillation.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Isolation & Purification A 1. Charge Reactants (Carboxylic Acid, Alcohol) B 2. Add TMBSA Catalyst A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Transfer to Separatory Funnel C->D E 5. Wash with H₂O D->E F 6. Wash with NaHCO₃ (aq) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Filter & Concentrate H->I J 10. Purify (e.g., Distillation) I->J Product Final Pure Ester J->Product

Caption: General workflow for ester synthesis and purification.

Deprotection of Silyl Ethers

Protecting groups are indispensable in multi-step pharmaceutical synthesis. Silyl ethers are commonly used to protect hydroxyl groups due to their ease of installation and removal. While fluoride-based reagents are common for deprotection, acidic conditions can also be employed, offering an orthogonal strategy.[12]

Causality & Mechanistic Insight: TMBSA can be used for the chemoselective deprotection of acid-labile silyl ethers. The mechanism involves protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to cleavage. The stability of silyl ethers to acid is generally: TMS (most labile) < TES < TBS < TIPS < TBDPS (most robust) . This differential stability allows for selective deprotection. For instance, a triethylsilyl (TES) ether can often be removed in the presence of a more robust tert-butyldimethylsilyl (TBDMS) ether.[13]

Experimental Protocol: Selective Deprotection of a Triethylsilyl (TES) Ether

Materials:

  • TES-protected alcohol (1.0 eq) dissolved in methanol or a THF/water mixture

  • 2,4,5-Trimethylbenzenesulfonic acid (0.1-0.3 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the TES-protected substrate (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

    • Rationale: Conducting the reaction at a reduced temperature helps to control the reaction rate and can improve selectivity, minimizing the cleavage of more robust protecting groups.

  • Catalyst Addition: Add 2,4,5-Trimethylbenzenesulfonic acid (0.1-0.3 eq) to the solution and stir.

  • Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.

    • Rationale: Careful monitoring is crucial for selective deprotection. Over-running the reaction can lead to the cleavage of other acid-sensitive groups.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution to neutralize the TMBSA.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.

Conclusion

2,4,5-Trimethylbenzenesulfonic acid is a powerful and practical reagent for pharmaceutical synthesis. Its strong acidity, coupled with its non-oxidizing properties and ease of handling as a solid, makes it a superior alternative to traditional mineral acids in many applications. As demonstrated, its utility as a catalyst in fundamental reactions like esterification and protecting group manipulations is well-established. By understanding the underlying chemical principles and adhering to rigorous safety and experimental protocols, researchers can effectively integrate TMBSA into their synthetic workflows to produce complex pharmaceutical intermediates and APIs with high efficiency and purity.

References

  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution ring sulfonation of arenes. Retrieved from [Link]

  • SCT Tunisie. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Triisopropylbenzenesulfonic acid. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved from [Link]

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  • REVISTA DE CHIMIE. (n.d.). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]

  • Horizon Chemical. (2024). Sulfonic Acids Uses in Modern Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. Retrieved from [Link]

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Application Notes and Protocols for 2,4,5-Trimethylbenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Specialized Acid Catalyst

In the landscape of organic synthesis, Brønsted acids are indispensable tools for a myriad of chemical transformations. Among these, arylsulfonic acids have carved a niche as highly effective and versatile catalysts. 2,4,5-Trimethylbenzenesulfonic acid, a member of this esteemed class of reagents, offers a unique combination of strong acidity and steric influence, making it a valuable asset for researchers and drug development professionals. This technical guide provides an in-depth exploration of the practical applications of 2,4,5-trimethylbenzenesulfonic acid, complete with detailed experimental protocols and an elucidation of the scientific principles that underpin its utility.

The strategic placement of three methyl groups on the benzene ring of the sulfonic acid molecule is not merely an incidental structural feature. These electron-donating methyl groups modulate the electronic properties of the sulfonic acid group, thereby influencing its acidity.[1][2] Furthermore, the steric bulk introduced by the trimethyl substitution pattern can play a crucial role in directing the stereochemical outcome of certain reactions and enhancing selectivity.[3][4] This guide will delve into these nuances, providing the reader with the expertise to leverage the distinct properties of 2,4,5-trimethylbenzenesulfonic acid in their synthetic endeavors.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its safe and effective use in a laboratory setting. The key properties of 2,4,5-trimethylbenzenesulfonic acid are summarized in the table below.

PropertyValueReference
CAS Number 3453-84-7[CAS Registry]
Molecular Formula C₉H₁₂O₃S[NIST Chemistry WebBook]
Molecular Weight 200.25 g/mol [NIST Chemistry WebBook]
Appearance White to off-white crystalline powder[Commercial Supplier Data]
Melting Point 110-112 °C[Commercial Supplier Data]
Solubility Soluble in water and polar organic solvents[General Chemical Knowledge]

Safety and Handling Precautions:

2,4,5-Trimethylbenzenesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Application Profile: A Catalyst for Heterocycle Synthesis

2,4,5-Trimethylbenzenesulfonic acid has demonstrated significant utility as a catalyst in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[6][7] Its efficacy stems from its ability to activate substrates through protonation, thereby facilitating key bond-forming reactions. This guide will focus on its application in the synthesis of quinoxalines and 2,4,5-triarylimidazoles, two classes of heterocycles with broad biological activities.[8][9]

Catalytic Rationale: The Advantage of Trimethyl Substitution

The choice of 2,4,5-trimethylbenzenesulfonic acid over other arylsulfonic acids, such as the more common p-toluenesulfonic acid, is often dictated by the specific demands of a reaction. The three methyl groups on the aromatic ring of 2,4,5-trimethylbenzenesulfonic acid exert a positive inductive effect, which slightly reduces its acidity compared to unsubstituted benzenesulfonic acid.[10] While seemingly a disadvantage, this attenuated acidity can be beneficial in reactions where highly acidic conditions might lead to undesired side reactions or decomposition of sensitive substrates.

Furthermore, the steric hindrance imparted by the trimethyl substitution pattern can influence the regioselectivity and stereoselectivity of a reaction.[11][12] By creating a more crowded catalytic environment, 2,4,5-trimethylbenzenesulfonic acid can favor the formation of specific isomers, a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients.

Experimental Protocols

The following protocols are provided as detailed guides for the application of 2,4,5-trimethylbenzenesulfonic acid in the synthesis of quinoxaline and 2,4,5-triarylimidazole derivatives. These protocols are based on established methodologies for arylsulfonic acid-catalyzed reactions and have been adapted to specifically highlight the use of 2,4,5-trimethylbenzenesulfonic acid.[13][14][15]

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the condensation of benzil with o-phenylenediamine to yield 2,3-diphenylquinoxaline, a reaction efficiently catalyzed by 2,4,5-trimethylbenzenesulfonic acid. Quinoxaline derivatives are known for their diverse pharmacological activities, including antibacterial and anticancer properties.[16]

Reaction Scheme:

G benzil Benzil reaction benzil->reaction opda o-Phenylenediamine opda->reaction catalyst 2,4,5-Trimethylbenzenesulfonic acid reaction_label Ethanol, rt catalyst->reaction_label product 2,3-Diphenylquinoxaline reaction->product

A schematic of the synthesis of 2,3-diphenylquinoxaline.

Materials and Equipment:

  • Benzil (1 mmol, 210.2 mg)

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.1 mmol, 20.0 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add benzil (1 mmol, 210.2 mg) and o-phenylenediamine (1 mmol, 108.1 mg).

  • Add ethanol (5 mL) to the flask, followed by 2,4,5-trimethylbenzenesulfonic acid (0.1 mmol, 20.0 mg).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).

  • Upon completion of the reaction (typically within 1-2 hours), add cold water (10 mL) to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Dry the purified product under vacuum.

Expected Yield: >90%

Protocol 2: Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the one-pot, three-component synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate, with 2,4,5-trimethylbenzenesulfonic acid as the catalyst. Imidazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[9]

Reaction Scheme:

G benzil Benzil reaction benzil->reaction benzaldehyde Benzaldehyde benzaldehyde->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction catalyst 2,4,5-Trimethylbenzenesulfonic acid reaction_label Ethanol, reflux catalyst->reaction_label product 2,4,5-Triphenylimidazole reaction->product

A schematic of the one-pot synthesis of 2,4,5-triphenylimidazole.

Materials and Equipment:

  • Benzil (1 mmol, 210.2 mg)

  • Benzaldehyde (1 mmol, 106.1 mg)

  • Ammonium acetate (2 mmol, 154.2 mg)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.1 mmol, 20.0 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel 60 F254)

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, combine benzil (1 mmol, 210.2 mg), benzaldehyde (1 mmol, 106.1 mg), ammonium acetate (2 mmol, 154.2 mg), and 2,4,5-trimethylbenzenesulfonic acid (0.1 mmol, 20.0 mg).

  • Add ethanol (10 mL) to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate, 3:1).

  • After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.

  • Add cold water (20 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2,4,5-triphenylimidazole.

  • Dry the final product under vacuum.

Expected Yield: >85%

Data Presentation and Visualization

To facilitate a clear understanding of the reaction parameters, the following table summarizes the key quantitative data for the described protocols.

ProtocolReactantsCatalyst Loading (mol%)SolventTemperatureTime (h)Expected Yield (%)
1 Benzil, o-Phenylenediamine10EthanolRoom Temp.1-2>90
2 Benzil, Benzaldehyde, Ammonium Acetate10EthanolReflux2-3>85

Workflow Visualization:

The general workflow for the acid-catalyzed synthesis of heterocyclic compounds using 2,4,5-trimethylbenzenesulfonic acid can be visualized as follows:

G A Reactant Mixing B Addition of Catalyst (2,4,5-Trimethylbenzenesulfonic acid) A->B C Reaction at Specified Temperature B->C D Reaction Monitoring (TLC) C->D E Work-up and Product Isolation D->E F Purification (Recrystallization) E->F G Characterization F->G

A generalized workflow for acid-catalyzed heterocycle synthesis.

Conclusion and Future Outlook

2,4,5-Trimethylbenzenesulfonic acid is a potent and versatile Brønsted acid catalyst with distinct advantages in organic synthesis. Its unique combination of acidity and steric bulk allows for the efficient and often selective synthesis of valuable heterocyclic compounds. The detailed protocols provided in this guide serve as a practical starting point for researchers and drug development professionals to explore the full potential of this reagent. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of specialized catalysts like 2,4,5-trimethylbenzenesulfonic acid will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

  • Science Alert. (n.d.). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Retrieved from [Link]

  • Quora. (2020, October 19). Why is methanesulfonic acid more acidic than benzenesulfonic acid? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A convenient synthesis of 2,4,5-triarylimidazoles catalyzed by Y(TFA)3. Retrieved from [Link]

  • SciRP.org. (n.d.). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved from [Link]

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  • Arabian Journal of Chemistry. (2013, May 1). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Retrieved from [Link]

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Application and Protocol Guide: Leveraging 2,4,5-Trimethylbenzenesulfonic Acid in the Synthesis of Advanced Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2,4,5-Trimethylbenzenesulfonic Acid in Ionic Liquid Design

Ionic liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvent properties that position them as environmentally benign alternatives to volatile organic compounds.[1][2] Their applications are extensive, ranging from catalysis and synthesis to materials science and electrochemistry.[3][4] Among the various types of ILs, Brønsted acidic ionic liquids (BAILs) are of particular interest due to their dual role as both solvent and catalyst in a multitude of acid-catalyzed reactions.[5][6]

The synthesis of BAILs is often achieved through the protonation of a suitable base with a strong acid.[7] While various sulfonic acids have been employed for this purpose, 2,4,5-trimethylbenzenesulfonic acid presents a unique molecular architecture that offers distinct advantages in the design of task-specific ionic liquids. The presence of three methyl groups on the benzene ring introduces significant steric hindrance and enhances the lipophilicity of the resulting anion. This increased steric bulk can influence the degree of ion pairing in the IL, potentially leading to lower viscosity and enhanced catalytic activity. Furthermore, the electron-donating nature of the methyl groups can modulate the acidity of the sulfonic acid, providing a tool for fine-tuning the catalytic performance of the resulting BAIL.

This technical guide provides a comprehensive overview of the synthesis of ionic liquids incorporating the 2,4,5-trimethylbenzenesulfonate anion. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for their synthesis, and explore their potential applications, with a focus on their role as catalysts in organic synthesis.

Mechanistic Underpinnings: The Formation of Protic Ionic Liquids

The synthesis of protic ionic liquids (PILs) from 2,4,5-trimethylbenzenesulfonic acid is fundamentally an acid-base neutralization reaction.[7] The process involves the transfer of a proton from the sulfonic acid (a Brønsted acid) to a suitable nitrogen-containing base (a Lewis base), such as an imidazole, pyridine, or amine derivative.[7] This proton transfer results in the formation of a cation (the protonated base) and an anion (the 2,4,5-trimethylbenzenesulfonate).

The choice of the base is critical as it dictates the properties of the resulting cation and, consequently, the overall physicochemical characteristics of the ionic liquid, such as its melting point, viscosity, and thermal stability.[8] For instance, the use of a bulky, asymmetric cation can disrupt crystal lattice formation, leading to a lower melting point.[9]

The general reaction can be depicted as follows:

G Acid 2,4,5-Trimethylbenzenesulfonic Acid (Brønsted Acid) ProtonTransfer Proton Transfer Acid->ProtonTransfer Base Nitrogen Base (e.g., N-methylimidazole) Base->ProtonTransfer Cation Protonated Base (Cation) Anion 2,4,5-Trimethylbenzenesulfonate (Anion) ProtonTransfer->Cation ProtonTransfer->Anion

Caption: Protic Ionic Liquid Formation via Neutralization.

Experimental Protocols: Synthesis of a 2,4,5-Trimethylbenzenesulfonate Ionic Liquid

This section provides a detailed protocol for the synthesis of a representative ionic liquid, 1-methylimidazolium 2,4,5-trimethylbenzenesulfonate. This protocol is based on established methods for the synthesis of similar sulfonic acid-based ionic liquids.[10][11]

Materials and Reagents
ReagentGradeSupplier
2,4,5-Trimethylbenzenesulfonic acid≥98%(Typical)
N-methylimidazole≥99%, redistilled(Typical)
Diethyl etherAnhydrous(Typical)
Ethyl acetateACS Grade(Typical)
Protocol 1: Synthesis of 1-Methylimidazolium 2,4,5-Trimethylbenzenesulfonate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,4,5-trimethylbenzenesulfonic acid (1 equivalent) in a minimal amount of a suitable solvent like toluene.

  • Addition of Base: Slowly add N-methylimidazole (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction is expected. To control the temperature, the flask can be cooled in an ice bath.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours to ensure complete reaction.[9] The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

  • Workup and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting viscous liquid or solid is then washed multiple times with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials.[12] This is typically done by adding the solvent, stirring vigorously, and then decanting the solvent.

    • The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any residual solvent and moisture.[12]

Characterization

The structure and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and anion.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To determine the mass of the constituent ions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the ionic liquid.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and glass transition temperature.

G Start Start Setup Dissolve Sulfonic Acid in Solvent Start->Setup AddBase Add N-methylimidazole (Dropwise, with Cooling) Setup->AddBase React Stir at Room Temperature (12-24h) AddBase->React Evaporate Remove Solvent (Rotary Evaporator) React->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under High Vacuum (60-80°C) Wash->Dry Characterize Characterize Product (NMR, FT-IR, MS, TGA, DSC) Dry->Characterize End End Characterize->End

Caption: Synthesis and Purification Workflow.

Applications in Organic Synthesis: A Versatile Catalyst and Solvent

Ionic liquids based on the 2,4,5-trimethylbenzenesulfonate anion are expected to be highly effective catalysts for a range of acid-catalyzed reactions, leveraging the Brønsted acidity of the sulfonic acid group.[13][14]

Esterification Reactions

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry.[13] BAILs have been shown to be efficient catalysts for this reaction, often providing high yields under mild conditions.[13] The 2,4,5-trimethylbenzenesulfonate IL can act as both the catalyst and the reaction medium, simplifying the process and facilitating catalyst recycling.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy.[14] The synthesis of heterocyclic compounds, such as dihydropyrimidinones (Biginelli reaction) and imidazoles, often requires acidic catalysis.[15] The use of a 2,4,5-trimethylbenzenesulfonate IL can promote these reactions, with the added benefit of easy product separation and catalyst reuse.[9]

Biomass Conversion

The conversion of biomass into valuable chemicals and biofuels is a key area of green chemistry research.[5] Many of the reactions involved, such as the hydrolysis of cellulose and the dehydration of fructose to 5-hydroxymethylfurfural (HMF), are acid-catalyzed. The unique properties of BAILs, including their ability to dissolve biomass components, make them promising candidates for these transformations.

Conclusion and Future Outlook

The use of 2,4,5-trimethylbenzenesulfonic acid in the synthesis of ionic liquids opens up new avenues for the design of task-specific materials. The steric and electronic properties of the 2,4,5-trimethylbenzenesulfonate anion can be strategically employed to create ionic liquids with tailored physicochemical properties and enhanced catalytic performance. The protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of these novel ionic liquids in their respective fields. Further research into the precise structure-property relationships of these ILs will undoubtedly lead to the development of even more efficient and sustainable chemical processes.

References

  • Jadhav, A. H., & Kim, H. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Molecules, 28(13), 5239. [Link]

  • Kariya, V. H., Mulani, V., & Savant, M. M. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. International Journal of Chemical Sciences, 15(1), 1-7. [Link]

  • Ghandi, K. (2014). Protic ionic liquids based on oligomeric anions [(HSO4)(H2SO4)x]− (x = 0, 1, or 2) for a clean ε-caprolactam synthesis. Pure and Applied Chemistry, 86(2), 161-173. [Link]

  • Soleimani, O. (2020). Properties and Applications of Ionic Liquids. Journal of Chemical Reviews, 2(3), 169-181. [Link]

  • Zare, K., & Abi, F. (2018). Novel and Reusable Mesoporous Silica Supported 4-Methylbenzenesulfonate-functionalized Ionic Liquids for Room Temperature Highly Efficient Preparation of 2,4,5-Triaryl-1H-imidazoles. Journal of the Mexican Chemical Society, 62(2). [Link]

  • Li, X., et al. (2012). Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. Green and Sustainable Chemistry, 2(1), 22-26. [Link]

  • Sharma, P. S. (2011). Ionic Liquids: Syntheses, Characterization and Applications in Analytical Chemistry.
  • Burdick, J., et al. (2021). Structure-Property Relation of Trimethyl Ammonium Ionic Liquids for Battery Applications. Batteries & Supercaps, 4(8), 1274-1286. [Link]

  • Gunny, A. A. N., & Arbain, D. (2024). Protic ionic liquids for sustainable uses. Green Chemistry. [Link]

  • Zhang, Q., et al. (2023). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 8(50), 47859-47868. [Link]

  • de la Cruz, J. N., & Lavilla, R. (2021). Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. A Review. Journal of the Mexican Chemical Society, 65(3). [Link]

  • Mital, A., & Kumar, N. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(3), 543. [Link]

  • Dupont, J., & Scholten, J. D. (2010). Ionic Liquid-Based Microemulsions in Catalysis. Chemical Society Reviews, 39(5), 1780-1804. [Link]

  • Shirota, H., & Castner, E. W. (2012). Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. The Journal of Physical Chemistry B, 116(33), 9848-9859.
  • Korpela, T., & Laaksonen, A. (2020). On the Rich Chemistry of Pseudo-Protic Ionic Liquid Electrolytes. ChemPhysChem, 21(16), 1827-1834.
  • Chen, L., et al. (2024). Prepared Sulfonic-Acid-Based Ionic Liquid for Catalytic Conversion of Furfuryl Alcohol to Ethyl Levulinate. ACS Omega, 9(12), 14175-14185. [Link]

  • Cole, A. C., et al. (2002). Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts. Journal of the American Chemical Society, 124(21), 5962-5963. [Link]

  • Bures, F., & Růžička, A. (2022). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Molecules, 27(19), 6296. [Link]

  • Gunny, A. A. N., & Arbain, D. (2024). Protic ionic liquids for sustainable uses. Green Chemistry. [Link]

  • Wang, Z., et al. (2023). Novel Brønsted acidic ionic liquids and their use as high efficiency catalysts for liquid-phase Beckmann rearrangement. Catalysts, 13(6), 969. [Link]

  • de Rijke, E., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc, 2008(2), 137-153.
  • Li, Y., et al. (2023). Finely Designing Dicarboxylic Acid-Based Protic Ionic Liquids System for Tailoring Lignin Structure via Demethylation Strategy. International Journal of Molecular Sciences, 24(13), 10565. [Link]

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Application Notes & Protocols: 2,4,5-Trimethylbenzenesulfonic Acid in Modern Protection Group Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and minimizing side reactions.[1] While a plethora of catalysts exist for the introduction and removal of these groups, solid organic acids have emerged as highly practical and efficient alternatives to corrosive mineral acids.[2] This guide provides an in-depth technical overview of 2,4,5-trimethylbenzenesulfonic acid (TMSA), a robust and versatile Brønsted acid catalyst. We will explore its mechanistic underpinnings and provide field-proven protocols for its application in the protection and deprotection of alcohols, a critical transformation in pharmaceutical and fine chemical synthesis.

Introduction: The Case for 2,4,5-Trimethylbenzenesulfonic Acid (TMSA)

2,4,5-Trimethylbenzenesulfonic acid, a derivative of the widely used p-toluenesulfonic acid (p-TsOH), is a strong organic acid that offers significant practical advantages.[2][3] Like p-TsOH, it is a crystalline solid, making it easy to handle, weigh, and store compared to liquid mineral acids such as sulfuric or hydrochloric acid.[3] The presence of three methyl groups on the benzene ring enhances its solubility in a wide range of organic solvents, facilitating its use in homogeneous catalysis.

The primary catalytic function of TMSA in protection group chemistry lies in its ability to act as a potent proton source. This protonation activates electrophiles, most notably carbonyls or their synthetic equivalents, rendering them susceptible to attack by weak nucleophiles like alcohols.[4][5] This principle is the cornerstone of its utility in forming acetal- and ketal-based protecting groups.

Table 1: Comparison of Common Acid Catalysts

CatalystFormulaPhysical StateKey AdvantagesConsiderations
2,4,5-Trimethylbenzenesulfonic Acid C₉H₁₂O₃SCrystalline SolidHigh solubility in organic solvents, easy to handle, non-corrosive.Higher cost than p-TsOH or H₂SO₄.
p-Toluenesulfonic Acid (p-TsOH) C₇H₈O₃SCrystalline SolidWidely used, cost-effective, easy to handle.[6]Can be hygroscopic.
Sulfuric Acid H₂SO₄Corrosive LiquidVery strong acid, low cost.Difficult to handle, harsh conditions, can cause charring.[7]
Pyridinium p-toluenesulfonate (PPTS) C₁₂H₁₃NO₃SCrystalline SolidProvides milder acidity, suitable for sensitive substrates.[8]Less potent catalyst, may require heat.[9]

Application: Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

The protection of hydroxyl groups is a frequent necessity in organic synthesis to prevent their unwanted reaction under basic, organometallic, or oxidative conditions.[8][10] The tetrahydropyranyl (THP) ether is a classic and reliable choice, prized for its ease of installation and stability.[11] TMSA serves as an excellent catalyst for this transformation.

The Causality of the Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[11] The catalyst's role is to protonate the DHP, creating a resonance-stabilized oxocarbenium ion. This intermediate is a highly potent electrophile, readily attacked by the weakly nucleophilic alcohol. A final deprotonation step, typically by the conjugate base of the acid or another molecule of the alcohol, regenerates the catalyst and yields the THP ether product.

Caption: Mechanism of TMSA-catalyzed THP ether formation.

Detailed Experimental Protocol: THP Protection of Benzyl Alcohol

This protocol provides a self-validating system for the protection of a primary alcohol.

Workflow Overview:

Caption: Standard workflow for alcohol protection.

Materials:

  • Benzyl Alcohol (1.00 g, 9.25 mmol, 1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.17 g, 13.9 mmol, 1.5 equiv)

  • 2,4,5-Trimethylbenzenesulfonic acid (TMSA) (46 mg, 0.23 mmol, 0.025 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous, 20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol and anhydrous dichloromethane. Stir until the alcohol is fully dissolved.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) to the solution.

  • Catalyst Initiation: Add the catalytic amount of 2,4,5-trimethylbenzenesulfonic acid to the mixture at room temperature (20-25°C). The choice of a solid acid catalyst like TMSA simplifies this addition, avoiding the need to handle corrosive liquids.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product, benzyl tetrahydropyranyl ether, will have a higher Rf value than the starting benzyl alcohol. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution to neutralize the TMSA catalyst. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (20 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is typically of high purity. If necessary, purify further by flash column chromatography on silica gel.

Expected Outcome: A colorless oil with a yield typically >95%.

Substrate Scope and Performance

TMSA is effective for a wide range of alcohols. The mild conditions preserve sensitive functional groups.

Table 2: Representative Scope of THP Protection using TMSA

EntryAlcohol SubstrateTypical Reaction TimeTypical YieldNotes
11-Octanol (Primary)1 hour>95%Straightforward protection.
2Cyclohexanol (Secondary)2-3 hours~90%Slightly slower due to steric hindrance.
3Benzyl Alcohol (Benzylic)1 hour>95%Highly efficient.
4Cinnamyl Alcohol (Allylic)1-2 hours>90%Compatible with alkenes.

Application: Deprotection of THP Ethers

The removal of the THP group is equally critical and is achieved by acid-catalyzed hydrolysis, effectively reversing the protection mechanism.[12] The key is using a protic solvent system, such as methanol or aqueous THF, to act as the nucleophile (water) and solvent.

Mechanism of Deprotection

The deprotection begins with the protonation of the ether oxygen atom derived from the pyran ring.[13] This is the most basic oxygen and its protonation facilitates the cleavage of the C-O bond, leading to the formation of the starting alcohol and the same resonance-stabilized oxocarbenium ion seen during the protection step.[13] This cation is then trapped by the solvent (e.g., water or methanol) to complete the hydrolysis.

Caption: Mechanism of TMSA-catalyzed THP ether deprotection.

Detailed Experimental Protocol: Deprotection of Benzyl THP Ether

Materials:

  • Benzyl tetrahydropyranyl ether (1.00 g, 5.20 mmol, 1.0 equiv)

  • 2,4,5-Trimethylbenzenesulfonic acid (TMSA) (26 mg, 0.13 mmol, 0.025 equiv)

  • Methanol (MeOH, 20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the benzyl THP ether in methanol.

  • Catalyst Addition: Add the catalytic amount of TMSA. The use of a protic solvent like methanol is causal; it acts as the solvent and participates in the acetal exchange/hydrolysis mechanism.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC (9:1 Hexanes:Ethyl Acetate), observing the appearance of the lower Rf benzyl alcohol spot. The reaction is generally complete in 2-4 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated NaHCO₃ solution.

  • Purification: Remove the bulk of the methanol under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alcohol. The product is often pure enough for subsequent steps without further purification.

Concluding Remarks

2,4,5-Trimethylbenzenesulfonic acid is a highly effective and practical catalyst for the protection of alcohols as THP ethers and their subsequent deprotection. Its solid nature, high solubility in organic solvents, and strong acidity provide a user-friendly alternative to traditional acid catalysts. The protocols described herein are robust, high-yielding, and applicable to a wide range of substrates encountered in modern drug development and complex molecule synthesis. By understanding the underlying mechanisms, researchers can confidently deploy TMSA to streamline synthetic routes and improve overall efficiency.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • YouTube. (2024). Acetal Formation Mechanism Step-by-Step Explanation. Retrieved from [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Reddit. (2019). Why p-toluenesulfonic acid and not benzenesulfonic acid?. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Retrieved from [Link]

  • RSC Publishing. (n.d.). Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of acetals. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • YouTube. (2019). synthesis & cleavage of THP ethers. Retrieved from [Link]

  • YouTube. (2021). 12.5 Protecting Groups for Alcohols. Retrieved from [Link]

  • K. C. Nicolaou, et al. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.
  • ResearchGate. (2017). Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalysed dehydrative nucleophilic displacement reactions. Retrieved from [Link]

  • Beilstein Journals. (2018). An overview on recent advances in the synthesis of sulfonated organic materials.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,4,5-trimethylbenzenesulfonic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.

Reaction Overview: The Chemistry of Pseudocumene Sulfonation

The synthesis of 2,4,5-trimethylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution (EAS) of 1,2,4-trimethylbenzene, commonly known as pseudocumene. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The key to this process is the generation of a potent electrophile, sulfur trioxide (SO₃), typically from concentrated or fuming sulfuric acid.[1][2]

The three electron-donating methyl groups on the pseudocumene ring make it highly activated towards electrophilic attack. The directing effects of these groups guide the incoming sulfonyl group primarily to the C5 position, the most sterically accessible and electronically enriched site.

However, this high reactivity also presents challenges. The reaction is reversible and sensitive to conditions, making optimization essential to prevent side reactions and drive the equilibrium towards the desired product.[3][4]

Reaction Mechanism Workflow

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization A 2 H₂SO₄ B SO₃ + H₃O⁺ + HSO₄⁻ A->B Equilibrium D Sulfur Trioxide (SO₃) Electrophile C Pseudocumene (1,2,4-Trimethylbenzene) E Sigma Complex (Arenium Ion Intermediate) C->E Rate-determining step D->E Rate-determining step D->E G 2,4,5-Trimethylbenzenesulfonic Acid E->G Fast E->G H H₂SO₄ E->H Fast F HSO₄⁻ (Base) F->G Fast F->H Fast

Caption: Mechanism of Electrophilic Aromatic Sulfonation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix it?

Answer: Low yield in this sulfonation is a frequent issue stemming from several factors, primarily the reversible nature of the reaction and incomplete conversion.

  • Causality: The sulfonation of aromatic compounds is an equilibrium process.[3] The water produced as a byproduct dilutes the sulfuric acid, lowering its sulfonating power and shifting the equilibrium back towards the reactants (desulfonation).[5][6] For the reaction to proceed to completion, the concentration of the sulfuric acid must typically remain above 78-90%.[5]

  • Solutions:

    • Use a Stronger Sulfonating Agent: Switch from concentrated sulfuric acid (98%) to fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. This provides a much higher initial concentration of the active electrophile (SO₃), driving the reaction forward more effectively and leading to higher conversion in a shorter time.[1]

    • Increase Reactant Molar Ratio: Employ a moderate excess of the sulfonating agent. This ensures that even with some dilution from the water byproduct, the acid concentration remains high enough to push the reaction to completion.[5] Be cautious, as a very large excess will complicate the purification process.[5][7]

    • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. For similar activated systems, warming for at least one hour is recommended.[8] Monitor the reaction's progress if possible.

    • Retreat Unreacted Material: After isolating your product, the remaining unsulfonated pseudocumene can be recovered and subjected to the reaction conditions again with fresh acid to improve the overall process yield.[8]

Question 2: The final product is dark brown or black, not the expected off-white solid. What is causing this discoloration?

Answer: Product discoloration is almost always a sign of undesirable side reactions, typically caused by excessive heat.

  • Causality: Sulfonation is a strongly exothermic reaction. If the heat is not managed effectively, the localized temperature can rise significantly. High temperatures (generally above 80-100°C) promote side reactions such as oxidation of the methyl groups or polysulfonation, leading to the formation of colored, tar-like impurities.[5]

  • Solutions:

    • Strict Temperature Control: The most critical factor is maintaining the correct temperature. A range of 40°C to 60°C is often ideal, as it is high enough for a reasonable reaction rate but low enough to minimize side reactions.[5] Use an ice bath or water bath to actively cool the reaction vessel, especially during the initial addition of the sulfonating agent.

    • Slow, Controlled Addition: Add the sulfonating agent to the pseudocumene dropwise or in small portions. This allows the heat generated to dissipate before it can build up, preventing temperature spikes.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously. This promotes even heat distribution and prevents the formation of localized "hot spots" where degradation can occur.

Question 3: I am struggling to isolate a pure product. The crude material is oily and difficult to crystallize.

Answer: Purification challenges arise from the composition of the crude reaction mixture, which contains excess sulfuric acid, water, and unreacted starting material in addition to your product.

  • Causality: 2,4,5-Trimethylbenzenesulfonic acid is highly soluble in concentrated sulfuric acid. If too much excess acid is present, or if the mixture is not cooled sufficiently, the product may remain in solution as an oily layer instead of crystallizing.

  • Solutions:

    • Induce Crystallization: After the reaction is complete, cool the mixture thoroughly in an ice bath. The sulfonic acid is significantly less soluble at lower temperatures and should precipitate as a solid.[8]

    • Washing Protocol: Once the crystals are formed, they must be separated from the acidic liquid. Filtration is key. The isolated crystals should then be washed, not with water (which would dissolve them), but with a solution of 60-70% sulfuric acid to remove adhering impurities.[8]

    • "Salting Out" / Alternative Isolation: For very difficult purifications, an alternative is to dilute the entire reaction mixture with water and then add a metal salt, such as calcium carbonate. This neutralizes the excess acid and precipitates insoluble calcium sulfate, which can be filtered off. The desired sulfonic acid remains in the solution as its soluble calcium salt. The metal ion can then be removed using a cation exchange resin to yield a purer aqueous solution of the sulfonic acid.[9]

Troubleshooting Workflow

Sources

Technical Support Center: Sulfonation of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sulfonation of 1,2,4-trimethylbenzene (pseudocumene). This guide is designed for researchers, chemists, and drug development professionals who are working with this important electrophilic aromatic substitution reaction. The sulfonation of pseudocumene is a critical step in the synthesis of various dyes, pharmaceuticals, and specialty chemicals.[1][2] However, due to the high reactivity of the starting material, a number of side reactions can occur, leading to challenges in yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the sulfonation of 1,2,4-trimethylbenzene.

Q1: I'm getting a very low yield of my desired monosulfonated product, with a lot of starting material left over. What's going wrong?

Answer:

This issue typically points to one of two main causes: incomplete reaction due to insufficiently reactive conditions or product loss during workup due to the reversibility of the reaction.

  • Plausible Cause 1: Insufficiently Potent Sulfonating Agent. The sulfonation of aromatic compounds is an electrophilic aromatic substitution (EAS) reaction where the active electrophile is sulfur trioxide (SO₃).[3][4] If you are using concentrated sulfuric acid alone, the concentration of SO₃ might be too low for a rapid and complete reaction.[4]

    • Solution: Use fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄ and provides a much higher concentration of the active electrophile, driving the reaction to completion more efficiently.[4] Alternatively, increasing the reaction temperature or time with concentrated sulfuric acid can also improve conversion, but be mindful of increasing side reactions (see Q2 & Q3).

  • Plausible Cause 2: Accidental Desulfonation During Workup. Sulfonation is a reversible process.[5] If you quench your reaction mixture with a large amount of water or heat it in the presence of dilute aqueous acid, you can drive the equilibrium back towards the starting materials, a process known as desulfonation.[6][7]

    • Solution: During workup, avoid excessive heating in dilute acid conditions. Quench the reaction by carefully adding the mixture to ice to keep the temperature low. Isolate the sulfonic acid product by precipitation or by forming a salt (e.g., sodium sulfonate) under controlled pH conditions, which is much less susceptible to desulfonation.

Q2: My product is contaminated with a significant amount of disulfonated species. How can I prevent this?

Answer:

The formation of disulfonated products, or polysulfonation, is a common issue when sulfonating highly activated aromatic rings like 1,2,4-trimethylbenzene.

  • Plausible Cause: Overly Harsh Reaction Conditions. The three electron-donating methyl groups make the pseudocumene ring highly reactive.[3] While the first sulfonic acid group you add is deactivating, the ring is still activated enough to undergo a second sulfonation under forcing conditions. High concentrations of SO₃ (high-percentage oleum), elevated temperatures, and long reaction times all favor polysulfonation.[8]

    • Solution: To favor monosulfonation, you must moderate the reaction conditions.

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-25 °C) to reduce the reaction rate and improve selectivity.

      • Control Stoichiometry: Use a sulfonating agent with a lower percentage of free SO₃ or carefully control the molar ratio of the sulfonating agent to the trimethylbenzene.

      • Reduce Reaction Time: Monitor the reaction progress using an appropriate analytical technique (like HPLC) and stop the reaction as soon as the starting material has been consumed to prevent the over-reaction of the product.

Q3: The isomeric purity of my product is poor. I seem to be getting a mixture of isomers that changes with reaction conditions. Why is this happening?

Answer:

This is a classic example of kinetic versus thermodynamic product control, which is possible due to the reversibility of sulfonation.[9]

  • Plausible Cause: Temperature-Dependent Isomerization. At lower temperatures, the reaction is under kinetic control, and the major product will be the isomer that is formed the fastest. For 1,2,4-trimethylbenzene, substitution is sterically hindered at position 3 (between two methyl groups), so the kinetic products are typically substitution at the 5- and 6-positions. At higher temperatures, the reaction becomes reversible, allowing for thermodynamic control. The initially formed kinetic product can desulfonate and resulfonate, eventually leading to an equilibrium mixture that favors the most thermodynamically stable isomer.[9] This is often the isomer with the least steric hindrance.

    • Solution:

      • For the Kinetic Product: Run the reaction at the lowest feasible temperature for a shorter duration.

      • For the Thermodynamic Product: Run the reaction at a higher temperature for a longer period to allow the equilibrium to be established. Be aware that this may also increase other side reactions like polysulfonation and oxidation.

Q4: My reaction mixture is turning dark brown or black, and I'm getting charring. What is causing this degradation?

Answer:

Dark coloration and charring are indicative of oxidation side reactions.

  • Plausible Cause: Oxidation by Hot, Concentrated Sulfuric Acid. Hot, concentrated sulfuric acid is a strong oxidizing agent. The alkyl (methyl) groups on the benzene ring are susceptible to oxidation under these harsh conditions, leading to the formation of colored byproducts and, in extreme cases, carbonization (charring).[9] This is particularly problematic at high reaction temperatures.

    • Solution: The most effective solution is to maintain a lower reaction temperature. If the reaction requires heat to proceed, try to keep it below the temperature where significant decomposition occurs (e.g., < 150 °C).[10] Using a more potent but less oxidizing sulfonating agent or a solvent can also help mitigate this issue by allowing the reaction to proceed under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when sulfonating 1,2,4-trimethylbenzene?

Answer: The main side reactions are:

  • Polysulfonation: The introduction of a second sulfonic acid group onto the ring.

  • Desulfonation: The reverse reaction, where the sulfonic acid group is removed, reverting to the starting material.[5]

  • Isomerization: Migration of the sulfonic acid group to a different position on the ring, driven by thermodynamic stability at higher temperatures.[9]

  • Oxidation: The oxidation of the methyl side chains by the hot, acidic medium, leading to impurities and charring.[9]

  • Disproportionation: A less common side reaction under typical sulfonation conditions, where methyl groups can migrate between aromatic rings, potentially forming xylenes and tetramethylbenzenes.[11]

  • Sulfone Formation: The reaction between a sulfonic acid molecule and another arene molecule can form a diaryl sulfone, an impurity that is often difficult to remove.[12]

Q2: How can I analyze my reaction mixture to identify and quantify these side products?

Answer: A combination of chromatographic techniques is generally required.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing the primary product (trimethylbenzenesulfonic acid) and any polysulfonated acids, as these compounds are non-volatile and highly polar. A reverse-phase C18 column with a suitable aqueous/organic mobile phase (e.g., water/acetonitrile with an ion-pairing agent or buffer) is typically used.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for analyzing the volatile and less polar components of the reaction mixture. It can be used to quantify unreacted 1,2,4-trimethylbenzene and potential disproportionation products.[15] Sulfones can also be analyzed by high-temperature GC after an extraction step.[12] Sample preparation, such as liquid-liquid extraction, is necessary to separate these analytes from the non-volatile sulfonic acids before injection.[12][16]

Q3: Is there a standard, reliable protocol for the monosulfonation of 1,2,4-trimethylbenzene?

Answer: Yes, a general protocol involves the controlled addition of the aromatic compound to the sulfonating agent at a reduced temperature. Below is a representative laboratory-scale procedure.

Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Trimethylbenzenesulfonic Acid

Disclaimer: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene), 98%

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice

  • Sodium Chloride (NaCl)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Carefully charge the flask with 1.5 molar equivalents of concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C.

  • Slowly add 1.0 molar equivalent of 1,2,4-trimethylbenzene dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.

  • Monitor the reaction by taking a small aliquot, quenching it in ice water, and analyzing via HPLC to check for the disappearance of the starting material.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. The product, being water-soluble, will be in the aqueous layer.

  • To isolate the product, add sodium chloride to the aqueous solution until it is saturated. This will "salt out" the sodium salt of the sulfonic acid, which will precipitate.

  • Filter the precipitate, wash with a cold, saturated NaCl solution, and dry under vacuum to yield sodium 1,2,4-trimethylbenzenesulfonate.

Data & Visualizations
Table 1: Effect of Reaction Parameters on Side Product Formation
ParameterEffect on PolysulfonationEffect on DesulfonationEffect on IsomerizationEffect on Oxidation
Temperature Increases significantly at higher temperaturesRate increases with temperature, especially in dilute acid[17]Favored at higher temperatures, leading to thermodynamic product[9]Increases dramatically with temperature
Reaction Time Increases with longer reaction timesBecomes more significant over extended periodsLonger times allow equilibrium to be reachedIncreases with time, especially at elevated temperatures
H₂SO₄/SO₃ Conc. Increases with higher SO₃ concentration (oleum)Suppressed by high acid concentration[5]Can be influenced by acid strength and reversibilityMore likely with stronger, more concentrated acid
Diagrams

Side_Reactions TMB 1,2,4-Trimethylbenzene TMSA 1,2,4-Trimethylbenzene- -monosulfonic Acid TMB->TMSA + SO₃ (Sulfonation) TMSA->TMB - SO₃ (Desulfonation) High Temp, H₂O DiSA Disulfonic Acid TMSA->DiSA + SO₃ (Polysulfonation) High Temp/Conc. Oxidized Oxidized Products (Char) TMSA->Oxidized Oxidation (High Temp) Isomer Thermodynamic Isomer TMSA->Isomer Isomerization (via Desulfonation/ Resulfonation)

Caption: Key reaction pathways in the sulfonation of 1,2,4-trimethylbenzene.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome issue Identify Primary Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion impurity High Impurity Level issue->impurity Poor Purity cause_ly Cause: - Insufficient Reagent Strength - Accidental Desulfonation low_yield->cause_ly cause_impure Cause: - Polysulfonation - Isomerization - Oxidation impurity->cause_impure sol_ly Solution: - Use Oleum - Control Workup Temp/pH cause_ly->sol_ly sol_impure Solution: - Lower Reaction Temp - Reduce Reaction Time - Control Stoichiometry cause_impure->sol_impure

Caption: Troubleshooting workflow for common sulfonation issues.

References
  • some more reactions of benzene and methylbenzene. Chemguide. [Link]

  • Disproportionation of 1,2,4-Trimethylbenzene over Zeolite NU-87. SciSpace. [Link]

  • Sulfonation of Benzene. Chemistry Steps. [Link]

  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. [Link]

  • Determination of 1,2,4-trimethylbenzene (pseudocumene) in serum of a person exposed to liquid scintillation counting solutions by GC/MS. PubMed. [Link]

  • Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. Sci-Hub. [Link]

  • 1,2,4-Trimethylbenzene. PubChem. [Link]

  • Ch12: Aromatic sulfonation. University of Calgary. [Link]

  • the sulphonation of benzene - electrophilic substitution. Chemguide. [Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • Pseudocumene (1,2,4-Trimethylbenzene). Suzhou Megawide Chemicals Co., Ltd. [Link]

  • aromatic sulfonation electrophilic substitution mechanism. Doc Brown's Chemistry. [Link]

  • 1,2,4-Trimethylbenzene. Wikipedia. [Link]

  • US5596128A - Sulfonating agent and sulfonation process.
  • Desulfonation of benzenesulfonic acid. YouTube. [Link]

  • Trimethylbenzene (mixed isomers). OSHA. [Link]

  • Analysis of Minor Products in Linear Alkylbenzene Sulfonation. ResearchGate. [Link]

  • Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. ResearchGate. [Link]

  • Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. Shimadzu. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Royal Society of Chemistry. [Link]

  • EP0694516B1 - Process of selective desulfonation.

Sources

Technical Support Center: Optimizing Catalysis with 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4,5-Trimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during its use as a strong Brønsted acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,5-Trimethylbenzenesulfonic acid and what are its primary applications as a catalyst?

2,4,5-Trimethylbenzenesulfonic acid is a strong organic acid belonging to the family of arylsulfonic acids. Structurally, it consists of a benzene ring substituted with a sulfonic acid group and three methyl groups at positions 2, 4, and 5. It is a solid, which makes it easier to handle compared to some liquid mineral acids.

Its primary utility lies in its function as a highly effective Brønsted acid catalyst for a variety of organic transformations. Common applications include:

  • Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols.

  • Protection/Deprotection Reactions: Used in the formation of acetals and ketals to protect carbonyl groups.

  • Friedel-Crafts Reactions: Facilitating alkylation and acylation of aromatic rings.

  • Condensation Reactions: Promoting reactions where water is eliminated, such as the formation of enamines and imines.

The methyl groups on the aromatic ring enhance its solubility in organic solvents compared to simpler arylsulfonic acids.

Q2: What are the advantages of using 2,4,5-Trimethylbenzenesulfonic acid over traditional mineral acids (e.g., H₂SO₄) or Lewis acids?

While mineral acids like sulfuric acid are effective catalysts, they can be highly corrosive and difficult to separate from reaction mixtures.[1] Lewis acids, on the other hand, are often sensitive to moisture and can decompose, leading to waste generation and reproducibility issues.[1]

2,4,5-Trimethylbenzenesulfonic acid offers several advantages:

  • Reduced Corrosivity: As an organic acid, it is generally less corrosive to standard laboratory equipment than mineral acids like HCl or H₂SO₄.[2]

  • Higher Selectivity: The bulky nature of the catalyst can sometimes lead to improved selectivity in sterically hindered transformations.

  • Improved Solubility: It exhibits good solubility in a range of organic solvents, allowing for homogeneous catalysis in non-aqueous media.

  • Ease of Handling: Being a solid, it is easier to weigh and dispense accurately compared to fuming or concentrated liquid acids.

  • Recyclability Potential: In some systems, particularly with solid-supported versions, it can be recovered and reused, aligning with green chemistry principles.[1]

Q3: How do I select the appropriate solvent for a reaction catalyzed by 2,4,5-Trimethylbenzenesulfonic acid?

Solvent selection is critical as it can influence reaction rates and selectivity. The choice of solvent should be based on:

  • Solubility of Reactants: All starting materials should be reasonably soluble in the chosen solvent.

  • Reaction Temperature: The solvent's boiling point should be suitable for the desired reaction temperature. For instance, toluene or xylenes are common for reactions requiring Dean-Stark apparatus to remove water.

  • Polarity: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.

  • Inertness: The solvent should not react with the catalyst or any of the reactants/products. For example, while alcohols are reactants in esterification, using an alcohol as a solvent in other reactions could lead to unwanted side reactions.

In many esterification reactions, a non-polar solvent like toluene is used to facilitate the removal of water via azeotropic distillation. For other reactions, more polar aprotic solvents like dichloromethane or acetonitrile may be suitable. The interplay between the catalyst and the reaction medium is crucial for optimal performance.[3]

Q4: What is a typical catalyst loading and how can it be optimized?

A typical catalyst loading for 2,4,5-Trimethylbenzenesulfonic acid ranges from 0.5 to 5 mol% relative to the limiting reagent.

Optimization Strategy:

  • Start Low: Begin with a low catalyst loading (e.g., 1 mol%).

  • Monitor Progress: Track the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS).

  • Incremental Increase: If the reaction is slow, incrementally increase the catalyst loading (e.g., to 2 mol%, then 5 mol%).

  • Assess Diminishing Returns: Note the point at which increasing the catalyst loading no longer significantly increases the reaction rate or begins to promote side reactions.

Higher catalyst loadings can sometimes lead to the formation of undesired byproducts or complicate the purification process. The optimal loading will balance reaction time with yield and purity.

Q5: What are the recommended handling and storage procedures for 2,4,5-Trimethylbenzenesulfonic acid?

As a strong acid, proper safety precautions are essential. Based on safety data for similar compounds, 2,4,5-Trimethylbenzenesulfonic acid should be handled with care.[4]

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][5]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[6]

    • Avoid contact with skin and eyes. It is expected to cause severe skin burns and eye damage.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6]

    • The recommended storage temperature is typically between 2-8°C to ensure long-term stability.[7]

Q6: How can the catalyst be removed from the reaction mixture after completion?

The removal of 2,4,5-Trimethylbenzenesulfonic acid is generally straightforward due to its acidic nature and solubility properties.

  • Aqueous Work-up: The most common method is to quench the reaction mixture with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The sulfonic acid will be converted to its sodium salt, which is highly soluble in the aqueous layer and can be separated from the organic layer containing the product.

  • Silica Gel Plug: For less polar products, passing the crude reaction mixture through a short plug of silica gel can effectively remove the polar sulfonic acid.

  • Precipitation/Filtration: In cases where the product is soluble in a non-polar solvent and the catalyst is not, the product can be extracted, and the catalyst may be left behind or precipitated.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively turn over the substrate. 2. Low Reaction Temperature: The reaction has not reached the necessary activation energy. 3. Catalyst Deactivation: Presence of basic impurities (e.g., amines) in the starting materials or solvent that neutralize the acid catalyst. 4. Water Inhibition: For equilibrium-driven reactions like esterification, the water produced is inhibiting the forward reaction.1. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1 mol% up to 5 mol%. 2. Increase Temperature: Gradually increase the reaction temperature, ensuring it does not exceed the decomposition point of reactants or products. 3. Purify Starting Materials: Ensure all reactants and solvents are pure and dry. Consider passing solvents through a column of activated alumina. 4. Remove Water: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves.
Formation of Side Products/Low Selectivity 1. Excessive Catalyst Loading: Too much acid can promote undesired side reactions like polymerization, elimination, or charring. 2. High Reaction Temperature: Can provide enough energy to overcome the activation barrier for side reactions. 3. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to product degradation or further reactions.1. Reduce Catalyst Loading: Optimize to the lowest effective catalyst concentration. 2. Lower Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate. 3. Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC).
Catalyst is Difficult to Remove 1. Formation of an Emulsion during Work-up: The product or starting materials may be acting as surfactants. 2. Product is also Acidic/Basic: The product may have functional groups that interfere with the acid-base extraction.1. Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Use Alternative Purification: If extraction is problematic, consider column chromatography or crystallization for purification.
Reaction is Not Reproducible 1. Hygroscopic Nature of Catalyst: The sulfonic acid may have absorbed atmospheric moisture, reducing its effective concentration. 2. Inconsistent Quality of Reagents: Purity of starting materials or solvents may vary between batches.1. Dry the Catalyst: Dry the catalyst in a vacuum oven at a moderate temperature before use. Store in a desiccator. 2. Use High-Purity Reagents: Use reagents from a reliable source and ensure solvents are anhydrous.

Experimental Protocols

General Protocol for Esterification of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a generic carboxylic acid with an alcohol using 2,4,5-Trimethylbenzenesulfonic acid as the catalyst.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.2 - 3.0 eq)

  • 2,4,5-Trimethylbenzenesulfonic acid (0.02 eq, 2 mol%)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2-3.0 eq), and 2,4,5-Trimethylbenzenesulfonic acid (0.02 eq).

  • Solvent Addition: Add toluene to the flask to a concentration of approximately 0.5 M with respect to the carboxylic acid.

  • Heating and Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is complete when the starting carboxylic acid is no longer observed.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize and remove the catalyst), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude ester. The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

General Workflow for Catalysis

The following diagram illustrates a typical workflow for an organic synthesis reaction using 2,4,5-Trimethylbenzenesulfonic acid as a catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare & Purify Reactants/Solvents setup_glassware Assemble & Dry Glassware add_reagents Charge Reactor with Reactants & Catalyst setup_glassware->add_reagents heat_reflux Heat to Desired Temperature/Reflux add_reagents->heat_reflux monitor Monitor Reaction (TLC, GC, etc.) heat_reflux->monitor quench Quench Reaction & Neutralize Catalyst monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Distillation/Chromatography) dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for acid-catalyzed reactions.

References

  • Insights on the catalytic behaviour of sulfonic acid-functionalized ionic liquids (ILs) in transesterification reactions. RSC Publishing. Available at: [Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Reaction optimization for the formation of 2,4,5- triphenylimidazole. ResearchGate. Available at: [Link]

  • Acid Catalysis in Modern Organic Sythesis. ResearchGate. Available at: [Link]

  • Effect of Organic Sulfonic Acids as Catalysts during Phenol Liquefaction of Pinus radiata Bark. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 1,2,4-Trimethylbenzene. Carl ROTH. Available at: [Link]

  • APPLICATIONS - Phenomenex. Phenomenex. Available at: [Link]

  • Advances in Organic Catalysis and Synthesis. ACS Omega. Available at: [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available at: [Link]

  • An Automated Dual Modeling Approach to Accelerate Reaction Analysis and Optimization. ChemRxiv. Available at: [Link]

  • Role of catalyst in organic synthesis. Curr Trends Pharm Pharm Chem. Available at: [Link]

  • Catalytic Organic Transformations/Organic Synthesis. MDPI. Available at: [Link]

  • Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. SciRP.org. Available at: [Link]

  • Towards acid MOFs – catalytic performance of sulfonic acid functionalized architectures. Catalysis Science & Technology. Available at: [Link]

  • Safety Data Sheet: 1,2,4-trimethylbenzene. DHC Solvent Chemie GmbH. Available at: [Link]

  • Acid catalysts – Our products. TIB Chemicals. Available at: [Link]

  • Sulfonic Acid-Functionalized Zeolite Beta: Bronsted Acid Catalysts for Reactions Involving Liquid Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Safety Data Sheet 2,4,5-Trimethylbenzaldehyde. metasci. Available at: [Link]

  • Optimization of reaction parameters for 5,5'- methylenebis (salicylaldehyde) synthesis using sonochemical approach. ResearchGate. Available at: [Link]

  • Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications. LinkedIn. Available at: [Link]

  • Linear Alkyl Benzene Sulfonation Optimization. Scribd. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The study of the environmental fate of industrial chemicals such as 2,4,5-Trimethylbenzenesulfonic acid (2,4,5-TMBS) is critical for assessing their persistence and potential impact. As a sulfonated aromatic compound, its degradation can be influenced by microbial, chemical, and photochemical processes. Direct literature on the degradation pathways of 2,4,5-TMBS is limited; therefore, this guide synthesizes established principles from structurally related compounds, including other benzene sulfonates, toluene sulfonates, and trimethylbenzenes, to provide a robust framework for experimental design and troubleshooting. This document serves as a technical resource for researchers initiating or optimizing studies on the degradation of 2,4,5-TMBS.

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses common questions regarding the potential mechanisms of 2,4,5-TMBS degradation, drawing parallels from well-studied analogous compounds.

Q1: What is the most probable initial step in the aerobic microbial degradation of 2,4,5-TMBS?

A: Based on studies of similar aromatic sulfonates, the initial enzymatic attack is likely a dioxygenation of the aromatic ring, which serves to destabilize the carbon-sulfur bond.[1][2] In bacteria like Alcaligenes sp., the degradation of benzenesulfonic acid and 4-toluene sulfonate is initiated by an NADH-dependent dioxygenase.[1][2] This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a substituted catechol and the simultaneous cleavage of the sulfonate group, which is released as sulfite (SO₃²⁻). This desulfonation is a critical first step, as it removes the highly polar, xenobiotic sulfonate moiety.

Q2: Following the initial desulfonation, what is the likely fate of the resulting trimethylcatechol intermediate?

A: Once 3,4,6-trimethylcatechol is formed, it becomes a substrate for ring-cleavage enzymes, a common strategy in aerobic degradation of aromatic compounds. The catechol ring can be cleaved via two primary pathways:

  • Ortho-cleavage: A catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons, leading to the formation of a cis,cis-muconic acid derivative.

  • Meta-cleavage: A catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing a 2-hydroxymuconic semialdehyde derivative.[1]

The resulting linear intermediates are then funneled into central metabolic pathways, such as the beta-ketoadipate pathway or other pathways that yield acetyl-CoA and succinyl-CoA, for complete mineralization.

Q3: Is photochemical degradation a relevant pathway for 2,4,5-TMBS in aqueous environments?

A: Yes, photochemical degradation is a plausible pathway. Studies on other sulfonated aromatic compounds, such as the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA), have shown that both direct and indirect photolysis can occur.[3][4] Direct photolysis involves the absorption of UV light by the 2,4,5-TMBS molecule, leading to an excited state that can undergo reactions like desulfonation or ring cleavage.[3] Indirect photolysis would be mediated by reactive oxygen species (ROS) like hydroxyl radicals (•OH) present in sunlit natural waters, which can attack the aromatic ring.[3][5] The relative importance of direct versus indirect photolysis depends on environmental factors like water chemistry and the concentration of photosensitizers.[3]

Q4: Under optimal aerobic biodegradation conditions, what are the expected final products?

A: The ultimate goal of aerobic biodegradation is the complete mineralization of the organic compound. For 2,4,5-Trimethylbenzenesulfonic acid, this process would yield carbon dioxide (CO₂), water (H₂O), and sulfate (SO₄²⁻). The carbon atoms from the aromatic ring and methyl groups are oxidized to CO₂, the hydrogen atoms to H₂O, and the sulfite (SO₃²⁻) released in the initial desulfonation step is oxidized to sulfate (SO₄²⁻), which can be assimilated by microorganisms as a sulfur source.

Part 2: Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during the study of 2,4,5-TMBS degradation.

Q5: My microbial culture shows slow or no degradation of 2,4,5-TMBS. What are the potential causes and solutions?

A: This is a common challenge in bioremediation studies. The issue can often be traced to one of the following factors:

  • Inappropriate Microbial Source: The microorganisms may lack the specific enzymatic machinery (e.g., dioxygenases) required to attack the sulfonated aromatic ring.

    • Solution: Use an inoculum from a site with a history of contamination with sulfonated aromatics or industrial effluents. This increases the probability of isolating or enriching for competent degrading strains. Consider developing a microbial consortium through sequential enrichment cultures with 2,4,5-TMBS as the sole carbon source.

  • Substrate Toxicity: High concentrations of 2,4,5-TMBS or one of its degradation intermediates may be toxic to the microbial consortium. Trimethylbenzenes, for instance, can exhibit acute toxicity to aquatic organisms.[6]

    • Solution: Perform a dose-response experiment to determine the inhibitory concentration of 2,4,5-TMBS. Start your degradation experiments with a low, non-inhibitory concentration and gradually increase it as the culture adapts.

  • Nutrient or Cofactor Limitation: The degradation of aromatic compounds is an energy-intensive process that requires essential nutrients (N, P, K) and cofactors for enzymatic activity (e.g., NAD(P)H for dioxygenases).[2][7]

    • Solution: Ensure your minimal medium is not deficient in essential macro- and micronutrients. For cell-free extract experiments, ensure that cofactors like NAD(P)H are supplied in non-limiting amounts to support dioxygenase activity.[2]

  • Acclimation Period: Microorganisms may require a significant lag phase to induce the expression of the necessary catabolic genes, especially when exposed to a novel substrate.

    • Solution: Monitor your experiment for an extended period. If degradation begins after a long lag, subsequent transfers to fresh media containing 2,4,5-TMBS should exhibit a shorter lag phase as the degrading populations become enriched.

Q6: I am facing analytical challenges with HPLC, such as poor peak shape and inconsistent retention times for 2,4,5-TMBS. How can I optimize my method?

A: Sulfonic acids are notoriously difficult to analyze with traditional reversed-phase chromatography due to their high polarity.

  • Symptom: Very early elution (near the void volume) and/or severe peak tailing.

  • Cause: The highly polar sulfonate group has minimal interaction with the nonpolar C18 stationary phase, leading to poor retention and secondary interactions with residual silanols on the silica support.

  • Solutions:

    • Use a Different Stationary Phase: Consider a polar-embedded or polar-endcapped C18 column, which provides better interaction and shielding of silanols. A mixed-mode column with both reversed-phase and anion-exchange characteristics would be an excellent choice.

    • Optimize Mobile Phase: Use a buffered mobile phase to ensure a consistent ionization state of the sulfonic acid. Adding a counter-ion can significantly improve peak shape. For example, using ammonium formate as a buffer is MS-compatible and can provide the ammonium counter-ion needed to improve the peak shape of sulfonic acids.[8]

    • Check for System Contamination: A dirty injector or column can lead to variability.[9] Follow a systematic cleaning protocol.

Q7: I observe the disappearance of the parent 2,4,5-TMBS peak but do not see any new peaks corresponding to intermediates. What could be happening?

A: This situation can be misleading and requires careful investigation.

  • Possible Cause 1: Complete and Rapid Mineralization: The degradation intermediates may be so rapidly consumed by the microbial consortium that their steady-state concentration remains below the detection limit of your analytical method.

    • Solution: Sample at much earlier time points to try and capture transient intermediates. You can also try using a higher starting concentration of 2,4,5-TMBS, which might lead to a temporary accumulation of intermediates.

  • Possible Cause 2: Intermediates are Not Detectable by Your Method: The degradation intermediates (e.g., aliphatic acids after ring cleavage) may lack a UV chromophore, making them invisible to a UV detector set to a wavelength optimal for the aromatic parent compound.[10]

    • Solution: Switch to a more universal detection method. Mass Spectrometry (LC-MS) is ideal for identifying and tracking unknown metabolites based on their mass-to-charge ratio. If LC-MS is not available, consider a detector like an Evaporative Light Scattering Detector (ELSD).[11]

  • Possible Cause 3: Abiotic Loss: The compound may be lost from the system due to factors other than degradation, such as adsorption to the flask walls or volatilization. Although sulfonic acids are not typically volatile, this should be confirmed.

    • Solution: Run a sterile control (autoclaved medium + 2,4,5-TMBS) and an abiotic control (medium + 2,4,5-TMBS, no inoculum) in parallel with your experimental samples. Disappearance of the compound in the experimental flask but not in the controls confirms biological activity.

Part 3: Data, Protocols, and Visualizations
Hypothesized Aerobic Biodegradation Pathway

The diagram below illustrates a plausible pathway for the aerobic biodegradation of 2,4,5-Trimethylbenzenesulfonic acid, based on known mechanisms for similar compounds.

TMBS 2,4,5-Trimethylbenzenesulfonic Acid Enzyme1 Dioxygenase (+O2, +NAD(P)H) TMBS->Enzyme1 Desulfonation Sulfite Sulfite (SO3^2-) Enzyme1->Sulfite Catechol 3,4,6-Trimethylcatechol Enzyme1->Catechol Enzyme2 Catechol Dioxygenase (+O2) Catechol->Enzyme2 Ring Fission RingCleavage Ring Cleavage Product Enzyme2->RingCleavage Enzyme3 Further Enzymatic Steps RingCleavage->Enzyme3 Metabolism Central Metabolism (TCA Cycle) Enzyme3->Metabolism Products CO2 + H2O + SO4^2- Metabolism->Products Mineralization cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Media Prepare Minimal Salts Medium Inoculum Prepare Microbial Inoculum Media->Inoculum Spike Spike with 2,4,5-TMBS Inoculum->Spike Controls Prepare Sterile & Abiotic Controls Spike->Controls Incubate Incubate (Controlled Temp/Shaking) Controls->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Filter Filter/Quench Sample Sample->Filter Analyze HPLC-UV/MS Analysis Filter->Analyze Interpret Data Interpretation (Kinetics, Metabolite ID) Analyze->Interpret

Caption: General experimental workflow for a biodegradation study.

Table 1: Suggested Starting Conditions for HPLC-UV/MS Analysis

This table provides a validated starting point for method development, based on methods for similar sulfonic acids. [8]

Parameter Recommended Condition Rationale & Key Considerations
Column Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) or equivalent A polar-modified stationary phase enhances retention of polar analytes and improves peak shape.
Mobile Phase A Water with 10 mM Ammonium Formate, pH ~4.0 Ammonium formate acts as both a buffer and an MS-compatible counter-ion to improve peak shape for the sulfonic acid. [8]
Mobile Phase B Methanol or Acetonitrile Standard reversed-phase organic solvents.
Gradient Start at low %B (e.g., 2-5%) and ramp up to high %B (e.g., 95%) A gradient is necessary to elute the polar parent compound and potentially less polar metabolites.
Flow Rate 0.4 - 0.6 mL/min Typical for UHPLC columns with a 2.1 mm internal diameter.
Detector 1 (UV) Diode Array Detector (DAD) scanning 200-400 nm Monitor at multiple wavelengths. The benzene ring should have absorbance around 220 nm and 254 nm.

| Detector 2 (MS) | Electrospray Ionization (ESI) in Negative Mode | Sulfonic acids readily deprotonate to form a negative ion [M-H]⁻, making ESI- an ideal ionization technique. |

Table 2: Quick Troubleshooting Guide
SymptomCommon Cause(s)Suggested First Steps
No Degradation Non-viable inoculum, substrate toxicity, nutrient limitation.1. Check inoculum viability. 2. Run a sterile control. 3. Lower the substrate concentration.
Poor HPLC Peak Shape Analyte is too polar for the column, inappropriate mobile phase pH.1. Switch to a polar-modified or mixed-mode column. 2. Add a buffer/counter-ion (e.g., ammonium formate). [8]
Variable Retention Time Column degradation, inconsistent mobile phase prep, temperature fluctuations.1. Use a guard column. 2. Prepare fresh mobile phase daily. 3. Use a column thermostat.
Parent Disappears, No Metabolites Appear Rapid turnover of intermediates, intermediates lack UV chromophore.1. Analyze samples by LC-MS. 2. Sample at much earlier time points.
References
  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Available from: [Link]

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene suifonic acids, and - KOPS. University of Konstanz. Available from: [Link]

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed. Available from: [Link]

  • Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. Available from: [Link]

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. ResearchGate. Available from: [Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. Springer. Available from: [Link]

  • Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Technology Networks. Available from: [Link]

  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. PubMed. Available from: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available from: [Link]

  • Environmental fate and aquatic effects of propylbenzenes and trimethylbenzenes: A review. PubMed. Available from: [Link]

  • Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. ResearchGate. Available from: [Link]

  • APPLICATIONS - Phenomenex. Phenomenex. Available from: [Link]

  • Draft screening assessment - Benzenesulfonic acid, 4-methyl- or P-toluenesulfonic acid. Government of Canada. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter this common chromatographic challenge. Here, you will find in-depth troubleshooting strategies and frequently asked questions, grounded in scientific principles and practical field experience, to help you achieve symmetric peak shapes and reliable analytical results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with sulfonic acid analytes.

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] An ideal chromatographic peak should have a Gaussian shape, but various interactions can cause this distortion.[1] For quantitative analysis, a USP tailing factor between 0.9 and 1.2 is considered ideal, while a value greater than 1.5 indicates significant tailing that requires attention.[2]

Q2: Why are sulfonic acids prone to peak tailing?

Sulfonic acids are strong acids, meaning they are typically ionized (negatively charged) in the mobile phases commonly used in reversed-phase HPLC. This charge can lead to undesirable secondary interactions with the stationary phase, which is a primary cause of peak tailing.[3]

Q3: What are the most common causes of peak tailing for sulfonic acids?

The most frequent culprits for peak tailing of sulfonic acids include:

  • Secondary Silanol Interactions: Unwanted ionic interactions between the negatively charged sulfonic acid and positively charged sites on the silica-based stationary phase.[3]

  • Inappropriate Mobile Phase pH: A mobile phase pH that promotes undesirable interactions with the stationary phase can significantly impact peak shape.[4][5]

  • Metal Chelation: Interactions between the sulfonic acid and trace metals in the stationary phase, column hardware, or HPLC system can lead to peak distortion.[1][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[7]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak asymmetry.[2][8]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in your sulfonic acid analysis.

Secondary Silanol Interactions: The Primary Suspect

On silica-based reversed-phase columns (like C18), residual silanol groups (Si-OH) on the surface can become protonated at low pH, creating positively charged sites. These can then interact with the negatively charged sulfonate groups of your analyte, causing a secondary retention mechanism that leads to peak tailing.[3]

Silanol_Interaction cluster_column Silica Stationary Phase Stationary_Phase C18 Chains Silanol Protonated Silanol Group (Si-OH2+) Sulfonic_Acid Sulfonic Acid Analyte (R-SO3-) Sulfonic_Acid->Stationary_Phase Primary Hydrophobic Interaction Sulfonic_Acid->Silanol Ionic Interaction (Causes Tailing) Troubleshooting_Workflow Start Peak Tailing Observed Check_Silanol Addressing Silanol Interactions Start->Check_Silanol Adjust_pH Adjust Mobile Phase pH Check_Silanol->Adjust_pH Add_Ion_Pair Add Ion-Pairing Reagent Check_Silanol->Add_Ion_Pair Change_Column Use End-capped or Polymer Column Check_Silanol->Change_Column Check_Metal Investigating Metal Chelation Adjust_pH->Check_Metal If tailing persists Add_Ion_Pair->Check_Metal If tailing persists Change_Column->Check_Metal If tailing persists Add_Chelator Add Competing Chelating Agent Check_Metal->Add_Chelator Use_Inert_System Use Bio-inert HPLC System Check_Metal->Use_Inert_System Check_System Evaluating System & Method Parameters Add_Chelator->Check_System If tailing persists Use_Inert_System->Check_System If tailing persists Reduce_Overload Reduce Injection Volume/Concentration Check_System->Reduce_Overload Minimize_Dead_Volume Optimize Tubing and Connections Check_System->Minimize_Dead_Volume End Symmetric Peak Achieved Reduce_Overload->End If resolved Minimize_Dead_Volume->End If resolved

Sources

Technical Support Center: Catalyst Deactivation of 2,4,5-Trimethylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,4,5-Trimethylbenzenesulfonic acid. This guide is designed to provide in-depth troubleshooting and practical advice for the deactivation challenges you may encounter during your experiments.

Author's Note: 2,4,5-Trimethylbenzenesulfonic acid is a potent Brønsted acid catalyst. While extensive literature on the deactivation of this specific molecule is limited, its behavior is highly analogous to other widely studied arenesulfonic acids, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DDBSA). The principles, mechanisms, and protocols detailed herein are grounded in the established science of arenesulfonic acid catalysis and should serve as a robust framework for your troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding catalyst performance.

Q1: My reaction rate has significantly decreased, or the reaction won't go to completion. Is my catalyst deactivated?

A: A drop in reaction rate or conversion is the most common symptom of catalyst deactivation. This loss of activity can stem from several underlying causes, including the physical loss of catalyst (leaching), blockage of active sites (fouling/coking), chemical neutralization (poisoning), or thermal degradation. A systematic diagnosis is necessary to pinpoint the exact cause.

Q2: I observe a color change in my catalyst or reaction mixture. What does this indicate?

A: A color change is often a visual indicator of deactivation, particularly fouling or coking. The formation of carbonaceous deposits, which are typically brown or black, can physically block the sulfonic acid active sites.[1] This is common in reactions involving carbohydrates, polyols, or other substrates prone to polymerization or degradation under strong acidic conditions.

Q3: Can I reuse the 2,4,5-Trimethylbenzenesulfonic acid catalyst for multiple reaction cycles?

A: Reusability is possible but depends heavily on the reaction conditions and the primary deactivation mechanism. The main challenge with homogeneous arenesulfonic acids is catalyst leaching into the reaction medium, making recovery difficult. If the catalyst is solid-supported, reusability is more feasible, but you will still need to contend with fouling and poisoning. A simple activity test on the recovered catalyst is recommended before reuse.

Q4: What is the maximum operating temperature for this catalyst?

Q5: My reaction involves basic compounds, like amines. Are there special precautions?

A: Yes. Amines or other basic (nucleophilic) compounds will readily neutralize the sulfonic acid sites, forming stable ammonium salts. This is a form of chemical poisoning. If your reactants or solvents contain basic impurities, they can titrate the catalyst, rendering it inactive. It is critical to use purified, non-basic reagents and solvents.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the primary mechanisms of deactivation and how to diagnose them.

Guide 1: Leaching of the Sulfonic Acid Group

Leaching is the physical loss of the active catalytic species into the reaction medium. For unsupported sulfonic acids, this is a primary concern.

  • Causality: 2,4,5-Trimethylbenzenesulfonic acid has some solubility in polar organic solvents and water. This solubility increases with temperature. During the reaction or workup, a portion of the catalyst can be washed away, leading to a lower effective concentration in subsequent cycles. The main drawback for many sulfonic solid acids is their weak stability over several reaction cycles, which is often linked to the leaching of the acid groups.[3]

  • Symptoms:

    • Progressive loss of activity with each catalyst recycle.

    • Difficulty in recovering the catalyst post-reaction.

    • Detection of sulfur in the product or filtrate (via elemental analysis or ICP-MS).

  • Mitigation Strategies:

    • Solvent Selection: Use less polar solvents if the reaction chemistry allows, to minimize catalyst solubility.

    • Immobilization: For robust, long-term use, consider heterogenizing the catalyst by grafting it onto a solid support like silica or a polymer resin. This covalently links the catalyst, preventing leaching.

    • Process Optimization: Lowering reaction temperatures can reduce solubility and slow down leaching.[4]

Guide 2: Fouling and Coking

Fouling is the physical deposition of unwanted materials on the catalyst surface, blocking active sites.[5]

  • Causality: Under the strong acidic and potentially high-temperature conditions, organic molecules (reactants, products, or solvents) can undergo side reactions like polymerization, condensation, or decomposition to form heavy, carbonaceous deposits known as "coke".[5][6] This is especially prevalent with substrates that can easily form carbocations and polymerize.

  • Symptoms:

    • Visible darkening of the catalyst (turning brown or black).

    • Formation of insoluble materials in the reactor.

    • A significant decrease in activity that cannot be explained by simple poisoning.

  • Diagnostic Workflow:

Fouling_Diagnosis A Reduced Catalyst Activity Observed B Visual Inspection: Is the catalyst discolored (brown/black)? A->B C Yes: Fouling/Coking is likely B->C Yes D No: Consider other mechanisms (Leaching, Poisoning) B->D No E Confirm with TGA: Significant weight loss between 200-600°C? C->E F Yes: Confirms presence of carbonaceous deposits E->F Yes H Re-evaluate reaction conditions E->H No G Proceed to Regeneration Protocol F->G

Caption: Diagnostic workflow for identifying catalyst fouling.

Guide 3: Thermal Degradation (Desulfonation)

This is an irreversible chemical deactivation mechanism.

  • Causality: The C-S bond linking the sulfonic acid group to the aromatic ring has finite thermal stability. At elevated temperatures, this bond can cleave, releasing SO₃ and leaving behind an inactive trimethylbenzene molecule. The primary decomposition pathway for aromatic sulfonic acids is typically desulfonation.[2]

  • Symptoms:

    • Complete and irreversible loss of catalytic activity after exposure to high temperatures.

    • Odor of sulfur oxides during the high-temperature process.

    • Analysis of the spent catalyst shows a reduced sulfur content but no significant carbon deposits.

  • Prevention:

    • Strict Temperature Control: Operate well below the decomposition temperature. For arenesulfonic acids, a conservative upper limit is often cited as < 200°C for prolonged use.

    • Catalyst Selection: If high temperatures are required, consider alternative solid acid catalysts with higher thermal stability, such as sulfated zirconia or zeolites.

Guide 4: Poisoning

Poisoning occurs when chemical species in the feed bind strongly to the active sites, rendering them inactive.[7]

  • Causality: The Brønsted acid site (-SO₃H) is susceptible to neutralization by basic compounds. Common poisons include:

    • Nitrogen-containing compounds (amines, amides, pyridines).

    • Alkali and alkaline earth metal ions (Na⁺, K⁺, Ca²⁺), which can form non-catalytic sulfonate salts.[8]

  • Symptoms:

    • Rapid loss of activity, even with very low concentrations of the poison.

    • The degree of deactivation is often proportional to the amount of poison introduced.

  • Mitigation:

    • Feedstock Purification: Ensure all reactants, solvents, and starting materials are free from basic impurities.[5] This can be achieved through distillation, washing, or passing through a guard bed of silica or alumina.

    • Ion Exchange: If metal ion contamination is suspected, pre-treating the feedstock with an ion-exchange resin can be effective.

Part 3: Summary Tables & Key Data
Table 1: Troubleshooting Summary
Symptom ObservedPossible CauseKey Diagnostic Test(s)Mitigation/Regeneration Strategy
Gradual activity loss over multiple cycles LeachingElemental analysis of product filtrateImmobilize catalyst; use less polar solvents
Catalyst turns dark brown/black Fouling/CokingThermogravimetric Analysis (TGA)Solvent wash; Calcination (for supported catalysts)
Sudden, irreversible activity loss after heating Thermal DegradationTGA, Elemental analysis of catalystOperate at lower temperatures
Rapid activity loss with specific feedstocks PoisoningFeedstock analysis for bases/metalsPurify feedstock; use guard beds
Part 4: Experimental Protocols & Workflows
Protocol 1: Standardized Activity Test (Esterification)

This protocol allows for the quantitative comparison of fresh, used, and regenerated catalysts.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine acetic acid (10 mmol), n-butanol (30 mmol), and cyclohexane (10 mL) as the solvent.

  • Catalyst Loading: Add 2,4,5-Trimethylbenzenesulfonic acid (0.2 mmol, 2 mol%).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Take aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120 min). Quench each aliquot in 1 mL of cold water and extract with 1 mL of ethyl acetate.

  • Analysis: Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of n-butanol to butyl acetate.

  • Comparison: Plot conversion vs. time for the fresh and spent catalyst. A lower curve for the spent catalyst indicates deactivation.

Protocol 2: Regeneration of a Fouled Catalyst

This procedure is for catalysts deactivated by soluble organic residues.

  • Recovery: Separate the solid catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the recovered catalyst extensively with a solvent that can dissolve the suspected foulant but not the catalyst itself. Start with a non-polar solvent like hexane to remove organic residues, followed by a more polar solvent like acetone or isopropanol. Perform the washing at room temperature.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) for 12 hours to remove all residual solvent. Caution: Do not exceed the catalyst's thermal stability limit.

  • Re-testing: Evaluate the activity of the regenerated catalyst using the standardized test in Protocol 1 to quantify the recovery of performance. A hydrothermal regeneration process can reverse the detrimental effects of coke in some solid acid catalysts, largely recovering acidity and textural properties.[9]

Visualization of Deactivation Pathways

Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Catalyst Active Catalyst 2,4,5-Trimethylbenzenesulfonic Acid (-SO₃H) Leaching Leaching Physical loss into solution Catalyst->Leaching High Polarity High Temp Fouling Fouling/Coking Active site blockage Catalyst->Fouling Reactive Substrates Thermal Thermal Degradation Desulfonation (loss of -SO₃H) Catalyst->Thermal Temp > T_decomp Poisoning Poisoning Neutralization by bases Catalyst->Poisoning Basic Impurities Deactivated Deactivated Catalyst Loss of Activity Leaching->Deactivated Fouling->Deactivated Thermal->Deactivated Poisoning->Deactivated

Caption: Major deactivation pathways for arenesulfonic acid catalysts.

References
  • Bartholomew, C. H. (2001). Mechanisms of Catalyst Deactivation.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem, 11(13), 2189–2201.
  • Patsnap. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
  • Anton Paar.
  • Refining Community. (n.d.). DCU Coking, Fouling, Corrosion, Erosion.
  • Vasiliev, A., et al. (2022). FT-IR spectra of fresh (1) and spent (2) catalyst.
  • Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
  • ChemCatBio. (n.d.).
  • Zhang, Y., et al. (2021). Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction.
  • Elliott, J. A., & Cessna, A. J. (1993). Leaching Rates and Preferential Flow of Selected Herbicides through Tilled and Untilled Soil.
  • Lokman, I. M., & Saka, S. (2012). Activation and deactivation characteristics of sulfonated carbon catalysts.
  • Aston University. (n.d.).
  • Phenomenex. (n.d.).
  • Ali, Y. N., et al. (2024).
  • van der Bij, H. E., & Prins, R. (1997).
  • SilcoTek. (2017). How To Prevent Fouling and Coking In Analytical and Processes.
  • Li, G., et al. (2017).
  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid.
  • Wang, H., et al. (2014).
  • Apisitniran, P., et al. (2021). Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural. RSC Publishing.
  • ACS Omega. (2021).
  • ResearchGate. (2020).
  • MDPI. (2018).
  • TIB Chemicals. (n.d.).
  • Minstrong. (2025).
  • XRG Technologies. (2021).
  • ResearchGate. (2014). Extraction of germanium(IV) from acid leaching solution with mixtures of P204 and TBP.
  • Sigma-Aldrich. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments.
  • Chemsrc. (2025). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5.
  • YouTube. (2020).
  • ChemicalBook. (n.d.). 554-95-0(Trimesic acid) Product Description.
  • On-CheM. (n.d.).
  • Alfa Chemistry. (n.d.). CAS 3453-84-7 Benzenesulfonic acid, 2,4,5-trimethyl-.

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Troubleshooting low conversion rates in reactions using 2,4,5-Trimethylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2,4,5-Trimethylbenzenesulfonic acid. As a strong, solid organic acid catalyst, it offers significant advantages in promoting a wide range of chemical transformations. However, like any powerful tool, its efficacy can be compromised by subtle, often overlooked, experimental variables. This guide is designed to address the most common issue encountered by researchers: low or inconsistent conversion rates.

My approach here is not to provide a simple checklist but to empower you with the causal logic behind each troubleshooting step. By understanding the 'why,' you can move beyond rote memorization to intuitive, effective problem-solving in your own unique systems. We will diagnose issues from the ground up, ensuring a robust and reproducible catalytic process.

Troubleshooting Guide: Low Reaction Conversion Rates

This section is structured to address specific, actionable problems you may be facing. Each question represents a common failure mode, followed by a detailed explanation and a protocol for resolution.

Q1: My reaction has stalled or is showing very low conversion. I've double-checked my stoichiometry. What are the most immediate factors to investigate?

Low conversion, when stoichiometry is correct, almost always points to issues with either the catalyst's integrity or the reaction environment. The two most common culprits are catalyst deactivation by water and the presence of basic impurities.

Core Insight: The Role of Water and Bases 2,4,5-Trimethylbenzenesulfonic acid, like most sulfonic acids, is highly hygroscopic, readily absorbing moisture from the atmosphere.[1] Water can negatively impact many acid-catalyzed reactions by hydrolyzing sensitive substrates or intermediates, or by competing for catalytic sites, thereby reducing the effective concentration of the acid.[2] Furthermore, any basic impurities in your starting materials or solvent (e.g., residual amines, acetate) will stoichiometrically neutralize the acid catalyst, rendering it inactive.

Diagnostic Workflow & Protocol:

  • Assess Water Content:

    • Catalyst: Is your 2,4,5-Trimethylbenzenesulfonic acid clumpy or sticky? This suggests hydration. For critical applications, dry the catalyst under vacuum at a mild temperature (e.g., 40-50°C) for several hours before use. Store it in a desiccator over a strong drying agent like P₂O₅.

    • Reagents & Solvents: Use freshly distilled or anhydrous grade solvents. If water is a known byproduct of the reaction (e.g., esterifications, acetal formations), consider using a Dean-Stark apparatus or adding molecular sieves (ensure they are activated and compatible with your reaction) to remove water in situ.

  • Screen for Basic Impurities:

    • Substrates: Check the purity of your starting materials via NMR or GC-MS. If they have been purified via chromatography using a triethylamine-buffered mobile phase, residual base may be present. An acidic wash of the substrate followed by drying may be necessary.

    • Solvent: Test the pH of your solvent. Some grades of solvents can contain basic stabilizers.

  • Confirm Catalyst Loading:

    • Ensure you are using an appropriate catalytic amount. A typical starting point for many reactions is 1-5 mol%. For sluggish reactions involving deactivated substrates, this may need to be increased to 10 mol% or higher.

Q2: I've confirmed my reagents are pure and dry, but my conversion is still poor. How do I systematically optimize the reaction conditions?

Once reagent quality is assured, the focus shifts to the kinetics and thermodynamics of the reaction. Temperature, concentration, and solvent choice are the primary levers for optimization.

Core Insight: Overcoming the Activation Energy Barrier Every reaction has an activation energy (Ea) that must be overcome for the transformation to occur.[3] An acid catalyst provides an alternative reaction pathway with a lower Ea, but sufficient thermal energy is still required to drive the reaction at a reasonable rate.[3] The choice of solvent can also dramatically influence reaction rates by affecting the solubility of reactants and stabilizing (or destabilizing) charged intermediates or transition states.[4]

Systematic Optimization Protocol:

  • Temperature Screening:

    • If your reaction is running at room temperature, incrementally increase the temperature by 20°C intervals (e.g., 40°C, 60°C, 80°C), monitoring the reaction progress by TLC or GC/LC at set time points (e.g., 1h, 4h, 12h). Be mindful of the solvent's boiling point and potential substrate decomposition at higher temperatures.

  • Concentration Adjustment:

    • For bimolecular reactions, increasing the concentration can improve the rate. If your reaction is running at 0.1 M, try increasing it to 0.5 M or 1.0 M, ensuring all components remain soluble.

  • Solvent Screening:

    • The ideal solvent will fully dissolve all reactants. If you observe poor solubility, a change is necessary. Consider the polarity of your substrates and the likely intermediates. Apolar solvents like toluene or hexane are common for reactions that generate water (for azeotropic removal), while more polar, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also widely used.

The interplay of these parameters is crucial. A systematic approach, such as creating a small experimental design matrix, can efficiently identify the optimal conditions.[4]

Table 1: General Parameters for Reaction Optimization

ParameterTypical Starting PointTroubleshooting RangeKey Considerations
Catalyst Loading 2-5 mol%1-20 mol%Higher loading can accelerate the reaction but may increase side products.
Temperature Room Temperature (20-25°C)0°C to RefluxBalance reaction rate against potential for decomposition.
Concentration 0.1 - 0.5 M0.05 M to 2.0 MEnsure all reagents remain soluble; higher concentration can favor bimolecular reactions.
Solvent Dichloromethane (DCM), TolueneAcetonitrile, Dioxane, HexaneMatch solvent polarity to reactants; consider azeotropic water removal.
Q3: My reaction starts well but then stops before reaching completion. Could my catalyst be dying?

This is a classic symptom of catalyst deactivation. While 2,4,5-Trimethylbenzenesulfonic acid is a robust homogeneous catalyst, its effectiveness can diminish over the course of a reaction, especially under harsh conditions or in the presence of certain functional groups.

Core Insight: Pathways of Catalyst Deactivation In the context of sulfonic acids, deactivation is not typically a structural decomposition of the catalyst itself but rather a loss of active proton-donating sites. Two primary deactivation pathways are:

  • Progressive Neutralization: If a side reaction produces a basic species, it will slowly consume the catalyst over time.

  • Ion Exchange/Leaching: This is more common with supported sulfonic acid catalysts, where the active -SO₃H group can leach from the support or exchange its proton with metal cations present in the reaction mixture.[5] While less common for homogeneous applications, it's a critical consideration if your starting materials have trace metal content.[5]

Troubleshooting Deactivation:

  • Analyze Byproducts: Scrutinize the crude reaction mixture by LC-MS or GC-MS to identify any potential side products that could be basic in nature.

  • Sequential Catalyst Addition: If deactivation is suspected, try adding the catalyst in portions. For example, add an initial 2.5 mol% at the start, and another 2.5 mol% after a few hours when the reaction rate has noticeably slowed. If the rate increases again, deactivation is highly likely.

  • Consider Catalyst Structure: The three methyl groups on 2,4,5-Trimethylbenzenesulfonic acid provide steric bulk and electron-donating character, which can influence its stability and catalytic activity compared to simpler arenesulfonic acids. For particularly demanding transformations, comparing its performance to p-toluenesulfonic acid or camphorsulfonic acid could be informative.

Troubleshooting Workflow Diagram

Below is a decision-tree to guide your troubleshooting process for low conversion rates.

G start Low Conversion Rate Observed check_purity 1. Assess Reagent & Solvent Purity start->check_purity is_pure Are all components pure and anhydrous? check_purity->is_pure optimize_conditions 2. Optimize Reaction Conditions is_pure->optimize_conditions Yes purify Action: - Dry Catalyst/Solvents - Purify Substrates - Remove Basic Impurities is_pure->purify No is_optimized Have Temperature, Time, & Concentration been varied? optimize_conditions->is_optimized check_catalyst 3. Investigate Catalyst Activity is_optimized->check_catalyst Yes systematic_opt Action: - Increase Temperature - Increase Concentration - Screen Solvents is_optimized->systematic_opt No is_active Does sequential addition revive the reaction rate? check_catalyst->is_active increase_loading Action: - Increase Catalyst Loading - Consider Alternative Acid - Analyze for Deactivating Byproducts is_active->increase_loading No success Problem Resolved is_active->success Yes purify->check_purity systematic_opt->optimize_conditions increase_loading->check_catalyst

Caption: A step-by-step decision tree for diagnosing low conversion rates.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle 2,4,5-Trimethylbenzenesulfonic acid? A: Store it in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents. Due to its hygroscopic nature, storage in a desiccator is highly recommended for maintaining its activity.[1] It is a corrosive solid that can cause severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this reagent.[6]

Q: What is the difference between 2,4,5-Trimethylbenzenesulfonic acid and its dihydrate? A: The dihydrate form has two water molecules associated with each molecule of the sulfonic acid. While often more stable and easier to handle as a crystalline solid, the presence of water makes it unsuitable for moisture-sensitive reactions. For such applications, the anhydrous form is required, or the dihydrate must be thoroughly dried under vacuum before use.

Q: Can this catalyst be recovered and reused? A: As a homogeneous catalyst, 2,4,5-Trimethylbenzenesulfonic acid dissolves in the reaction medium, making its recovery difficult. It is typically removed during aqueous workup by extraction with a basic solution (e.g., NaHCO₃). If catalyst recyclability is a primary concern for your process, you may want to investigate solid-supported sulfonic acid catalysts, such as those functionalized onto silica or carbon materials, which can be removed by simple filtration.[2][7][8]

Q: My reaction involves a very nonpolar solvent where the acid does not dissolve. What can I do? A: Poor solubility is a significant barrier to effective catalysis. If the acid is not dissolved, its active sites are not available to the reactants. You have a few options:

  • Add a co-solvent that dissolves both your substrate and the catalyst.

  • Switch to a different, more soluble organic acid catalyst (e.g., dodecylbenzenesulfonic acid).

  • Use a heterogeneous, solid-supported sulfonic acid catalyst that does not need to dissolve.[9]

References

  • Google Patents. (n.d.). CN107400058B - Synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamine and N,N,N-triacylated products.
  • MDPI. (2020). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved January 26, 2026, from [Link]

  • Chemsrc. (2025). 2,4,5-Trimethylbenzoic Acid | CAS#:528-90-5. Retrieved January 26, 2026, from [Link]

  • SciRP.org. (2015). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. Retrieved January 26, 2026, from [Link]

  • Sci-Hub. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024). Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS | Science topic. Retrieved January 26, 2026, from [Link]

  • Challenges of and Insights into Acid-Catalyzed Transformations of Sugars. (n.d.). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimizing Catalytic Reactions. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Activation and deactivation characteristics of sulfonated carbon catalysts. Retrieved January 26, 2026, from [Link]

  • American University of Ras Al Khaimah. (2021). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. Retrieved January 26, 2026, from [Link]

  • University of Padua. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved January 26, 2026, from [Link]

  • sctunisie.org. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved January 26, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution - sulfonation of arenes. Retrieved January 26, 2026, from [Link]

  • Trimesic Acid CAS 554-95-0: Properties, Synthesis, and Industrial Applications. (n.d.). Retrieved January 26, 2026, from [Link]

  • PubMed Central. (n.d.). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Advancements in solid acid catalysts for biodiesel production. Retrieved January 26, 2026, from [Link]

  • enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. (n.d.). Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Retrieved January 26, 2026, from [Link]

  • NSF Public Access Repository. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved January 26, 2026, from [Link]

  • Wiley Online Library. (2010). Solid Acid Catalysts: Roles in Chemical Industries and New Concepts. Retrieved January 26, 2026, from [Link]

  • ADDI. (2023). Rigidified Bis(sulfonyl)ethylenes as Effective Michael Acceptors for Asymmetric Catalysis: Application to the Enantioselective Synthesis of Quaternary Hydantoins. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2024). Advances in the Application of Low-Cost, Natural Materials, and Waste-Derived Catalysts for Catalytic Upgrading of Plastic and. Retrieved January 26, 2026, from [Link]

  • Solid Acid Catalysis: From Fundamentals to Applications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 1.22: Kinetics of Catalysis. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Enhancing the Stability of 2,4,5-Trimethylbenzenesulfonic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,4,5-trimethylbenzenesulfonic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common stability issues encountered during experimental work. This resource aims to provide not only solutions but also the underlying scientific principles to empower you in your research.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2,4,5-trimethylbenzenesulfonic acid in solution?

A1: The stability of 2,4,5-trimethylbenzenesulfonic acid in solution is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. As an aromatic sulfonic acid, it is generally considered chemically robust; however, degradation can occur under specific conditions.

Q2: What is the expected shelf-life of a 2,4,5-trimethylbenzenesulfonic acid solution?

A2: The shelf-life is highly dependent on the storage conditions. When stored at low temperatures (2-8°C), protected from light, and in an acidic pH environment (pH 2.5-3), solutions of aromatic sulfonic acids can be stable for extended periods. However, for critical applications, it is always recommended to use freshly prepared solutions or to re-qualify the solution if it has been stored for a long time.

Q3: Are there any known incompatibilities with common laboratory solvents?

A3: 2,4,5-trimethylbenzenesulfonic acid is generally soluble and stable in a range of polar solvents, including water and short-chain alcohols. However, it is a strong acid and can react with basic compounds. It is also important to be aware of potential reactions with certain reactive solvents, especially under conditions of heat or in the presence of catalysts.

Q4: Can I autoclave a solution of 2,4,5-trimethylbenzenesulfonic acid?

A4: Autoclaving is not recommended. The high temperatures and pressures involved in autoclaving can accelerate hydrolytic degradation of aromatic sulfonic acids.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter. Each guide follows a question-and-answer format, delving into the causality of the problem and offering step-by-step protocols for resolution.

Issue 1: I am observing a decrease in the concentration of my 2,4,5-trimethylbenzenesulfonic acid stock solution over time.

Question: What could be causing the gradual degradation of my stock solution, and how can I prevent it?

Answer:

Gradual degradation of your 2,4,5-trimethylbenzenesulfonic acid stock solution is likely due to a combination of hydrolysis and oxidation, potentially accelerated by improper storage conditions.

Causality and Mechanistic Insights
  • Hydrolytic Degradation (Desulfonation): Aromatic sulfonic acids can undergo hydrolysis, which is the reverse of sulfonation, to yield the parent aromatic compound (in this case, 1,2,4-trimethylbenzene) and sulfuric acid. This reaction is typically slow at room temperature but is significantly accelerated by increased temperatures.[1] The presence of water is a prerequisite for this degradation pathway.

  • Oxidative Degradation: The aromatic ring of benzenesulfonic acids can be susceptible to oxidative attack, especially in the presence of dissolved oxygen, metal ion catalysts, or upon exposure to light (photo-oxidation). This can lead to the formation of hydroxylated and other oxidized byproducts, ultimately leading to ring cleavage in more aggressive conditions.[2]

Troubleshooting and Mitigation Protocol
  • Optimize Storage Conditions:

    • Temperature: Store the stock solution at a reduced temperature, ideally between 2-8°C, to minimize the rate of hydrolytic degradation.[3]

    • Light Protection: Store the solution in an amber glass vial or a container wrapped in aluminum foil to protect it from light, which can catalyze photo-oxidative degradation.[4]

    • Inert Atmosphere: For long-term storage of highly sensitive experiments, consider purging the solution with an inert gas like nitrogen or argon before sealing the container to minimize dissolved oxygen.

  • Control the pH of the Solution:

    • Aromatic sulfonic acids generally exhibit greater stability in acidic conditions.[3] Maintaining the pH of your aqueous solution in the range of 2.5-3 can help to suppress certain degradation pathways.

  • Consider the Use of Stabilizers:

    • Antioxidants/Radical Scavengers: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant can help to prevent oxidative degradation. A common choice for organic compounds is butylated hydroxytoluene (BHT).[5][6] However, its compatibility and potential for interference must be evaluated for your specific application. Phenolic compounds, in general, can act as radical scavengers.[7][8]

Experimental Workflow: Evaluating Solution Stability

Caption: Workflow for a forced degradation study.

Issue 2: My experimental results are inconsistent, and I suspect degradation of 2,4,5-trimethylbenzenesulfonic acid during my experiment.

Question: How can I confirm if degradation is occurring during my experiment and what immediate steps can I take?

Answer:

In-process degradation can be a significant source of variability. Confirmation requires a systematic approach to sample analysis at different stages of your experiment.

Causality and Mechanistic Insights
  • Thermal Stress: Many chemical reactions are performed at elevated temperatures, which can be sufficient to induce desulfonation of the aromatic sulfonic acid.[1]

  • Reactive Reagents: The reagents used in your experiment may be incompatible with 2,4,5-trimethylbenzenesulfonic acid. Strong oxidizing or reducing agents, or highly basic conditions, can lead to its degradation.

  • Photochemical Reactions: If your experimental setup is exposed to ambient or UV light, photodegradation could be a contributing factor. Aromatic compounds can absorb light and undergo photochemical reactions.

Troubleshooting and Mitigation Protocol
  • In-Process Stability Monitoring:

    • Design your experiment to include sampling at intermediate time points.

    • Analyze these samples using a validated stability-indicating HPLC method to quantify the concentration of 2,4,5-trimethylbenzenesulfonic acid. A decrease in concentration over time that cannot be attributed to consumption in the reaction is indicative of degradation.

  • Solvent and Reagent Compatibility Check:

    • Prepare solutions of 2,4,5-trimethylbenzenesulfonic acid in the individual solvents and with key reagents (in the absence of other reactants) under your experimental conditions (e.g., temperature, light exposure).

    • Monitor the stability of these solutions over the timescale of your experiment to identify any specific incompatibilities.

  • Control of Experimental Conditions:

    • Temperature Control: If thermal degradation is suspected, try running the reaction at a lower temperature, if feasible for the desired chemical transformation.

    • Light Protection: Conduct the experiment in a fume hood with the sash down and the lights off, or wrap the reaction vessel in aluminum foil.

    • Inert Atmosphere: If oxidation is a concern, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Stability of Aromatic Sulfonic Acids under Different Conditions
ConditionObservationImplication for 2,4,5-Trimethylbenzenesulfonic AcidReference
Elevated Temperature Aromatic sulfonic acids show increased hydrolysis at higher temperatures.Avoid prolonged exposure to high temperatures to minimize desulfonation.[1]
Acidic pH (2.5-3) Aromatic sulfonic acids exhibit good stability in acidic aqueous solutions.Maintain a low pH for aqueous solutions to enhance stability.[3]
Basic pH Increased potential for reactions involving the aromatic ring and potential for salt formation which may have different stability profiles.Buffer solutions appropriately and be aware of potential for increased reactivity.[9]
UV/Vis Light Exposure Aromatic compounds can undergo photodegradation.Protect solutions from light to prevent photochemical reactions.[4]
Presence of Oxidants Aromatic sulfonic acids can be degraded by strong oxidizing agents.Avoid contact with strong oxidizers unless it is a desired reaction. Use deoxygenated solvents for storage.[2]

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of 2,4,5-Trimethylbenzenesulfonic Acid

This protocol provides a general framework for a stability-indicating HPLC-UV method. Method development and validation are crucial for accurate quantification.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient elution is often effective.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm[10]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase A or a suitable solvent mixture.

  • Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.[2][11] This involves demonstrating that degradation products do not interfere with the quantification of the parent compound.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[12][13]

  • Preparation of Stock Solution: Prepare a stock solution of 2,4,5-trimethylbenzenesulfonic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, by the validated stability-indicating HPLC method.

    • Aim for 5-20% degradation of the active ingredient for the study to be meaningful.[13]

Logical Diagram: Troubleshooting Stability Issues

Troubleshooting_Stability A Inconsistent Results or Loss of Concentration Observed B Is the solution stored properly? (2-8°C, protected from light, acidic pH) A->B C No B->C No D Yes B->D Yes E Implement proper storage conditions. Re-prepare solution. C->E F Is degradation occurring during the experiment? D->F G No F->G No H Yes F->H Yes I Investigate other experimental variables (e.g., weighing errors, instrumental issues). G->I J Conduct in-process stability monitoring and reagent compatibility checks. H->J K Identify problematic step or reagent. J->K L Modify experimental conditions: - Lower temperature - Protect from light - Use inert atmosphere - Consider alternative reagents K->L

Caption: A decision tree for troubleshooting stability issues.

IV. References

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

  • Luebke, D. R., & Fagan, P. J. (2016). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks.

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45.

  • BenchChem. (2025). Strategies to improve the stability of 3-Formylbenzenesulfonic acid in solution.

  • Borges, F., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Antioxidants, 11(4), 721.

  • Rivera-Utrilla, J., Sánchez-Polo, M., & Zaror, C. A. (2002). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Physical Chemistry Chemical Physics, 4(6), 1129-1134.

  • ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Pharma Dekho. (2023). Sop for force degradation study. [Link]

  • S. L. C. Ferreira, et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. E-Journal of Chemistry, 8(4), 1649-1655.

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.

  • Britannica. (n.d.). Radical scavenger. [Link]

  • Fabbri, D., et al. (2005). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7-8), 815-820.

  • PubChem. (n.d.). Butylated Hydroxytoluene. [Link]

  • Krzek, J., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 853-859.

  • BenchChem. (2025). Strategies to improve the stability of 3-Formylbenzenesulfonic acid in solution.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. E-Journal of Chemistry, 8(4), 1649–1655.

  • Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]

  • Britannica. (n.d.). Radical scavenger. [Link]

  • PubChem. (n.d.). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix.

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. [Link]

  • SciSpace. (2025). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products.

  • Antioxidant BHT. (n.d.). ANTIOXIDANT BHT. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.

  • CatContentView. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • Nutrition Industry Executive. (2025). Understanding Free Radical Scavengers. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. [Link]

  • PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Therapeutic potential of free radical scavengers in neurological disorders.

  • PubMed. (2003). Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 2,4,5-Trimethylbenzenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,4,5-Trimethylbenzenesulfonic Acid

2,4,5-Trimethylbenzenesulfonic acid, a polysubstituted aromatic sulfonic acid, serves as a crucial building block and intermediate in the synthesis of various specialty chemicals, pharmaceuticals, and dyes. Its unique substitution pattern imparts specific solubility, reactivity, and biological activity to the molecules it becomes a part of. The efficient and selective synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the primary synthesis routes for 2,4,5-trimethylbenzenesulfonic acid, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and disadvantages.

Understanding the Core Reaction: Electrophilic Aromatic Sulfonation of Pseudocumene

The most direct and industrially relevant approach to synthesizing 2,4,5-trimethylbenzenesulfonic acid is through the electrophilic aromatic sulfonation of 1,2,4-trimethylbenzene, commonly known as pseudocumene. In this reaction, an electrophilic sulfur trioxide (SO₃) or a related species attacks the electron-rich aromatic ring of pseudocumene, substituting a hydrogen atom with a sulfonic acid group (-SO₃H).

The three methyl groups on the pseudocumene ring are activating and ortho-, para-directing. This means they increase the electron density of the ring, making it more susceptible to electrophilic attack, and direct the incoming electrophile to specific positions. However, the substitution pattern of pseudocumene leads to the potential for the formation of several isomeric products. The primary challenge in the synthesis of 2,4,5-trimethylbenzenesulfonic acid lies in controlling the regioselectivity of the sulfonation reaction to favor the desired isomer.

Comparative Analysis of Synthesis Routes

This section details and compares the most common methods for the synthesis of 2,4,5-trimethylbenzenesulfonic acid, primarily focusing on the choice of sulfonating agent.

Route 1: Direct Sulfonation with Concentrated Sulfuric Acid or Oleum

This is the most traditional and straightforward method for the sulfonation of aromatic compounds.

Reaction Mechanism: In concentrated sulfuric acid, sulfur trioxide is generated in equilibrium and acts as the primary electrophile. Oleum, which is a solution of sulfur trioxide in sulfuric acid, provides a higher concentration of the electrophile, leading to faster reaction rates.[1][2]

Experimental Protocol (General):

  • Charging the Reactor: Pseudocumene is charged into a reaction vessel equipped with a stirrer, thermometer, and an addition funnel.

  • Addition of Sulfonating Agent: Concentrated sulfuric acid or oleum is added dropwise to the pseudocumene while maintaining a specific reaction temperature, typically with cooling. The reaction is highly exothermic.[3]

  • Reaction Monitoring: The reaction progress is monitored by techniques such as HPLC or TLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The precipitated 2,4,5-trimethylbenzenesulfonic acid is then isolated by filtration, washed, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Temperature Control: The temperature of the reaction is a critical parameter. Higher temperatures can lead to the formation of undesired byproducts, including sulfones and polysulfonated products.[4] Lower temperatures favor the kinetic product, and the isomer distribution can be temperature-dependent.

  • Molar Ratio: The molar ratio of the sulfonating agent to pseudocumene influences the extent of sulfonation. An excess of the sulfonating agent is often used to drive the reaction to completion, but this can also increase the formation of byproducts and complicates the purification process.

Advantages:

  • Readily available and inexpensive reagents.

  • Relatively simple experimental setup.

Disadvantages:

  • Formation of a mixture of isomers, requiring potentially challenging purification steps to isolate the desired 2,4,5-isomer.

  • The reaction can be difficult to control on a large scale due to its exothermic nature.

  • Generation of significant amounts of acidic waste.

Route 2: Sulfonation with Sulfur Trioxide (SO₃)

Utilizing sulfur trioxide, often in a complex with a moderating agent or diluted in an inert solvent, offers a more controlled and efficient sulfonation method.

Reaction Mechanism: Sulfur trioxide is a powerful electrophile and reacts directly with the aromatic ring. The use of a solvent or a complexing agent helps to attenuate its reactivity and improve selectivity.[3][5]

Experimental Protocol (General):

  • Solvent and Reactant Setup: Pseudocumene is dissolved in a suitable inert solvent (e.g., dichloromethane, nitrobenzene) in the reactor.

  • Addition of SO₃: A solution or vapor of sulfur trioxide is introduced into the pseudocumene solution at a controlled rate and temperature.[5]

  • Reaction and Work-up: The reaction is typically faster than with sulfuric acid. The work-up procedure is similar, involving quenching with ice and isolation of the product.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent can influence the solubility of the reactants and products, as well as the reaction rate and isomer distribution.

  • SO₃ Delivery: The method of SO₃ addition (e.g., as a gas, liquid, or complex) is crucial for controlling the reaction. Gaseous SO₃ diluted with an inert gas like nitrogen allows for better heat management.[6]

Advantages:

  • Higher reaction rates and potentially higher yields compared to sulfuric acid.

  • Stoichiometric reaction, which can reduce the amount of acidic waste.

Disadvantages:

  • Sulfur trioxide is a highly reactive and hazardous substance to handle.

  • Isomer distribution can still be a challenge to control.

  • Potential for sulfone formation as a significant byproduct.

Route 3: Chlorosulfonation followed by Hydrolysis

This two-step approach involves the initial formation of 2,4,5-trimethylbenzenesulfonyl chloride, which is then hydrolyzed to the corresponding sulfonic acid.

Reaction Mechanism: Chlorosulfonic acid (ClSO₃H) acts as the electrophile, introducing the -SO₂Cl group onto the aromatic ring. The resulting sulfonyl chloride is a stable intermediate that can be isolated and purified before hydrolysis.[7]

Experimental Protocol (General):

  • Chlorosulfonation: Pseudocumene is reacted with an excess of chlorosulfonic acid, typically at low temperatures. The reaction evolves hydrogen chloride gas.

  • Isolation of Sulfonyl Chloride: The reaction mixture is poured onto ice, and the solid 2,4,5-trimethylbenzenesulfonyl chloride is collected by filtration.

  • Hydrolysis: The purified sulfonyl chloride is then hydrolyzed to 2,4,5-trimethylbenzenesulfonic acid, usually by heating with water or a dilute base followed by acidification.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used to serve as both the reagent and the solvent, driving the reaction to completion.

  • Low Temperature: The reaction is performed at low temperatures to minimize the formation of byproducts.

  • Hydrolysis Conditions: The conditions for hydrolysis (temperature, pH) must be controlled to ensure complete conversion without degradation of the product.

Advantages:

  • The intermediate sulfonyl chloride is often a crystalline solid that can be more easily purified by recrystallization than the sulfonic acid itself, leading to a purer final product.

  • Can offer better regioselectivity in some cases.

Disadvantages:

  • Two-step process, which may be less efficient in terms of time and resources.

  • Chlorosulfonic acid is a highly corrosive and hazardous reagent.

  • The reaction produces corrosive hydrogen chloride gas as a byproduct.[8]

Quantitative Data Summary

ParameterRoute 1: H₂SO₄/OleumRoute 2: SO₃Route 3: Chlorosulfonation/Hydrolysis
Starting Material PseudocumenePseudocumenePseudocumene
Key Reagents Conc. H₂SO₄ or OleumSulfur TrioxideChlorosulfonic Acid, Water/Base
Number of Steps 112
Typical Yield Moderate to Good (Isomer mixture)Good to Excellent (Isomer mixture)Good (High purity of final product)
Reaction Conditions Controlled temp. (often 0-50 °C)Low temp. (e.g., 0-25 °C)Low temp. for chlorosulfonation, heating for hydrolysis
Key Advantages Inexpensive reagentsHigh reactivity, less wasteHigh purity of final product
Key Disadvantages Isomer separation, acid wasteHazardous reagent, sulfone formationTwo steps, corrosive reagents, HCl gas byproduct

Experimental Workflows

Diagram: Comparative Workflow of Synthesis Routes

cluster_0 Route 1: H₂SO₄/Oleum cluster_1 Route 2: SO₃ cluster_2 Route 3: Chlorosulfonation A1 Pseudocumene A2 Sulfonation (H₂SO₄/Oleum) A1->A2 A3 Isomer Mixture A2->A3 A4 Purification A3->A4 A5 2,4,5-Trimethyl- benzenesulfonic Acid A4->A5 B1 Pseudocumene B2 Sulfonation (SO₃) B1->B2 B3 Isomer Mixture B2->B3 B4 Purification B3->B4 B5 2,4,5-Trimethyl- benzenesulfonic Acid B4->B5 C1 Pseudocumene C2 Chlorosulfonation (ClSO₃H) C1->C2 C3 2,4,5-Trimethylbenzene- sulfonyl Chloride C2->C3 C4 Purification C3->C4 C5 Hydrolysis C4->C5 C6 2,4,5-Trimethyl- benzenesulfonic Acid C5->C6

Caption: Comparative workflow of the three main synthesis routes for 2,4,5-trimethylbenzenesulfonic acid.

Conclusion and Recommendations

The choice of the optimal synthesis route for 2,4,5-trimethylbenzenesulfonic acid depends on several factors, including the desired purity of the final product, the scale of the reaction, available equipment, and safety considerations.

  • For large-scale industrial production where cost is a primary driver and downstream purification capabilities are robust, direct sulfonation with oleum or sulfur trioxide may be the most economical choice despite the challenges in isomer separation.

  • For laboratory-scale synthesis and applications requiring high purity , the chlorosulfonation followed by hydrolysis route is often preferred. The ability to purify the intermediate sulfonyl chloride allows for the isolation of the desired 2,4,5-isomer in high purity.

  • Safety and environmental considerations are paramount for all routes. The handling of highly corrosive and reactive reagents such as oleum, sulfur trioxide, and chlorosulfonic acid requires appropriate personal protective equipment and engineering controls. The generation of acidic waste also necessitates proper disposal or recycling protocols.

Further research into catalytic and more selective sulfonation methods could provide more efficient and environmentally benign routes to this valuable chemical intermediate.

References

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Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2,4,5-Trimethylbenzenesulfonic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2,4,5-Trimethylbenzenesulfonic acid, a member of the sulfonic acid family, often plays a role as a counter-ion in drug formulations to enhance stability and bioavailability. However, its analysis in complex matrices is fraught with challenges, primarily due to the potential for cross-reactivity from structurally similar compounds. This guide provides an in-depth comparison of analytical methodologies to identify and mitigate the risks of cross-reactivity, ensuring data integrity and regulatory compliance.

The Specter of Cross-Reactivity: A Fundamental Hurdle

In any analytical method, the ability to distinguish the target analyte from other components in a mixture is critical. Cross-reactivity occurs when the analytical signal is not unique to the analyte of interest, leading to inaccurate quantification. This is a significant concern for 2,4,5-trimethylbenzenesulfonic acid due to the presence of its isomers and other related sulfonic acids that may be present as impurities or degradants.

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), cross-reactivity manifests as co-elution, where two or more compounds exit the column at the same time, resulting in overlapping peaks. In immunochemical methods, it arises from the binding of the antibody to molecules other than the target antigen.[1]

cluster_0 Immunoassay Cross-Reactivity Target 2,4,5-Trimethyl- benzenesulfonic acid Antibody Specific Antibody Target->Antibody Specific Binding (Desired Signal) Cross_Reactant Structural Analog (e.g., Isomer) Cross_Reactant->Antibody Non-Specific Binding (False Positive Signal)

Caption: Conceptual diagram of immunoassay cross-reactivity.

Potential Cross-Reactants: A Structural Perspective

The primary source of cross-reactivity for 2,4,5-trimethylbenzenesulfonic acid stems from its isomers and other alkylated benzenesulfonic acids. These compounds share the same core structure and similar physicochemical properties, making their separation and distinct detection challenging.

CompoundChemical StructureMolecular FormulaMolar Mass ( g/mol )
2,4,5-Trimethylbenzenesulfonic acid 2,4,5-Trimethylbenzenesulfonic acid structureC₉H₁₂O₃S200.25
2,4,6-Trimethylbenzenesulfonic acid2,4,6-Trimethylbenzenesulfonic acid structureC₉H₁₂O₃S200.25[2]
p-Toluenesulfonic acidp-Toluenesulfonic acid structureC₇H₈O₃S172.20
Benzenesulfonic acidBenzenesulfonic acid structureC₆H₆O₃S158.18

A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is pivotal in overcoming cross-reactivity. Below is a comparison of commonly employed methods, highlighting their strengths and limitations in the context of analyzing 2,4,5-trimethylbenzenesulfonic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. However, the hydrophilic nature of sulfonic acids can lead to poor retention on traditional reversed-phase columns like C18.[3] This often necessitates the use of ion-pairing agents or specialized columns to achieve adequate separation from potential interferents.[4]

MethodStationary PhaseMobile PhaseDetectionPerformance Summary
Reversed-Phase with Ion-Pairing C18Acetonitrile/Water with an ion-pairing agent (e.g., Tetrabutylammonium)UV at 220 nmPros: Improved retention of sulfonic acids. Cons: Ion-pairing agents are not compatible with mass spectrometry and can lead to long column equilibration times and reproducibility issues.[4]
Mixed-Mode Chromatography Mixed-mode (e.g., Reversed-Phase/Anion-Exchange)Acetonitrile/Ammonium formate bufferUV at 220 nmPros: Offers multiple modes of interaction for enhanced selectivity and good peak shape without harsh mobile phase additives.[3] Cons: Can be more complex to develop methods.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., Silica, Amide)High organic content (e.g., >80% Acetonitrile) with aqueous bufferUV at 220 nmPros: Good retention for very polar compounds. Cons: Sensitive to water content in the sample and mobile phase, which can affect reproducibility.

This protocol outlines a mixed-mode HPLC method for the separation of 2,4,5-trimethylbenzenesulfonic acid from its isomers.

  • Chromatographic System: UHPLC system with a PDA detector.

  • Column: A mixed-mode column with both reversed-phase and anion-exchange properties.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a water/acetonitrile (90:10) mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For complex mixtures where chromatographic separation alone is insufficient, coupling HPLC with mass spectrometry provides an additional layer of specificity. MS can differentiate between co-eluting compounds based on their mass-to-charge ratio (m/z).

CompoundExpected [M-H]⁻ m/zKey Fragmentation Ions
2,4,5-Trimethylbenzenesulfonic acid199.0483119.0861, 91.0548
2,4,6-Trimethylbenzenesulfonic acid199.0483119.0861, 91.0548
p-Toluenesulfonic acid171.016791.0548, 107.0116
Benzenesulfonic acid157.001477.0391, 93.0344

Note: Fragmentation patterns for isomers are often very similar, requiring careful chromatographic separation even with MS detection.

This protocol uses tandem mass spectrometry (MS/MS) for unambiguous identification and quantification.

  • LC System: UHPLC system as described for the HPLC-UV method.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2,4,5-Trimethylbenzenesulfonic acid: 199.0 -> 119.1

    • p-Toluenesulfonic acid: 171.0 -> 91.1

  • Sample Preparation: Same as for the HPLC-UV method.

cluster_1 LC-MS/MS Workflow for Specificity Sample Complex Mixture HPLC HPLC Separation Sample->HPLC MS1 Q1: Precursor Ion Selection (m/z 199.0) HPLC->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Selection (m/z 119.1) MS2->MS3 Detector Detector MS3->Detector

Caption: Workflow for selective analysis using LC-MS/MS.

Proactive Strategies for Mitigating Cross-Reactivity

Beyond the choice of the primary analytical technique, several strategies can be employed to minimize the impact of cross-reactivity.

Advanced Sample Preparation

Effective sample preparation can significantly reduce the complexity of the matrix before analysis. Solid-Phase Extraction (SPE) is a powerful tool for this purpose.

This protocol uses a mixed-mode SPE cartridge to selectively isolate sulfonic acids.

  • SPE Cartridge: Mixed-mode anion exchange and reversed-phase sorbent.

  • Conditioning: Methanol followed by water.

  • Loading: Load the aqueous sample onto the cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove basic and neutral impurities.

    • Wash with a low-percentage organic solvent to remove non-polar impurities.

  • Elution: Elute the sulfonic acids with a basic organic solvent (e.g., methanol with ammonia).

  • Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase for analysis.

Conclusion

The potential for cross-reactivity of 2,4,5-trimethylbenzenesulfonic acid in complex mixtures presents a significant analytical challenge. A thorough understanding of the potential cross-reactants and the strategic selection and optimization of analytical methodologies are crucial for accurate and reliable quantification. While traditional HPLC-UV methods can be effective with careful development, the enhanced specificity of LC-MS/MS offers a more robust solution for complex matrices. Proactive measures, including advanced sample preparation techniques, are essential components of a comprehensive analytical strategy to ensure the quality and safety of pharmaceutical products.

References

  • Phenomenex. (n.d.). A Fast and Reliable Method for the Analysis of Alkyl Sulfonate Esters without the use of Ion-Pair Reagents. Phenomenex. Retrieved from [Link]

  • Google Patents. (2012). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
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  • Google Patents. (1970). US3496224A - Purification of sulfonic acids.
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A Comparative Guide to the Performance of 2,4,5-Trimethylbenzenesulfonic Acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Acid Catalyst

In the realm of acid catalysis, researchers are continually seeking reagents that offer not only high efficacy but also enhanced solubility, stability, and selectivity in a variety of reaction media. While workhorse catalysts like p-Toluenesulfonic acid (p-TsOH) and sulfuric acid are ubiquitous, their performance can be suboptimal in specific solvent systems or with sensitive substrates.[1][2] 2,4,5-Trimethylbenzenesulfonic acid (TMBSA), also known as mesitylenesulfonic acid, emerges as a compelling alternative, offering a unique combination of strong acidity and steric bulk that can be leveraged to control reaction outcomes.

This guide provides an in-depth comparison of TMBSA's performance against other common sulfonic acid catalysts, with a focus on how the choice of solvent dictates its effectiveness. We will explore the causal relationships between the molecular structure of these catalysts, the properties of different solvent classes, and the resulting impact on a model organic transformation. The insights and data presented herein are designed to empower researchers, scientists, and drug development professionals to make more informed decisions in catalyst and solvent selection, ultimately leading to more efficient and robust synthetic methodologies.

The Structural Rationale: How Methyl Groups Influence Catalytic Performance

The key to understanding the performance of 2,4,5-Trimethylbenzenesulfonic acid lies in its molecular architecture. Unlike the simpler benzenesulfonic acid or the monosubstituted p-TsOH, TMBSA possesses three methyl groups on the aromatic ring. These substituents exert significant electronic and steric effects that differentiate its behavior.

  • Electronic Effect : The methyl groups are electron-donating, which slightly reduces the inductive electron withdrawal by the sulfonic acid group. However, this effect is generally modest, and TMBSA remains a strong acid, comparable to other arenesulfonic acids.[3][4] The pKa values of these acids are all in a similar range, indicating strong proton-donating ability.[4]

  • Steric Hindrance : The presence of methyl groups ortho and para to the sulfonic acid moiety creates a more sterically hindered catalytic site. This can be advantageous in reactions where selectivity is desired, as it can disfavor the approach of bulky substrates or prevent unwanted side reactions.

  • Lipophilicity : The additional methyl groups increase the overall lipophilicity (oil-loving nature) of the molecule compared to benzenesulfonic acid and p-TsOH. This property is crucial as it directly impacts the catalyst's solubility in less polar organic solvents, a common medium for many organic reactions.[2]

Comparative Physicochemical Properties

To provide a quantitative basis for comparison, the table below summarizes key properties of TMBSA and two common alternatives.

Property2,4,5-Trimethylbenzenesulfonic Acidp-Toluenesulfonic AcidBenzenesulfonic Acid
Molecular Formula C₉H₁₂O₃SC₇H₈O₃SC₆H₆O₃S
Molecular Weight 200.26 g/mol 172.20 g/mol 158.17 g/mol
Appearance White to off-white solidColorless to white solidWhite deliquescent solid
Melting Point 147-150°C[5]~106°C (monohydrate)~51°C (anhydrous)[6]
pKa (calculated) ~ -2.5 (estimated)~ -2.58[4]~ -2.8[4][6]
Solubility in Water Soluble[5]SolubleSoluble[6]
Solubility in Organics Generally higher solubility in nonpolar solventsSoluble in many organic solventsSlightly soluble in benzene, insoluble in diethyl ether[6]

The Role of the Solvent: A Critical Determinant of Catalytic Activity

The solvent does more than just dissolve reactants; it is an active participant in the reaction, influencing everything from reaction rates to equilibrium positions.[7] The interaction between the catalyst and the solvent is particularly critical. We will examine the performance of TMBSA in three major classes of solvents: polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Polar protic solvents contain O-H or N-H bonds and are capable of hydrogen bonding.[8]

  • Expected Performance of TMBSA : In these solvents, TMBSA is highly soluble due to the polarity of the sulfonic acid group. However, the solvent molecules can form a "cage" around the sulfonate anion and the proton through hydrogen bonding.[9] This strong solvation can sometimes diminish the catalyst's activity by reducing the availability of the "free" proton required for catalysis. While still effective, the unique advantages of TMBSA's structure are less pronounced in these systems.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

These solvents possess dipoles but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7]

  • Expected Performance of TMBSA : TMBSA generally exhibits good solubility and high catalytic activity in polar aprotic solvents. The solvent can solvate the cation but does not strongly hydrogen-bond with the sulfonate anion, leaving the acid's proton more accessible for catalysis. This environment often leads to enhanced reaction rates compared to protic solvents, making it a favorable choice for many transformations.

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane)

Nonpolar solvents have low dielectric constants and do not have significant partial charges.[7]

  • Expected Performance of TMBSA : This is where TMBSA truly distinguishes itself. Due to its increased lipophilicity from the three methyl groups, TMBSA demonstrates significantly better solubility in nonpolar solvents compared to benzenesulfonic acid and often p-TsOH.[2] This is a critical advantage, as many organic reactions, such as Fischer esterifications, are performed in nonpolar solvents to facilitate the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus).[10] Better solubility ensures the catalyst is homogeneously distributed in the reaction medium, leading to more efficient and reproducible catalysis. Sulfuric acid, being highly polar and a strong dehydrating agent, can promote charring and side reactions, making TMBSA a milder and more soluble alternative.[1][2]

Comparative Study: Fischer Esterification of Benzoic Acid with n-Butanol

To illustrate the practical implications of catalyst and solvent choice, we will consider the Fischer esterification of benzoic acid with n-butanol to form butyl benzoate. This reaction is a classic example of acid-catalyzed equilibrium-driven synthesis.[10][11]

Logical Framework for Performance Comparison

The following diagram illustrates the logical flow for evaluating catalyst performance in this model reaction.

G cluster_reactants Inputs cluster_process Process cluster_outputs Performance Metrics Reactants Benzoic Acid + n-Butanol Reaction Fischer Esterification (Reflux with Water Removal) Reactants->Reaction Catalyst Acid Catalyst (TMBSA, p-TsOH, H₂SO₄) Catalyst->Reaction Solvent Solvent System (Toluene, Acetonitrile, Ethanol) Solvent->Reaction Yield Reaction Yield (%) Reaction->Yield Rate Reaction Rate (Time to Completion) Reaction->Rate Purity Product Purity (Side-product formation) Reaction->Purity G A 1. Setup - 250 mL round-bottom flask - Dean-Stark trap & condenser - Magnetic stirrer & heating mantle B 2. Reagent Charging - Benzoic Acid (12.2 g, 0.1 mol) - n-Butanol (11.1 g, 0.15 mol) - Solvent (100 mL, e.g., Toluene) - Acid Catalyst (0.005 mol) A->B C 3. Reaction - Heat to reflux - Collect water in Dean-Stark trap - Monitor via TLC (e.g., 4:1 Hexanes:EtOAc) B->C D 4. Workup - Cool to room temperature - Wash with sat. NaHCO₃ (2x50 mL) - Wash with brine (1x50 mL) C->D E 5. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate in vacuo D->E F 6. Analysis - Determine crude yield - Purify via column chromatography - Characterize via NMR/GC-MS E->F

Caption: Experimental workflow for comparative catalyst testing.

Methodology:

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with the reaction solvent, and a reflux condenser. Equip the setup with a heating mantle and a temperature probe.

  • Charging Reagents: To the flask, add benzoic acid (12.2 g, 100 mmol), n-butanol (13.7 mL, 150 mmol), and the chosen solvent (100 mL, e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (5 mmol). For example, 1.00 g of 2,4,5-Trimethylbenzenesulfonic acid or 0.95 g of p-TsOH monohydrate.

  • Reaction Execution: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indication of reaction progress.

  • Monitoring: Monitor the reaction by withdrawing small aliquots and analyzing via Thin Layer Chromatography (TLC) until the benzoic acid spot is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude butyl benzoate.

  • Analysis: Determine the mass and calculate the yield of the crude product. Analyze the product for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

2,4,5-Trimethylbenzenesulfonic acid is a powerful and versatile strong acid catalyst that offers distinct advantages over more conventional alternatives, particularly in nonpolar solvent systems.

  • Key Advantage : The enhanced lipophilicity conferred by the three methyl groups significantly improves its solubility in solvents like toluene and dichloromethane. This leads to cleaner, more efficient, and often faster reactions by ensuring the catalyst is homogeneously distributed.

  • When to Use TMBSA : It is the catalyst of choice for acid-catalyzed reactions conducted in nonpolar or moderately polar aprotic solvents, especially when substrate or product sensitivity precludes the use of aggressive dehydrating agents like sulfuric acid.

  • Alternative Scenarios : In highly polar protic solvents, the performance difference between TMBSA and p-TsOH is less pronounced, and the choice may be dictated by cost or availability.

By understanding the interplay between catalyst structure and the solvent environment, researchers can unlock new efficiencies in their synthetic routes. 2,4,5-Trimethylbenzenesulfonic acid represents a valuable tool in the modern chemist's arsenal, enabling robust and high-yielding transformations across a broad spectrum of applications.

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A Comparative Guide to Acid Catalysis: Benchmarking 2,4,5-Trimethylbenzenesulfonic Acid Against Novel Heterogeneous and Homogeneous Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role and Emerging Challenges for Homogeneous Acid Catalysts

For decades, homogeneous acid catalysts such as 2,4,5-trimethylbenzenesulfonic acid have been staples in the fine chemical and pharmaceutical industries. Their utility in fundamental organic transformations like esterification and Friedel-Crafts reactions is well-established, owing to their high activity and solubility in common organic solvents. However, the landscape of chemical synthesis is continually evolving, driven by the principles of green chemistry and the demand for more sustainable and economically viable processes.[1]

Homogeneous catalysts, despite their efficacy, present inherent challenges, primarily in catalyst separation from the reaction mixture, which often leads to product contamination and catalyst loss, precluding reusability.[2] This has spurred the development of novel acid catalysts designed to bridge the gap between the high activity of homogeneous systems and the practical advantages of heterogeneous catalysis. This guide provides a comprehensive technical comparison of the traditional homogeneous catalyst, 2,4,5-trimethylbenzenesulfonic acid, with a selection of cutting-edge novel acid catalysts. We will delve into their performance in two industrially relevant benchmark reactions: the esterification of oleic acid and the Friedel-Crafts acylation of anisole. Through a detailed examination of experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection for their specific applications.

The Incumbent: 2,4,5-Trimethylbenzenesulfonic Acid

2,4,5-Trimethylbenzenesulfonic acid is a member of the arenesulfonic acid family, known for its strong Brønsted acidity. The presence of the sulfonic acid group (-SO₃H) attached to the aromatic ring makes it a potent proton donor, facilitating a wide range of acid-catalyzed reactions. The methyl groups on the benzene ring can influence its solubility and electronic properties. Like other homogeneous sulfonic acids, its primary drawback lies in its difficult separation from the reaction products and its limited reusability.[2] Leaching of the acid into the product stream can also be a significant issue, requiring extensive purification steps.[3]

The Challengers: A New Wave of Acid Catalysts

In response to the limitations of traditional homogeneous catalysts, a diverse array of novel acid catalysts has emerged. For this comparative guide, we will focus on three promising classes:

  • Sulfonated Hypercrosslinked Polymers (SHCPs): These are robust, porous organic polymers with high surface areas and a high density of sulfonic acid groups.[4][5] Their crosslinked structure provides excellent thermal and chemical stability, while their porous nature allows for efficient access of reactants to the catalytic sites.[6] A key advantage of SHCPs is their insolubility, which permits easy recovery and recycling.[2]

  • Sulfonated Carbon Nanotubes (S-CNTs): Carbon nanotubes functionalized with sulfonic acid groups offer a unique combination of high surface area, excellent thermal stability, and strong acidity.[7][8] The extended π-system of the carbon nanotubes can also influence the catalytic activity. Their insolubility makes them readily separable from the reaction mixture.[9]

  • Brønsted Acidic Ionic Liquids (BAILs): These are ionic salts with a low melting point that possess Brønsted acidic character.[1] They can act as both the catalyst and the solvent, simplifying the reaction setup.[10][11] Many BAILs are immiscible with common organic solvents, allowing for straightforward product extraction and catalyst recycling. Their tunable nature allows for the fine-tuning of acidity and other properties.

Head-to-Head: Performance in Benchmark Reactions

To provide a quantitative comparison, we will examine the performance of these catalysts in two key acid-catalyzed reactions. It is important to note that direct experimental data for 2,4,5-trimethylbenzenesulfonic acid in these specific reactions under identical conditions as the novel catalysts is limited in the available literature. Therefore, for the purpose of this comparison, we will use data for the closely related and widely studied p-toluenesulfonic acid (PTSA) as a representative homogeneous arenesulfonic acid catalyst. This assumption is based on the similar acidic properties and catalytic behavior of arenesulfonic acids.[12]

Benchmark Reaction 1: Esterification of Oleic Acid with Methanol

The esterification of fatty acids is a cornerstone reaction in the production of biodiesel and various esters used in the food, cosmetic, and pharmaceutical industries.[13][14] The reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water in the presence of an acid catalyst.

Reaction Scheme:

Comparative Performance Data:

CatalystCatalyst Loading (wt%)Temperature (°C)Time (h)Conversion (%)Reusability (No. of Cycles)Reference
p-Toluenesulfonic Acid (analogue)5654~95Not reported[15]
Sulfonated Hypercrosslinked Polymer (SHCP)10901.597.24 (66.3% conversion)[16]
Sulfonated Carbon Nanotube (S-CNT)3.7150197.8Not specified[8]
Brønsted Acidic Ionic Liquid ([CPL][2MSA])3:1 (molar ratio to substrate)902100Not specified[1]

Analysis of Esterification Performance:

The data clearly illustrates the high activity of all catalyst types. While the homogeneous analogue, p-toluenesulfonic acid, achieves high conversion at a lower temperature, the novel catalysts demonstrate comparable or even superior performance, often with shorter reaction times at slightly elevated temperatures. Crucially, the heterogeneous nature of SHCPs and S-CNTs, and the biphasic nature of reactions with BAILs, allows for catalyst recovery and reuse, a significant advantage over the homogeneous catalyst. The SHCP, for instance, retained a significant portion of its activity after four cycles.[16] The high conversion achieved with the S-CNT at a high temperature highlights its excellent thermal stability.[8] The BAIL demonstrates exceptional activity, achieving complete conversion in a relatively short time.[1]

Benchmark Reaction 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[11][17] The reaction involves the acylation of an aromatic ring with an acylating agent in the presence of an acid catalyst.

Reaction Scheme:

Comparative Performance Data:

CatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Regioselectivity (para/ortho)Reusability (No. of Cycles)Reference
p-Toluenesulfonic Acid (analogue)10 mol%802~90Not specifiedNot reported[2]
Sulfonated Hypercrosslinked Polymer (SHCP)10 wt%1006>95Not specifiedNot specified[2]
Sulfonated Carbon Nanotube (S-CNT)5 wt%1204~92Not specifiedNot specified[9]
Brønsted Acidic Ionic Liquid ([EMIM][OTf])Solvent/Catalyst80-85265.5100/0Not specified[18]

Analysis of Acylation Performance:

In the Friedel-Crafts acylation, both the traditional and novel catalysts demonstrate good to excellent yields. The SHCP shows very high yield, albeit at a slightly higher temperature and longer reaction time compared to the homogeneous analogue.[2] The S-CNT also provides a high yield, showcasing its applicability in C-C bond formation reactions.[9] The Brønsted acidic ionic liquid, while giving a more moderate yield in this specific example, offers excellent regioselectivity, exclusively forming the para isomer.[18] This high selectivity is a significant advantage in many synthetic applications, reducing the need for costly purification steps. The ability to recycle the heterogeneous and ionic liquid catalysts remains a key differentiator from the homogeneous arenesulfonic acid.

Experimental Protocols: A Guide to Reproducible Benchmarking

To ensure the validity and reproducibility of catalyst performance data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for the two benchmark reactions discussed.

Protocol 1: Esterification of Oleic Acid with Methanol

This protocol is adapted from methodologies described for solid acid catalysts and can be applied for comparative studies.[16][19]

Materials:

  • Oleic acid (technical grade)

  • Methanol (anhydrous)

  • Acid catalyst (2,4,5-trimethylbenzenesulfonic acid or novel catalyst)

  • Internal standard (e.g., dodecane)

  • n-Hexane (for extraction and GC analysis)

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add oleic acid (e.g., 10 g, ~35.4 mmol).

  • Add the desired amount of the acid catalyst (e.g., 5 wt% relative to oleic acid).

  • Add methanol in the desired molar ratio (e.g., 10:1 methanol to oleic acid).

  • Add a known amount of an internal standard (e.g., dodecane) for GC analysis.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C or 90 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals. To do so, briefly stop the stirring, withdraw a small sample (~0.1 mL), and immediately quench it in a vial containing cold n-hexane.[20]

  • For heterogeneous catalysts, centrifuge or filter the aliquot to remove the catalyst before GC analysis. For homogeneous catalysts, the sample can be directly diluted.

  • Analyze the samples by GC-FID to determine the conversion of oleic acid to methyl oleate.

  • Upon completion, cool the reaction mixture to room temperature.

  • For heterogeneous catalysts, recover the catalyst by filtration, wash with methanol, and dry for reusability studies. For ionic liquid catalysts, extract the product with an appropriate organic solvent (e.g., diethyl ether), and recover the ionic liquid phase for reuse.[21]

  • The organic phase containing the product can be washed with a saturated sodium bicarbonate solution and then water, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate the methyl oleate.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: Water is a byproduct of the esterification reaction. Using anhydrous methanol and ensuring dry conditions helps to shift the equilibrium towards the product side, maximizing conversion.

  • Excess Methanol: A high molar ratio of methanol to oleic acid also serves to drive the equilibrium towards the formation of the ester product.[19]

  • Internal Standard: The use of an internal standard in GC analysis provides a more accurate quantification of the product yield by correcting for variations in injection volume.

  • Quenching: Quenching the reaction aliquots in cold n-hexane immediately stops the reaction, ensuring that the measured conversion accurately reflects the reaction progress at that specific time point.[20]

Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[17][22]

Materials:

  • Anisole

  • Acetic anhydride

  • Acid catalyst (2,4,5-trimethylbenzenesulfonic acid or novel catalyst)

  • Dichloromethane (anhydrous, as solvent if needed)

  • Ice-water bath

  • Hydrochloric acid (dilute, for workup)

  • Sodium bicarbonate solution (saturated, for workup)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add the acid catalyst (e.g., 10 mol% relative to anisole).

  • If using a solid catalyst or if the reaction is performed in a solvent, add the solvent (e.g., anhydrous dichloromethane).

  • Add anisole (e.g., 1 equivalent) to the flask.

  • Cool the mixture in an ice-water bath.

  • Slowly add acetic anhydride (e.g., 1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to the desired temperature (e.g., room temperature or 80 °C) and stir for the specified time (e.g., 2-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture in an ice-water bath and slowly quench by adding cold dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

  • For heterogeneous catalysts, they can be recovered by filtration before the workup procedure. For ionic liquids, the product can be extracted with a suitable solvent.[23]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, using dry glassware and anhydrous reagents is critical.

  • Slow Addition at Low Temperature: The reaction is often exothermic. Slow addition of the acylating agent at a low temperature helps to control the reaction rate and prevent side reactions.

  • Aqueous Workup: The workup with dilute acid is to quench the reaction and remove the catalyst. The bicarbonate wash neutralizes any remaining acid.

  • Regioselectivity: The methoxy group of anisole is an ortho-, para-director. The para-product is generally favored due to steric hindrance at the ortho positions. The choice of catalyst and reaction conditions can influence the ortho/para ratio.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in catalyst testing and recycling.

Experimental_Workflow_Esterification cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Catalyst Recovery A Charge Flask: - Oleic Acid - Methanol - Catalyst - Internal Standard B Heat and Stir (e.g., 65-90°C) A->B Start Reaction C Take Aliquots B->C F Cool Reaction B->F Reaction Complete D Quench and Prepare for Analysis C->D E GC-FID Analysis D->E E->B Continue reaction until completion G Separate Product and Catalyst F->G H Isolate Product G->H Product Stream I Wash and Dry Catalyst G->I Catalyst Stream J Reuse Catalyst I->J Logical_Comparison cluster_performance Performance Metrics Catalyst Catalyst Type Homogeneous 2,4,5-Trimethyl- benzenesulfonic Acid (Homogeneous) Catalyst->Homogeneous SHCP Sulfonated Hypercrosslinked Polymer (Heterogeneous) Catalyst->SHCP SCNT Sulfonated Carbon Nanotube (Heterogeneous) Catalyst->SCNT BAIL Brønsted Acidic Ionic Liquid (Homogeneous/Biphasic) Catalyst->BAIL Activity Activity (Yield, Conversion, Time) Homogeneous->Activity High Reusability Reusability/ Recyclability Homogeneous->Reusability Poor SHCP->Activity High SHCP->Reusability Good SCNT->Activity High SCNT->Reusability Good BAIL->Activity Very High Selectivity Selectivity (Regio-, Chemo-) BAIL->Selectivity Excellent BAIL->Reusability Good Stability Thermal and Chemical Stability

Sources

A Comparative Kinetic Analysis of 2,4,5-Trimethylbenzenesulfonic Acid and Sulfuric Acid in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of acid catalysis, the choice of catalyst is paramount to achieving optimal reaction rates, selectivity, and yield. While sulfuric acid (H₂SO₄) has long been a workhorse catalyst due to its strength and low cost, its corrosive and oxidizing nature, coupled with challenges in achieving high selectivity, has prompted the exploration of alternatives. Aromatic sulfonic acids, such as 2,4,5-Trimethylbenzenesulfonic acid (TMSA), have emerged as highly effective catalysts, offering distinct advantages in terms of handling, stability, and reaction control.

Introduction: The Catalyst's Role in Modern Synthesis

Acid catalysts are fundamental tools in organic synthesis, facilitating a vast array of transformations crucial to the pharmaceutical and fine chemical industries.[1][2] They function by donating a proton (Brønsted-Lowry acids) or accepting an electron pair (Lewis acids), thereby activating substrates towards nucleophilic attack. Reactions such as esterification, hydrolysis, alkylation, and condensation rely heavily on acid catalysis to proceed at practical rates.[3][4]

Sulfuric Acid (H₂SO₄) is a strong, inorganic mineral acid and one of the most widely used industrial catalysts.[5] Its high acidity and dehydrating properties make it effective in driving equilibrium-limited reactions like esterification forward.[4] However, its utility is often hampered by its aggressive nature, which can lead to unwanted side reactions, charring of organic materials, and significant challenges related to equipment corrosion and waste disposal.[2]

2,4,5-Trimethylbenzenesulfonic Acid (TMSA) , a member of the arenesulfonic acid family, represents a significant refinement in acid catalysis.[6] Structurally, it is sulfuric acid with one hydroxyl group replaced by a 2,4,5-trimethylphenyl group.[6] This organic moiety imparts unique properties, including improved solubility in organic media, reduced corrosiveness, and steric bulk that can influence reaction selectivity.[6][7] Like its more common analogue, p-toluenesulfonic acid (p-TSA), TMSA is a strong acid that is typically a crystalline solid, making it easier to handle, weigh, and store than concentrated sulfuric acid.[6][8]

This guide will elucidate the performance differences between these two catalysts not just qualitatively, but through the quantitative lens of chemical kinetics.

Mechanistic Considerations and Physicochemical Properties

The catalytic activity of an acid is intrinsically linked to its structure and chemical properties. The primary difference between H₂SO₄ and TMSA lies in the substitution of a hydroxyl group for an organic arene group.[6]

  • Acidity: Both sulfuric acid and arenesulfonic acids are considered strong acids, with pKa values well below zero, indicating near-complete dissociation in aqueous solution.[5][6] Arenesulfonic acids are comparable in strength to sulfuric acid and are significantly stronger than carboxylic acids.[1][6] For instance, the pKa of p-toluenesulfonic acid is approximately -2.8, underscoring its potent proton-donating capability.[6]

  • Structure and Steric Influence: Sulfuric acid is a small, compact molecule. In contrast, TMSA possesses a bulky trimethylphenyl group. This steric hindrance can play a crucial role in catalysis, potentially leading to enhanced regioselectivity or stereoselectivity by selectively blocking certain reaction pathways.

  • Solubility: TMSA's aromatic ring provides lipophilic character, rendering it more soluble in a wider range of organic solvents compared to sulfuric acid. This can be a significant advantage in homogeneous catalysis, ensuring the catalyst is fully available within the reaction medium.

  • Stability and Side Reactions: Concentrated sulfuric acid is a powerful oxidizing and dehydrating agent, which can lead to substrate degradation and the formation of undesired byproducts.[9] Aromatic sulfonic acids are generally non-oxidizing and more thermally stable, resulting in cleaner reaction profiles and higher yields of the desired product.[6][8]

PropertySulfuric Acid (H₂SO₄)2,4,5-Trimethylbenzenesulfonic Acid (TMSA)
Formula H₂SO₄C₉H₁₂O₃S
Appearance Colorless, viscous liquidCrystalline solid
Acidity (pKa) ~ -3.0Strong acid, comparable to H₂SO₄
Nature Inorganic, strong oxidizing agentOrganic, non-oxidizing
Key Features Low cost, powerful dehydrating agentEasy to handle, soluble in organic solvents, thermally stable
Drawbacks Highly corrosive, causes side reactions/charringHigher cost

Experimental Design: A Kinetic Showdown via Esterification

To objectively compare the catalytic performance of TMSA and H₂SO₄, a well-designed kinetic study is essential. We will use the esterification of acetic acid with ethanol to form ethyl acetate as our model reaction—a classic, reversible reaction widely used in kinetic studies.

Causality of Experimental Choices:

  • Model Reaction: Esterification is chosen because its mechanism is well-understood and highly dependent on acid catalysis.[4]

  • Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., ethanol), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing us to determine the reaction order with respect to the other reactant (acetic acid) and the catalyst more easily.

  • Monitoring Technique: We will employ a titrimetric method. At specific time intervals, a sample of the reaction mixture is withdrawn and quenched in ice-cold water. The quenching rapidly slows the reaction, effectively freezing it at that time point.[10] The total acid content (catalyst + remaining acetic acid) is then determined by titration with a standardized sodium hydroxide (NaOH) solution. This method is robust, cost-effective, and provides reliable data on the disappearance of the carboxylic acid reactant.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Sampling cluster_analysis Phase 3: Analysis & Data Processing P1 Standardize NaOH Solution (Titration against KHP) P2 Prepare Reactant Solutions (Acetic Acid in excess Ethanol) P1->P2 R1 Equilibrate Reactant Mixture in Thermostatted Bath P2->R1 P3 Prepare Catalyst Solutions (Equimolar TMSA & H₂SO₄) R2 Initiate Reaction (Add Catalyst, Start Timer) P3->R2 R1->R2 R3 Withdraw Aliquots at Timed Intervals (t=0, 5, 10, 20, 30, 60 min) R2->R3 A3 Determine V∞ after Reaction Completion (~24h) R2->A3 long reaction time R4 Quench Aliquot in Ice-Cold Water R3->R4 A1 Titrate Quenched Sample with Standardized NaOH R4->A1 A2 Record Titre Volume (Vt) A1->A2 A4 Calculate Rate Constant (k) A2->A4 A3->A4 A5 Compare k(TMSA) vs k(H₂SO₄) A4->A5

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,4,5-Trimethylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trimethylbenzenesulfonic acids are a class of aromatic sulfonic acids that serve as crucial intermediates in the synthesis of dyes, pharmaceuticals, and as strong acid catalysts in various organic reactions. The specific substitution pattern of the methyl groups on the benzene ring gives rise to several structural isomers, each with potentially distinct chemical reactivity and physical properties. Among these, 2,4,5-trimethylbenzenesulfonic acid and its symmetric isomer, 2,4,6-trimethylbenzenesulfonic acid (derived from mesitylene), are of significant interest.

Accurate and unambiguous identification of these isomers is paramount for process control, quality assurance, and regulatory compliance. Mistaking one isomer for another can lead to significant deviations in reaction outcomes, impurity profiles, and the efficacy of the final product. This guide provides a comprehensive comparison of the key spectroscopic signatures of these isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to provide a clear framework for their differentiation. We will focus primarily on the comparison between the asymmetric 2,4,5-isomer and the highly symmetric 2,4,6-isomer, as their structural differences lead to profoundly distinct and easily identifiable spectroscopic data.

Molecular Structure: The Basis of Spectroscopic Differentiation

The fundamental differences in the spectroscopic output of these isomers originate from their molecular symmetry. The 2,4,6-isomer possesses a C2v symmetry axis, rendering certain protons and carbon atoms chemically and magnetically equivalent. In stark contrast, the 2,4,5-isomer is asymmetric, meaning every proton and carbon atom on the aromatic ring occupies a unique chemical environment. This distinction is the most powerful tool for their differentiation, particularly in NMR spectroscopy.

G cluster_0 2,4,5-Trimethylbenzenesulfonic Acid (Asymmetric) cluster_1 2,4,6-Trimethylbenzenesulfonic Acid (Symmetric) 245_structure 245_structure 246_structure 246_structure

Caption: Chemical structures of the asymmetric 2,4,5- and symmetric 2,4,6-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Technique

NMR spectroscopy is the most conclusive method for distinguishing between the trimethylbenzenesulfonic acid isomers. The number of signals, their chemical shifts (δ), and their splitting patterns in both ¹H and ¹³C NMR spectra are directly correlated to the molecular symmetry.

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides an unambiguous fingerprint for each isomer.[1]

  • 2,4,5-Isomer (Predicted): Due to its lack of symmetry, this isomer will exhibit two distinct signals for its two aromatic protons. Both protons are singlets as they have no adjacent protons to couple with. Furthermore, the three methyl groups are in unique chemical environments and will therefore produce three separate singlet signals.

  • 2,4,6-Isomer (Experimental): The high symmetry results in significant signal simplification. The two aromatic protons (at C3 and C5) are chemically equivalent, leading to a single aromatic signal (a singlet). The two methyl groups at C2 and C6 are also equivalent, while the methyl group at C4 is unique. This results in two distinct methyl signals, with an integration ratio of 6:3.[2][3]

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Isomer Aromatic Protons (δ, ppm) Methyl Protons (δ, ppm) Key Differentiator
2,4,5- Two singlets Three singlets 2 aromatic signals, 3 methyl signals

| 2,4,6- | One singlet (~6.8 ppm)[2] | Two singlets (~2.2 and ~2.5 ppm)[2] | 1 aromatic signal, 2 methyl signals |

¹³C NMR Spectroscopy

The principle of symmetry extends to ¹³C NMR. The number of unique carbon signals directly reflects the number of non-equivalent carbon atoms in the molecule.

  • 2,4,5-Isomer (Predicted): The asymmetry dictates that all nine carbon atoms are unique. Therefore, the spectrum is expected to show nine distinct signals: six for the aromatic carbons and three for the methyl carbons.

  • 2,4,6-Isomer (Predicted): The C2v symmetry simplifies the spectrum dramatically. We expect only five signals:

    • C1 (with -SO₃H)

    • C2/C6 (equivalent)

    • C3/C5 (equivalent)

    • C4

    • Three methyl signals: one for the C4-methyl and one for the equivalent C2/C6 methyls. Correction: Two methyl signals.

Table 2: Predicted ¹³C NMR Signal Count

Isomer Aromatic Carbon Signals Methyl Carbon Signals Total Signals
2,4,5- 6 3 9

| 2,4,6- | 4 | 2 | 6 |

Infrared (IR) Spectroscopy: Confirming Substitution Patterns

While NMR is definitive, FT-IR spectroscopy provides rapid, confirmatory data, particularly regarding the sulfonic acid group and the aromatic substitution pattern.

The most diagnostic regions are the S=O stretching bands and the C-H out-of-plane (oop) bending region.

  • Sulfonic Acid Group: All isomers will show strong, characteristic absorptions for the sulfonyl group:

    • Asymmetric S=O stretch: ~1350 cm⁻¹

    • Symmetric S=O stretch: ~1170 cm⁻¹

    • S-O stretch: ~1040 cm⁻¹

  • Aromatic C-H Out-of-Plane Bending: This region (900-675 cm⁻¹) is highly sensitive to the substitution pattern on the benzene ring.[4]

    • 2,4,5-Isomer (1,2,4,5-tetrasubstituted): This pattern, with two adjacent unsubstituted positions, typically gives rise to a strong absorption band in the 870-890 cm⁻¹ range.

    • 2,4,6-Isomer (1,2,3,5-tetrasubstituted): This pattern is expected to show a different characteristic absorption, likely in the 840-870 cm⁻¹ range.

The weak "overtone" bands between 2000-1665 cm⁻¹ also produce a distinct pattern based on substitution, further aiding in differentiation.[5]

Table 3: Key Differentiating IR Absorptions (cm⁻¹)

Vibration 2,4,5-Isomer (Predicted) 2,4,6-Isomer (Predicted)
Aromatic C-H oop Bend 870 - 890 (Strong) 840 - 870 (Strong)

| Overtone Pattern | Pattern for 1,2,4,5-subst. | Pattern for 1,2,3,5-subst. |

Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

MS is primarily used to confirm the molecular weight and elemental formula. All trimethylbenzenesulfonic acid isomers have the same molecular formula (C₉H₁₂O₃S) and molecular weight (216.05 g/mol ).

  • Molecular Ion: A peak at m/z 216 (in positive mode, [M]⁺) or 215 (in negative mode, [M-H]⁻) will confirm the molecular weight.

  • Fragmentation: While the fragmentation patterns may show subtle intensity differences, they are generally not the primary method for isomer differentiation. Common fragmentation pathways for aromatic sulfonates include the loss of SO₂ (m/z 64) or the SO₃H radical (m/z 81), leading to characteristic daughter ions.[6][7]

UV-Visible Spectroscopy

Aromatic compounds exhibit characteristic UV absorptions due to π → π* transitions.[8] Benzene shows a strong primary band near 205 nm and a weaker, structured secondary band around 255 nm.[1] Alkyl and sulfonyl substituents cause a bathochromic (red) shift to longer wavelengths.

Both the 2,4,5- and 2,4,6-isomers are expected to show similar absorption maxima, making UV-Vis spectroscopy a non-specific technique for distinguishing between them. It is useful for confirming the presence of the aromatic ring and for quantitative analysis but lacks the structural resolving power of NMR or IR.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Workflow for Isomer Identification

Caption: Recommended analytical workflow for isomer identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-20 mg of the trimethylbenzenesulfonic acid sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes both the acid and potential organic impurities, and its residual proton signal does not overlap with key aromatic signals.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with sufficient scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[9] Integrate ¹H signals to determine proton ratios.

Protocol 2: FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify key peaks corresponding to the sulfonic acid group and the C-H oop bending region.

Conclusion

While a suite of spectroscopic tools can be applied to the analysis of trimethylbenzenesulfonic acid, NMR spectroscopy stands out as the most powerful and unambiguous method for isomer differentiation. The distinct molecular symmetries of the 2,4,5- and 2,4,6-isomers result in clear, diagnostic differences in their respective ¹H and ¹³C NMR spectra, specifically in the number and pattern of aromatic and methyl signals.

FT-IR provides excellent confirmatory evidence, with the C-H out-of-plane bending region offering a reliable secondary check on the substitution pattern. Mass spectrometry serves its crucial role in confirming molecular weight. For any researcher or organization working with these compounds, a reliance on NMR spectroscopy is the most robust strategy to ensure isomeric purity and process integrity.

References

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  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonic Acid. Retrieved from SIELC. [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative of... [Image]. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from masterorganicchemistry.com. [Link]

  • MDPI. (2021). Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. Molecules, 26(12), 3585. [Link]

  • ResearchGate. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases... Retrieved from ResearchGate. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from ucalgary.ca. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from spcmc.ac.in. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 2,4,5-Trimethylbenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the adept researcher, scientist, and drug development professional, the meticulous handling of reactive chemical compounds is paramount. This guide provides an in-depth operational and safety framework for managing 2,4,5-Trimethylbenzenesulfonic acid in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and procedural excellence.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

2,4,5-Trimethylbenzenesulfonic acid, while a valuable reagent, presents significant health and safety risks if mishandled. The primary hazard, as indicated by its GHS classification, is its corrosive nature.[1] The hazard statement H314 confirms that it "Causes severe skin burns and eye damage."[1] This necessitates a stringent personal protective equipment (PPE) protocol to prevent all routes of exposure.

The sulfonic acid group imparts strong acidic properties, while the trimethylbenzene moiety introduces organic characteristics. This dual nature informs the selection of appropriate PPE, as both chemical resistance and potential vapor inhalation must be considered.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling 2,4,5-Trimethylbenzenesulfonic acid. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™)Chemical-resistant lab coat or apronRecommended if handling powder outside of a ventilated enclosure
Conducting reactions Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant lab coatRequired if there is a risk of aerosol or vapor generation
Transferring and pouring Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant lab coat and apronRecommended as a precautionary measure
Waste disposal Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant lab coatNot typically required if handling sealed waste containers

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to ensuring safety and experimental integrity. The following procedural steps provide a comprehensive guide for the lifecycle of 2,4,5-Trimethylbenzenesulfonic acid within the laboratory.

Receiving and Storage
  • Inspect upon Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Segregated Storage: Store 2,4,5-Trimethylbenzenesulfonic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Corrosives Cabinet: A dedicated corrosives cabinet is the ideal storage location.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (3453-84-7), and all relevant GHS hazard pictograms and statements.[1]

Handling and Use: A Step-by-Step Protocol
  • Engineering Controls: All work with 2,4,5-Trimethylbenzenesulfonic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling, don all required PPE as outlined in the table above.

  • Spill Kit Readiness: Ensure a spill kit specifically for corrosive materials is readily accessible.

  • Weighing: If handling the solid form, weigh it out in the fume hood on a disposable weigh boat.

  • Dissolution: When preparing solutions, always add the acid to the solvent slowly and with constant stirring. Never add solvent to the acid, as this can cause a violent exothermic reaction.

  • Reaction Setup: Use glassware that is in good condition and appropriate for the scale of the reaction. Ensure all joints are properly sealed.

  • Post-Reaction Quenching: If necessary, quench the reaction mixture carefully with a suitable reagent, keeping in mind the potential for heat generation.

Accidental Exposure and Spills
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spills: Neutralize the spill with a suitable agent like sodium bicarbonate. Absorb the residue with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal
  • Waste Segregation: All waste containing 2,4,5-Trimethylbenzenesulfonic acid must be collected in a designated, labeled, and sealed hazardous waste container.

  • Neutralization: Depending on institutional and local regulations, acidic waste may require neutralization before disposal. Consult your EHS department for specific procedures.

  • Container Integrity: Use waste containers that are compatible with corrosive materials.

  • Labeling and Pickup: Clearly label the waste container with its contents and arrange for pickup by your institution's hazardous waste management team.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall safe handling workflow.

PPE_Selection_Workflow cluster_ppe PPE Selection for 2,4,5-Trimethylbenzenesulfonic Acid start Start: Task Involving 2,4,5-Trimethylbenzenesulfonic Acid weighing Weighing or Solution Prep? start->weighing reaction Running a Reaction? weighing->reaction No ppe_weighing Goggles, Face Shield, Resistant Gloves, Lab Coat/Apron weighing->ppe_weighing Yes transfer Transferring or Pouring? reaction->transfer No ppe_reaction Goggles, Face Shield, Resistant Gloves, Lab Coat, Possible Respirator reaction->ppe_reaction Yes ppe_transfer Goggles, Face Shield, Resistant Gloves, Lab Coat/Apron transfer->ppe_transfer Yes end Proceed with Task transfer->end No ppe_weighing->end ppe_reaction->end ppe_transfer->end

Caption: Decision workflow for selecting appropriate PPE.

Safe_Handling_Workflow cluster_handling Safe Handling Workflow for 2,4,5-Trimethylbenzenesulfonic Acid receive Receive and Inspect Chemical store Store in Corrosives Cabinet receive->store plan Plan Experiment and Review SDS/Safety Info store->plan ppe Don Appropriate PPE plan->ppe handle Handle in Fume Hood ppe->handle waste Segregate and Dispose of Waste handle->waste decontaminate Decontaminate Work Area and Remove PPE waste->decontaminate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.